N-Methyl-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPPRYUGJFISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168719 | |
| Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16954-69-1 | |
| Record name | N-Methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016954691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-2-benzothiazolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RJC7F9QX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of N-Methyl-1,3-benzothiazol-2-amine experimental protocol
An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-benzothiazol-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform the experimental design. Our approach emphasizes scientific integrity, safety, and reproducibility, grounding each procedural choice in established chemical theory and practice.
Introduction and Strategic Overview
This compound (CAS No. 16954-69-1) is a significant heterocyclic compound. The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial intermediate in the agrochemical industry for the synthesis of the herbicide methabenzthiazuron.[3]
The synthetic strategy detailed herein is a robust two-step process, selected for its reliability and use of accessible starting materials. This approach involves:
-
Formation of the Core Heterocycle: Synthesis of the precursor, 2-aminobenzothiazole, via the oxidative cyclization of an in situ generated phenylthiourea.
-
Selective N-Alkylation: Subsequent methylation of the primary amine group on the 2-aminobenzothiazole core to yield the final product.
This bifurcated approach allows for clear control over each stage of the transformation, ensuring high yields and purity.
Caption: Mechanism of oxidative cyclization for 2-aminobenzothiazole formation.
The second step is a standard nucleophilic substitution. The primary amine of 2-aminobenzothiazole is deprotonated by a base, creating a more potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the C-N bond and yielding the final product.
Detailed Experimental Protocol
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory. The reagents used in this synthesis are hazardous.
Part A: Synthesis of 2-Aminobenzothiazole
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles. [4][5]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline (0.1 mol) and glacial acetic acid (150 mL).
-
Thiourea Formation: Cool the flask in an ice bath. To the stirred solution, add potassium thiocyanate (0.22 mol) in one portion. Continue stirring in the ice bath for 30 minutes. The mixture will become a thick slurry.
-
Oxidative Cyclization: Remove the ice bath. Through the dropping funnel, add a solution of bromine (0.11 mol) in 50 mL of glacial acetic acid dropwise over 1 hour. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts. The temperature should be maintained below 30°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The color will typically change from dark red-brown to a yellowish-orange.
-
Isolation: Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization and Purification: Carefully neutralize the suspension by adding concentrated ammonium hydroxide until the pH is approximately 8. Causality: This step deprotonates the aminobenzothiazole hydrobromide salt, precipitating the free base. Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to obtain pure 2-aminobenzothiazole as pale yellow crystals.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Aniline | 93.13 | 0.1 | 9.31 g (9.1 mL) |
| Potassium Thiocyanate | 97.18 | 0.22 | 21.38 g |
| Bromine | 159.81 | 0.11 | 17.58 g (5.6 mL) |
| Glacial Acetic Acid | 60.05 | - | ~200 mL |
| Ammonium Hydroxide | 35.04 | - | As needed |
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzothiazole (0.05 mol) and potassium carbonate (0.075 mol) in acetone (100 mL). Causality: Potassium carbonate is a mild base sufficient to deprotonate the amine for methylation, while acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Methylation: Add methyl iodide (0.06 mol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is the target compound.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-Aminobenzothiazole | 150.20 | 0.05 | 7.51 g |
| Potassium Carbonate | 138.21 | 0.075 | 10.37 g |
| Methyl Iodide | 141.94 | 0.06 | 8.52 g (3.7 mL) |
| Acetone | 58.08 | - | 100 mL |
Analytical Characterization
Validation of the final product's identity and purity is essential. The following data are characteristic of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S | |
| Molecular Weight | 164.23 g/mol | |
| Appearance | Crystalline solid | [3] |
| Melting Point | 140-142 °C | [3][6] |
| Boiling Point | 270.1 °C at 760 mmHg | [3] |
| ¹H NMR | Expected peaks for methyl protons (singlet, ~3.0 ppm) and aromatic protons (multiplets, ~7.0-8.0 ppm). | [7] |
| ¹³C NMR | Expected peaks for methyl carbon, aromatic carbons, and the characteristic C=N carbon of the thiazole ring. | [7] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (if secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=N stretching, and aromatic C=C bending. | [8] |
Safety and Handling
-
Anilines: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect. [9]* Bromine/Sulfuryl Chloride: Highly corrosive and toxic. Causes severe burns. Use with extreme caution in a fume hood. [4]* Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care.
-
Solvents (Acetic Acid, Acetone): Flammable and irritants.
-
Bases (Ammonium Hydroxide, K₂CO₃): Corrosive and irritants.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An appropriate spill kit should be readily available. Waste must be disposed of according to institutional and local regulations.
Conclusion
This guide outlines a reliable and well-characterized two-step synthesis for this compound. By detailing the procedural steps and the chemical reasoning behind them, this document serves as a practical tool for laboratory synthesis. The emphasis on mechanism, safety, and analytical validation ensures that researchers can approach this synthesis with a high degree of confidence and scientific rigor.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- This compound | 16954-69-1. (n.d.). Biosynth.
- Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.
- Synthesis of 2-amino-α-methyl benzothiazole-6-acetonitrile. (n.d.). PrepChem.com.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH).
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- Process for the preparation of 4-methyl-2-amino-benzothiazole. (n.d.). Google Patents.
- Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.
- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. (n.d.). National Institutes of Health (NIH).
- This compound. (n.d.). ChemSynthesis.
- SAFETY DATA SHEET - Benzothiazole. (2025). Sigma-Aldrich.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2025). ScienceDirect.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity. (2019). ResearchGate.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Digital Library.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Institutes of Health (NIH).
- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. (2020). ACS Omega.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI.
- 6-Amino-2-methyl-1,3-benzothiazole Safety Data Sheet. (n.d.). Apollo Scientific.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. (2025). RSC Publishing.
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. innospk.com [innospk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. arabjchem.org [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
N-Methyl-1,3-benzothiazol-2-amine: A Guide to Reaction Mechanisms with Electrophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest, serving as a crucial intermediate in the synthesis of agrochemicals and as a versatile scaffold in medicinal chemistry.[1][2] Its unique electronic structure, featuring multiple nucleophilic centers, dictates a complex yet predictable reactivity towards electrophiles. This guide provides an in-depth exploration of these reaction mechanisms, grounded in established principles of organic chemistry and supported by contemporary research. We will dissect the causality behind the regioselectivity observed in alkylation, acylation, and electrophilic aromatic substitution reactions, offering field-proven experimental protocols and analytical validation strategies. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and modification of benzothiazole derivatives, enabling the rational design of novel molecules for pharmaceutical and industrial applications.
Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound (C₈H₈N₂S) is governed by the interplay of its constituent parts: the electron-rich benzene ring, the thiazole heterocycle, and the exocyclic N-methylamino group.[1][3] This arrangement creates several potential sites for electrophilic attack, namely the exocyclic nitrogen (N-methylamino), the endocyclic nitrogen of the thiazole ring, and the C4, C5, C6, and C7 positions of the fused benzene ring.[4][5]
The 2-amino group, particularly with its methyl substituent, is a potent electron-donating group. It increases the electron density of the entire heterocyclic system through resonance. Computational studies on analogous 2-aminobenzothiazole systems using methods like Density Functional Theory (DFT) help visualize this distribution.[6][7] The Highest Occupied Molecular Orbital (HOMO) often indicates the most probable sites for electrophilic attack. For 2-aminobenzothiazoles, the HOMO density is typically highest around the exocyclic amino group and specific positions on the benzene ring, suggesting these are the primary nucleophilic centers.[8][9]
The molecule's reactivity can be understood through its key resonance contributors, which highlight the nucleophilic character of the exocyclic nitrogen and the benzene ring.
Figure 1: Nucleophilic centers of this compound.
Reaction with Alkylating Agents: The N-Alkylation Pathway
Alkylation of 2-aminobenzothiazole derivatives can, in principle, occur at either the exocyclic or endocyclic nitrogen atom. However, for this compound, further alkylation typically proceeds at the more nucleophilic exocyclic nitrogen, yielding a tertiary amine, or at the endocyclic nitrogen. The regioselectivity of this reaction is a critical consideration for synthetic chemists. Studies have demonstrated that N-alkylation of 2-aminobenzothiazoles with agents like benzylic alcohols or alkyl halides can be directed to achieve regioselective outcomes.[10][11] The reaction with α-iodo methyl ketones, for instance, has been shown to occur selectively at the endocyclic nitrogen atom.[12]
General Mechanism of N-Alkylation
The reaction with a typical alkyl halide (R-X) follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Figure 2: General mechanism for the N-alkylation of this compound.
Self-Validating Experimental Protocol: N-Alkylation
This protocol is adapted from methodologies for the selective N-alkylation of substituted 2-aminobenzothiazoles.[11][13] The choice of solvent and base is critical for controlling the reaction's efficiency.
Objective: To synthesize N,N-dimethyl-1,3-benzothiazol-2-amine via methylation.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel), ethyl acetate/hexane mobile phase
Procedure:
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.64 g, 10 mmol) and anhydrous acetonitrile (40 mL).
-
Base Addition: Add finely ground potassium carbonate (2.07 g, 15 mmol) to the suspension. Stir vigorously for 15 minutes at room temperature. The base acts as a proton scavenger.
-
Electrophile Addition: Slowly add methyl iodide (1.70 g, 0.75 mL, 12 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. The progress of the reaction is a self-validating system; it should be monitored by TLC by observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure N,N-dimethyl-1,3-benzothiazol-2-amine.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction with Acylating Agents: N-Acylation
Acylation of this compound with electrophiles such as acyl chlorides or acid anhydrides is a robust and high-yielding reaction.[14] Due to the high nucleophilicity and steric accessibility of the exocyclic secondary amine, the reaction occurs almost exclusively at this position to form a stable amide. This transformation is fundamental in medicinal chemistry for modifying the properties of the parent molecule.[15][16]
General Mechanism of N-Acylation
The mechanism is a nucleophilic acyl substitution. The exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the final N-acylated product. A mild base like triethylamine or pyridine is often used to neutralize the HCl byproduct.[14]
Figure 3: Logical workflow for the N-acylation reaction.
Self-Validating Experimental Protocol: N-Acylation with Acetyl Chloride
This protocol is based on established methods for the acylation of 2-aminobenzothiazoles.[14][17]
Objective: To synthesize N-methyl-N-(1,3-benzothiazol-2-yl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: Dissolve this compound (1.64 g, 10 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Add triethylamine (1.21 g, 1.67 mL, 12 mmol).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.
-
Electrophile Addition: Add acetyl chloride (0.86 g, 0.78 mL, 11 mmol) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction via TLC. The formation of triethylamine hydrochloride precipitate is a visual indicator of reaction progress.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from ethanol/water to yield the pure N-methyl-N-(1,3-benzothiazol-2-yl)acetamide.
-
Validation: Characterize the product by melting point, IR (presence of amide C=O stretch), ¹H NMR, and mass spectrometry.
Table 1: Comparison of Acylation Protocols
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Typical Yield | Reference |
| Acyl Chloride | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | ~10 hours | 75% | [14] |
| Acetic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88% | [14][17] |
| NHC-Catalyzed | Aromatic Aldehydes | Cs₂CO₃ / NHC catalyst | Room Temp | ~12 hours | 74-93% | [16] |
Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring
The N-methylamino group attached to the thiazole ring acts as a powerful activating group, enhancing the nucleophilicity of the fused benzene ring towards electrophilic aromatic substitution (EAS).[18][19] The reaction proceeds via the canonical EAS mechanism, involving the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[20][21]
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. For 2-acylaminobenzothiazoles, nitration shows high regioselectivity for the 6-position.[22][23] This is rationalized by the electronic directing effects of the fused heterocyclic system; the 6-position is para to the ring sulfur and meta to the deactivating (by induction) but resonance-donating thiazole nitrogen system.
Figure 4: Mechanism for the electrophilic nitration at the C6 position.
Caution: This reaction uses concentrated strong acids and is highly exothermic. It must be performed with extreme care in a fume hood with appropriate personal protective equipment. The protocol is adapted from the nitration of 2-acetylaminobenzothiazole.[22]
Objective: To synthesize 6-Nitro-N-methyl-N-(1,3-benzothiazol-2-yl)acetamide (via acylated intermediate for selectivity).
Procedure:
-
Protection: First, acylate the starting material this compound as described in section 3.2 to form N-methyl-N-(1,3-benzothiazol-2-yl)acetamide. The acyl group helps control the reactivity and improves selectivity.
-
Setup: In a flask, carefully add the acylated product (2.06 g, 10 mmol) in portions to concentrated sulfuric acid (10 mL) at a temperature maintained between 20-30°C.
-
Cooling: Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) while cooling. Add this nitrating mixture dropwise to the cooled benzothiazole solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 5-10°C for 2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g). The nitrated product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Deprotection (if desired): The acyl group can be removed by acid or base hydrolysis to yield 6-nitro-N-methyl-1,3-benzothiazol-2-amine.
-
Validation: Confirm the structure via melting point and spectroscopy. ¹H NMR should show a characteristic downfield shift and splitting pattern for the protons on the nitrated benzene ring.
Halogenation
Halogenation of 2-aminobenzothiazoles can be achieved using various reagents. For example, regioselective bromination or chlorination at the 5-position can be accomplished using copper(II) halides (CuBr₂ or CuCl₂).[24] The reaction proceeds under mild conditions and provides a direct route to halogenated derivatives, which are valuable precursors for further functionalization.
Analytical Validation of Reaction Products
Confirmation of the desired product structure is a cornerstone of synthetic chemistry. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Table 2: Predicted Spectroscopic Data for N-methyl-N-(1,3-benzothiazol-2-yl)acetamide
| Technique | Feature | Predicted Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm (multiplet, 4H) | Protons on the benzothiazole benzene ring. |
| N-CH₃ Protons | δ ~3.5 ppm (singlet, 3H) | Methyl group attached to the exocyclic nitrogen. | |
| Acetyl-CH₃ Protons | δ ~2.3 ppm (singlet, 3H) | Methyl group of the acetyl moiety. | |
| ¹³C NMR | Amide Carbonyl | δ ~170 ppm | Characteristic chemical shift for an amide C=O. |
| C=N (thiazole) | δ ~165 ppm | Carbon atom at the 2-position of the benzothiazole ring. | |
| Aromatic Carbons | δ 115 - 150 ppm | Carbons of the fused benzene ring. | |
| N-CH₃ Carbon | δ ~35 ppm | Carbon of the N-methyl group. | |
| Acetyl-CH₃ Carbon | δ ~22 ppm | Carbon of the acetyl methyl group. | |
| IR Spectroscopy | Amide C=O Stretch | ~1680 cm⁻¹ (strong) | Confirms the presence of the amide functional group. |
| C=N Stretch | ~1600 cm⁻¹ | Characteristic of the thiazole ring. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 206 | Corresponds to the molecular weight of the product (C₁₀H₁₀N₂OS). |
Note: Predicted values are based on typical chemical shifts for these functional groups and may vary slightly based on solvent and other experimental conditions.[25][26]
Conclusion and Future Prospects
The reactivity of this compound with electrophiles is a well-defined yet versatile area of synthetic chemistry. The primary sites of reaction—the exocyclic nitrogen and the C6 position of the benzene ring—can be selectively targeted through careful choice of reagents and reaction conditions. Acylation and alkylation proceed readily at the highly nucleophilic exocyclic nitrogen, while electrophilic aromatic substitution, such as nitration, can be directed to the activated benzene ring.
The principles and protocols detailed in this guide provide a robust framework for the synthesis of novel benzothiazole derivatives. As the demand for new therapeutic agents and advanced materials grows, the ability to rationally functionalize this privileged scaffold will be paramount.[1][4] Future research may focus on developing more efficient, "green" catalytic methods for these transformations and exploring the reactivity with a broader range of complex electrophiles to unlock new frontiers in drug discovery and materials science.
References
- Exploring this compound: Properties and Applications. Google Cloud.
- This compound | 16954-69-1. Biosynth.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
- This compound. CymitQuimica.
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Google Cloud Storage.
- Computational Investigation of the Ru‐Mediated Preparation of Benzothiazoles From N‐Arylthioureas: Elucidation of the Reaction Mechanism and the Origin of Differing Substrate Reactivity. ResearchGate.
- Experimental Protocols for the Acylation of 2-Aminobenzothiazole. Benchchem.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. ResearchGate.
- N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing).
- Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI.
- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. ResearchGate.
- This compound. ChemSynthesis.
- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH.
- Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Benchchem.
- Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.
- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S.
- 1.31: Electrophilic Substitution. Chemistry LibreTexts.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
Sources
- 1. innospk.com [innospk.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. journal.umpr.ac.id [journal.umpr.ac.id]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 23. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 24. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arabjchem.org [arabjchem.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile of N-Methyl-1,3-benzothiazol-2-amine: A Mechanistic and Methodological Guide
An In-Depth Technical Guide
Abstract
N-Methyl-1,3-benzothiazol-2-amine (CAS No. 16954-69-1) is a key heterocyclic amine intermediate, notably used in the synthesis of the herbicide methabenzthiazuron.[1] Its efficacy in synthesis, formulation, and potential biological applications is intrinsically linked to its solubility in various organic media. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility. Moving beyond a simple data table, we delve into the physicochemical drivers governing its solubility, present a robust experimental protocol for its determination, and offer insights into interpreting the resulting solubility profile. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction: The Critical Role of Solubility
The solubility of an active compound or intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the choice of reaction media, influences reaction kinetics and yield, governs purification strategies such as crystallization, and is a critical determinant in formulation design. For this compound, understanding its behavior in different organic solvents is essential for optimizing its synthesis pathways and for the development of stable, effective end-use formulations.[1] This guide will explore its solubility not as a static value, but as a function of the dynamic interplay between its molecular structure and the properties of the solvent.
Physicochemical Properties & Predicted Solubility
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₈H₈N₂S | Indicates a compact aromatic structure with heteroatoms. | [1][2] |
| Molecular Weight | 164.23 g/mol | A relatively low molecular weight generally favors solubility. | [1][2] |
| Melting Point | 140-142 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | [1][3] |
| LogP (o/w) | 2.411 | This value indicates a moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character. It predicts poor solubility in water but favorable solubility in solvents of intermediate polarity. | [1] |
| Polar Surface Area (PSA) | 53.16 Ų | The PSA, arising from the nitrogen and sulfur atoms, indicates the molecule's capacity for polar interactions, including dipole-dipole forces and hydrogen bonding (as an acceptor). | [1] |
Interpretation and Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The benzothiazole core provides aromatic, nonpolar character. However, the polar amine and thiazole moieties will limit solubility in purely nonpolar solvents. We predict low to moderate solubility in hydrocarbons. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but have strong dipole moments and can act as hydrogen bond acceptors. Given the compound's significant polar surface area and its ability to accept hydrogen bonds at its nitrogen atoms, we predict good to excellent solubility in this class of solvents. They can effectively solvate the polar regions of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The secondary amine group (-NHCH₃) can act as a hydrogen bond donor, and the ring nitrogens can act as acceptors. Therefore, we predict moderate to good solubility in lower-chain alcohols. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., higher solubility in methanol than in butanol) due to the decreasing overall polarity of the solvent.
Experimental Determination of Solubility
To validate the predicted profile and obtain quantitative data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[4]
Required Materials and Equipment
-
This compound (≥99.0% purity)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the previously generated calibration curve to determine the concentration of this compound in the saturated solution.
-
Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.
Visualizing the Workflow
The following diagram outlines the key stages of the experimental protocol for determining solubility.
Caption: Workflow for Experimental Solubility Determination.
Understanding Molecular Interactions
The solubility data obtained can be rationalized by examining the specific intermolecular forces between this compound and the solvent molecules.
Caption: Potential Intermolecular Forces Driving Solubility.
-
Hydrogen Bonding: With protic solvents like ethanol, the secondary amine proton can act as a hydrogen bond donor, while the lone pairs on the ring nitrogens act as acceptors. This strong, specific interaction is a primary driver of solubility in these solvents.
-
Dipole-Dipole Interactions: With polar aprotic solvents like DMSO, the partial positive and negative charges on both the solute and solvent molecules will align, leading to favorable electrostatic interactions that promote dissolution.
-
van der Waals Forces: In nonpolar solvents, weaker London dispersion forces will be the dominant interaction. While the aromatic ring can participate in π-π stacking with solvents like toluene, these forces are generally less effective at overcoming the solute's crystal lattice energy compared to polar interactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the closely related compound benzothiazole indicates potential hazards.[5][6] It is prudent to handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]
Conclusion
The solubility of this compound is a complex property governed by its unique molecular structure. Its moderate lipophilicity (LogP ~2.4) and significant polar surface area suggest a favorable solubility profile in polar aprotic and short-chain polar protic solvents, with more limited solubility in nonpolar media. This guide provides both the theoretical framework to predict this behavior and a detailed experimental protocol to obtain precise, quantitative data. By understanding the "why" behind the solubility—the specific molecular interactions at play—researchers can make more informed decisions in solvent selection, leading to improved outcomes in synthesis, purification, and formulation.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- This compound | 16954-69-1. (n.d.). Biosynth.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- This compound. (n.d.). ChemSynthesis.
- How To Determine Solubility Of Organic Compounds? (2025). YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- SAFETY DATA SHEET - Benzothiazole. (2025). Sigma-Aldrich.
- 1 - Safety Data Sheet - Benzothiazole. (n.d.).
- SAFETY DATA SHEET - 2-Aminobenzothiazole. (2025). Fisher Scientific.
Sources
Strategic Biological Activity Screening of N-Methyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the systematic biological activity screening of N-Methyl-1,3-benzothiazol-2-amine, a compound whose therapeutic potential is largely unexplored despite belonging to the pharmacologically significant benzothiazole class. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. While this compound is known as an intermediate in agrochemical synthesis, its benzothiazole core suggests a high potential for novel therapeutic applications[4]. This document outlines a multi-tiered screening cascade, designed to efficiently identify and validate potential biological activities, elucidate the mechanism of action, and provide a rationale for progression into preclinical development. We will proceed from high-throughput primary screens to specific secondary assays, target deconvolution, and finally, validation in in vivo models.
Part 1: Foundational Strategy - The Screening Cascade
A successful screening campaign does not rely on random testing but on a logical, tiered approach known as a screening cascade. This strategy maximizes efficiency and resource allocation by using broad, high-capacity assays initially to identify "hits," which are then subjected to progressively more specific and complex assays to confirm activity and elucidate their mechanism. The goal is to fail unpromising compounds early and focus resources on validated leads.
The proposed cascade for this compound is designed to explore the most common therapeutic areas associated with the benzothiazole scaffold.
Caption: Comparison of Affinity-Based and Label-Free Target ID methods.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful label-free technique based on the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from protease digestion. [5]
-
Lysate Preparation: Prepare a total protein lysate from the sensitive cell line (e.g., HCT-116).
-
Compound Incubation: Incubate aliquots of the lysate with either this compound or a vehicle control.
-
Protease Digestion: Treat the aliquots with a low concentration of a protease (e.g., thermolysin) for a defined period. The unbound proteins will be digested, while the target protein bound to the compound will be partially or fully protected.
-
Quenching: Stop the digestion by adding a protease inhibitor.
-
Gel Electrophoresis: Separate the remaining proteins using SDS-PAGE.
-
Visualization: Stain the gel (e.g., with Coomassie Blue). A protein band that is present or more intense in the compound-treated lane compared to the control lane is a candidate target.
-
Identification: Excise the candidate band and identify the protein using mass spectrometry.
Part 5: Tier 4 - In Vivo Model Validation
Positive in vitro results must ultimately be translated to a whole-organism model to assess efficacy and potential toxicity in a complex biological system. [6][7]The choice of model depends on the validated activity. For a confirmed anticancer hit, a mouse xenograft model is the gold standard.
Protocol Outline: Human Tumor Xenograft Mouse Model
-
Cell Implantation: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare tumor growth inhibition between the treated and control groups to determine in vivo efficacy.
Conclusion and Future Directions
This guide presents a rigorous, step-wise strategy for the comprehensive biological screening of this compound. By progressing through this cascade, researchers can efficiently identify and validate potential therapeutic activities, from initial high-throughput screening to mechanistic elucidation and in vivo proof-of-concept. The benzothiazole core structure holds significant promise, and a systematic approach is paramount to unlocking its potential for novel drug discovery. Positive results from this cascade would provide a strong foundation for lead optimization, preclinical safety studies, and eventual clinical development.
References
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Wikipedia. High-throughput screening. Wikipedia. [Link]
- Chemycal. (2025, May 3). High-Throughput Screening (HTS)
- University College London.
- Drug Discovery News. High throughput screening in modern drug discovery. Drug Discovery News. [Link]
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Broad Institute.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery.
- Ignited Minds Journals. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link]
- Abdel-rahman, H. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
- Herath, H. M. T. B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- Raju, G., et al. Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. International Journal of Pharmaceutical and Clinical Research. [Link]
- Charles River Laboratories. In Vitro Assay Development Services.
- Pather, I., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]
- Labinsights. (2023, May 8). The Important Role of In Vitro Screening Related Services in Drug. Labinsights. [Link]
- Basnet, A., et al. (2019). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. International Journal of Molecular Sciences. [Link]
- Rajendran, S., et al. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Toxicology Mechanisms and Methods. [Link]
- Fengchen Group.
- ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
- Taylor & Francis Online. Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]
- Kuru, O., et al. (2017). Classification and analysis of a large collection of in vivo bioassay descriptions.
- MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. [Link]
- International Journal of Research in Pharmacy and Chemistry.
- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
- Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]
- ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
- Progressive Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Progressive Chemical and Biochemical Research. [Link]
- Pradeep, P., et al. (2015). Novel Uses of In Vitro Data to Develop Quantitative Biological Activity Relationship Models for In Vivo Carcinogenicity Prediction.
- University of Thi-Qar. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar. [Link]
- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
- Al-Bayati, O. F., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PLOS ONE. [Link]
- Amnerkar, N. D., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry. [Link]
Sources
- 1. ignited.in [ignited.in]
- 2. benthamscience.com [benthamscience.com]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Classification and analysis of a large collection of in vivo bioassay descriptions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of N-Methyl-1,3-benzothiazol-2-amine Derivatives
Abstract
The 1,3-benzothiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, those featuring an N-methyl-2-amino substitution are of particular interest, demonstrating significant potential in therapeutic areas ranging from neurodegenerative diseases to oncology and inflammatory disorders.[3][4] However, the synthesis of these specific derivatives is not trivial and is marked by a significant chemical challenge: regioselectivity. The presence of two distinct nitrogen atoms—one endocyclic within the thiazole ring and one exocyclic amine—creates a competitive environment for alkylation. This guide provides an in-depth exploration of the synthetic strategies developed to overcome this hurdle, focusing on methodologies that selectively yield the desired N-exo-methylated product. We will dissect the causality behind experimental choices, present field-proven protocols, and examine the structure-activity relationships that drive the design of novel therapeutic agents based on this versatile scaffold.
Section 1: The N-Methyl-1,3-benzothiazol-2-amine Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring system, an aromatic bicycle formed by the fusion of benzene and thiazole rings, is a recurring motif in both natural products and synthetic drugs.[5] Its rigid, planar structure and electron-rich nature allow it to interact with a diverse range of biological targets, earning it the designation of a privileged scaffold.[3][6] The well-known drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a primary example of a simple yet effective 2-aminobenzothiazole derivative.[3]
The introduction of a methyl group to the 2-amino position (N-methylation) can profoundly influence a molecule's physicochemical and pharmacological properties. This seemingly minor modification can:
-
Enhance Metabolic Stability: By protecting the amine from rapid phase I or phase II metabolism.
-
Improve Membrane Permeability: By increasing lipophilicity, which can be crucial for crossing cellular membranes or the blood-brain barrier.[7]
-
Modulate Target Binding: The methyl group can establish critical van der Waals interactions within a receptor's binding pocket or alter the hydrogen bonding capacity of the parent amine, fine-tuning potency and selectivity.
Derivatives of the this compound core have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, anticonvulsant, and antibacterial effects.[4][8][9][10] This versatility makes the development of efficient and selective synthetic routes to these compounds a high-priority objective for drug discovery programs.
Section 2: Synthetic Strategies: Navigating the Challenge of Regioselectivity
The primary obstacle in the synthesis of this compound is controlling the site of methylation. The 2-aminobenzothiazole tautomer exists in equilibrium, but the molecule possesses two nucleophilic nitrogen centers: the exocyclic amino group and the endocyclic imino nitrogen.
The Inherent Regioselectivity Problem
Traditional SN2 alkylation reactions using electrophiles like methyl iodide often lead to undesired outcomes. It is well-documented that such reactions preferentially occur on the more basic endocyclic nitrogen atom, yielding the N-endosubstituted 3-alkyl-2-iminobenzothiazoline product rather than the desired exocyclic N-alkylated derivative.[11][12][13] This inherent reactivity necessitates the use of more sophisticated synthetic strategies to achieve regiocontrol.
Figure 1: Competing pathways in the traditional N-alkylation of 2-aminobenzothiazole.
Foundational Synthesis of the 2-Aminobenzothiazole Core
Before N-methylation, the 2-aminobenzothiazole core must be synthesized. The Hugershoff reaction, an oxidative cyclization of an arylthiourea, remains a foundational and widely used method.[14] This process typically involves treating a substituted aniline with a thiocyanate salt to form the arylthiourea intermediate, which is then cyclized using an oxidizing agent like bromine.[14][15]
Figure 2: Logical workflow for the Hugershoff synthesis of 2-aminobenzothiazole.[14]
Modern Strategies for Regioselective Exo-N-Methylation
To circumvent the endocyclic alkylation problem, medicinal chemists have developed several reliable methods that favor the formation of the desired N-methyl derivative.
Reductive amination is a powerful and versatile strategy for forming C-N bonds. In this context, the 2-aminobenzothiazole is reacted with an aldehyde (formaldehyde or its equivalent) to form an intermediate imine or hemiaminal, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄). This approach has been successfully used to synthesize a variety of N-alkylated 2-aminobenzothiazoles.[3][16] The causality is clear: the reaction proceeds through a mechanism that is distinct from direct SN2 displacement, thus avoiding the issue of competing nucleophilicity at the endocyclic nitrogen.
An alternative approach begins not with 2-aminobenzothiazole, but with 2-chlorobenzothiazole. This precursor can be synthesized from 2-mercaptobenzothiazole. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by primary amines. Reacting 2-chlorobenzothiazole with methylamine in a suitable solvent provides a direct and high-yielding route to the target compound.[17] This method is efficient and avoids the regioselectivity issue altogether by building the N-methyl amine functionality in the final step.
For exquisite control over monomethylation, a three-step sequence provides a robust solution.[18] This method uses a benzothiazolium salt to activate the 2-position and direct the subsequent reactions, ensuring that only a single methyl group is introduced onto the exocyclic nitrogen.
Figure 3: Workflow for a controlled three-step N-monomethylation sequence.[18]
Section 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure both reproducibility and a deeper understanding of the reaction mechanics.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from methodologies used to prepare N-alkylated 2-aminobenzothiazoles for biological screening.[3][16]
-
Step 1: Reagent Suspension
-
To a round-bottom flask, add 2-aminobenzothiazole (1.0 eq) and methanol (MeOH) to create a slurry (approx. 0.2 M concentration).
-
Add anhydrous sodium sulfate (Na₂SO₄, 2.0 eq) as a drying agent to remove water formed during the subsequent imine formation, thereby driving the equilibrium forward.
-
-
Step 2: Imine Formation
-
Add aqueous formaldehyde (37% solution, 1.2 eq) to the slurry.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Reduction
-
Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic nature of the reduction and prevent side reactions.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. The slow addition prevents vigorous effervescence and ensures a controlled reduction of the intermediate iminium species.
-
-
Step 4: Quenching and Work-up
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
-
Step 5: Extraction and Purification
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Protocol 2: Synthesis via Nucleophilic Substitution on 2-Chlorobenzothiazole
This protocol is based on the principle of reacting 2-halobenzothiazoles with primary amines.[17]
-
Step 1: Reactant Setup
-
In a sealed pressure vessel, dissolve 2-chlorobenzothiazole (1.0 eq) in a nonpolar solvent like toluene or a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a solution of methylamine (CH₃NH₂, 2.0-3.0 eq, typically as a solution in THF or ethanol). An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.
-
-
Step 2: Reaction
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The use of a sealed vessel is necessary to contain the volatile methylamine and allow the reaction to proceed at elevated temperatures.
-
-
Step 3: Work-up and Isolation
-
After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Step 4: Purification
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure product.
-
Section 4: Case Study & Structure-Activity Relationships (SAR)
The true value of these synthetic methods lies in their ability to generate libraries of compounds for medicinal chemistry programs. A prime example is the development of N-alkylated 2-aminobenzothiazoles as potent inhibitors of prostaglandin E₂ (PGE₂) generation, a key process in inflammation.[3]
Case Study: Inhibition of Prostaglandin E₂ (PGE₂) Generation
PGE₂ is a key mediator of inflammation, and its overproduction is implicated in diseases like arthritis and cancer. Research has shown that N-substituted 2-aminobenzothiazoles can effectively suppress PGE₂ production in cellular assays.[3][16]
Figure 4: Simplified prostaglandin E₂ synthesis pathway and the target of benzothiazole inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-alkyl substituent has yielded crucial SAR data. Studies reveal that the nature of the group attached to the exocyclic nitrogen is critical for activity.[3][8]
| Compound ID | N-Substituent | EC₅₀ (nM) for PGE₂ Inhibition[3] |
| GK510 | 3-(naphthalen-2-yl)propanoyl | 118 |
| GK543 | 3-(naphthalen-2-yl)propyl | 177 |
| GK562 | 3-phenylpropyl | 147 |
Table 1: SAR data for N-substituted 2-aminobenzothiazoles as inhibitors of PGE₂ generation. Data sourced from Katsori et al. (2022).[3]
The data in Table 1 clearly indicates that bulky, lipophilic substituents containing aromatic rings (naphthalene, phenyl) connected by a three-carbon linker result in highly potent inhibitors.[3] This suggests the presence of a large hydrophobic pocket in the target enzyme that can be effectively occupied by these moieties. Further literature reviews confirm that substitutions at the C-2 and C-6 positions of the benzothiazole ring are frequently exploited to modulate biological activity across various therapeutic targets.[1][5]
Furthermore, the concept of bioisosterism is often applied, where the benzothiazole scaffold itself acts as a structural mimic of other bicyclic systems, such as the quinazoline ring in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[19][20] This allows chemists to leverage the favorable properties of the benzothiazole core to develop novel drugs with potentially improved efficacy or safety profiles.
Conclusion and Future Outlook
The synthesis of this compound derivatives, while complicated by the challenge of regioselectivity, is a solvable problem through modern synthetic methodologies. Strategies such as reductive amination and nucleophilic substitution on 2-halo precursors provide reliable and scalable routes to these valuable medicinal chemistry building blocks. The proven protocols and mechanistic insights detailed in this guide empower researchers to confidently access these compounds for drug discovery campaigns.
The future of this field will likely focus on the development of even more efficient and sustainable catalytic methods for regioselective N-alkylation. As our understanding of the biological targets of these compounds deepens, we can anticipate the rational design of next-generation N-methyl-benzothiazole derivatives with enhanced potency, selectivity, and therapeutic utility, further cementing the legacy of this remarkable privileged scaffold.
References
- Katsori, A. M., Gkeka, P., Kolokotroni, A., et al. (2022).
- ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. [Link]
- ResearchGate. (n.d.). The rational design of benzothiazole analogues by bioisosterism approach. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
- Pozdnyakov, I. A., et al. (n.d.).
- Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. [Link]
- Dossetter, A. G., et al. (2012). Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. PubMed. [Link]
- Fleming, P. E., et al. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. NIH. [Link]
- NIH. (n.d.).
- Royal Society of Chemistry. (2025).
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
- MDPI. (2023).
- ResearchGate. (2023).
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- ResearchGate. (2024).
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
- Royal Society of Chemistry. (n.d.).
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
- ACS Publications. (n.d.).
- PubMed Central. (2025).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jchemrev.com [jchemrev.com]
- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 18. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unlocking the Potential of N-Methyl-1,3-benzothiazol-2-amine in Materials Science: A Technical Guide
Abstract
N-Methyl-1,3-benzothiazol-2-amine, a derivative of the versatile benzothiazole heterocyclic system, is a compound with significant untapped potential in the realm of materials science. While its primary established role lies as an intermediate in the synthesis of herbicides, its unique molecular architecture—featuring a fused aromatic system, electron-rich nitrogen and sulfur atoms, and a reactive methylamino group—suggests a broad scope for application in the development of advanced functional materials. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon the established performance of structurally analogous benzothiazole derivatives. We will delve into its prospective use as a corrosion inhibitor, a building block for functional polymers and organic electronic materials, and as a ligand in the design of novel metal complexes. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a scientifically grounded perspective on the future of this promising molecule.
Introduction to this compound: Core Properties and Synthesis
This compound, also known as 2-(methylamino)benzothiazole, is a crystalline solid with the molecular formula C₈H₈N₂S.[1] The benzothiazole core, a fusion of benzene and thiazole rings, imparts significant chemical and thermal stability to the molecule. The presence of both nitrogen and sulfur heteroatoms, along with the exocyclic methylamino group, creates a molecule with a rich electronic profile, making it an attractive candidate for various material science applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in materials science.
| Property | Value | Reference |
| CAS Number | 16954-69-1 | [1] |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [2] |
| Appearance | Needle-like crystals | [1] |
| Melting Point | 140-142 °C | [3] |
| Boiling Point | 270.1 °C at 760 mmHg | [1] |
| Density | 1.306 g/cm³ | [1] |
| Flash Point | 140 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes for 2-aminobenzothiazoles. A common and efficient method involves the reaction of 2-chlorobenzothiazole with a primary amine, in this case, methylamine, often in a nonpolar solvent.[2][4]
Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on the synthesis of similar 2-aminobenzothiazoles and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in a suitable nonpolar solvent (e.g., toluene, xylene).
-
Addition of Amine: Add a solution of methylamine (1.1 equivalents) in the same solvent dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate. Filter the solid and wash with a cold solvent.
-
Neutralization and Extraction: Neutralize the filtrate or the dissolved salt with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Application: Corrosion Inhibition
The benzothiazole moiety is well-documented for its efficacy as a corrosion inhibitor for various metals and alloys, particularly steel, in acidic environments.[5][6] The inhibitive action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the aromatic system.
While direct experimental data for this compound as a corrosion inhibitor is limited, extensive research on its close structural analog, 6-methyl-1,3-benzothiazol-2-amine (MBTA), provides compelling evidence for its potential in this application.[2][6] Computational studies on MBTA have elucidated the mechanism of its inhibitive action, suggesting that the N-methylated counterpart would behave similarly.[2]
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of benzothiazole derivatives involves the following key steps:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal).
-
Protective Film Formation: The adsorbed molecules form a thin, protective film that isolates the metal from the corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules block the active sites on the metal surface where corrosion reactions (anodic and cathodic) would typically occur.
The presence of the methyl group in this compound is expected to enhance its corrosion inhibition efficiency compared to the parent 2-aminobenzothiazole. The electron-donating nature of the methyl group increases the electron density on the benzothiazole ring system, thereby strengthening its adsorption onto the metal surface.
Diagram: Proposed Corrosion Inhibition Mechanism
Caption: A simplified OLED structure showing the emissive layer where a benzothiazole derivative could be used as a dopant.
Potential Application: Ligand in Functional Metal Complexes
The nitrogen and sulfur atoms in the benzothiazole ring, as well as the exocyclic nitrogen of the methylamino group, can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of functional metal complexes and metal-organic frameworks (MOFs). [7][8][9] The resulting metal complexes could exhibit interesting properties such as:
-
Luminescence: The coordination of metal ions can influence the photoluminescent properties of the benzothiazole ligand, leading to new luminescent materials for sensing or lighting applications.
-
Catalysis: Metal complexes containing benzothiazole ligands have been explored as catalysts in various organic transformations.
-
Magnetic Properties: The incorporation of paramagnetic metal ions could lead to materials with interesting magnetic properties.
The design and synthesis of MOFs using this compound as a linker could result in porous materials with applications in gas storage, separation, and catalysis.
Conclusion and Future Outlook
This compound, while currently underutilized in materials science, presents a compelling case for further investigation. Its robust benzothiazole core, coupled with the versatile methylamino group, provides a platform for the development of a new generation of functional materials. The strong evidence from structurally similar compounds, particularly in the field of corrosion inhibition, suggests that this compound is a prime candidate for immediate exploration in this area. Furthermore, its potential as a building block for functional polymers, organic electronic materials, and metal complexes opens up exciting avenues for future research. As the demand for advanced materials with tailored properties continues to grow, a deeper understanding and exploitation of the capabilities of molecules like this compound will be crucial for technological advancement.
References
- Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (n.d.). ResearchGate.
- Inhibitive Effects by Some Benzothiazole Derivatives on Mild Steel Corrosion in 1 N HCl. (n.d.). ResearchGate.
- Inhibitory effect of some benzothiazole derivatives on corrosion of mild steel: A computational study. (2015). Semantic Scholar.
- El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. (2011). Cambridge Core.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
- The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A new blue-emitting benzothiazole derivative for organic electroluminescent devices. (n.d.). ResearchGate.
- Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. (n.d.). Royal Society of Chemistry.
- Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1M HCl. (2016). Semantic Scholar.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (n.d.). Royal Society of Chemistry.
- Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1. (n.d.). Retrieved January 7, 2026, from https://www.researchgate.net/publication/352562208_Synthesis_and_Characterization_of_the_Ligand_Derivative_from_Benzothiazole_N-Benzothiazol-_2-yl-N'-Naphthalen-1-yl-Ethane-1
- This compound. (n.d.). ChemSynthesis.
- Quantum chemical and experimental investigations on inhibitory behavior of amino–imino tautomeric equilibrium of 2-aminobenzothiazole on steel corrosion in H2SO4 solution. (n.d.). ResearchGate.
- Corrosion Inhibition of Aluminum Alloy by 2‐Aminobenzothiazole Derivatives: A Combined Experimental and Theoretical Study. (n.d.). ResearchGate.
- Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). ResearchGate.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Antimicrobial and Corrosion Inhibition Studies of 1,3-Benzothiazole Derivatives. (n.d.). ResearchGate.
- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- Ligand design for functional metal–organic frameworks. (2011). Royal Society of Chemistry.
- Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com.
- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube.
- FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.). wwjmrd.com.
- Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate.
- Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling. (n.d.). ACS Omega.
- 4-Methyl-1,3-benzothiazol-2-amine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach. (n.d.). King Fahd University of Petroleum & Minerals.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). Royal Society of Chemistry.
- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. (n.d.). National Institutes of Health.
- Thiazolothiazole based functional metal–organic frameworks. (n.d.). Scilit.
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI.
- Thiazolothiazole-Based Luminescent Metal-Organic Frameworks with Ligand-to-Ligand Energy Transfer and Hg2+-Sensing Capabilities. (2019). PubMed.
- Thiazolothiazole based functional metal–organic frameworks. (n.d.). Royal Society of Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Preparation,Structures And Optoelectronic Properties Of Metal-Organic Frameworks Based On Benzothiadiazole Functionalized Ligands. (2024). Globe Thesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Inhibitory effect of some benzothiazole derivatives on corrosion of mild steel: A computational study | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. sciencepub.net [sciencepub.net]
- 7. Ligand design for functional metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Methyl-1,3-benzothiazol-2-amine (CAS: 16954-69-1)
Abstract
This compound, identified by the CAS number 16954-69-1, is a specialized heterocyclic amine with significant applications in the agrochemical industry.[1] Its structural backbone, the benzothiazole ring system, is a recurring motif in a variety of biologically active compounds, hinting at a broader potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physicochemical properties, synthesis, primary applications, and potential future research directions for this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The compound typically presents as needle-like crystals.[1] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 16954-69-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₈N₂S | [1][2][3] |
| Molecular Weight | 164.23 g/mol | [2] |
| Melting Point | 140-142 °C | [1][3][5][6] |
| Boiling Point | 270.1 °C at 760 mmHg | [1][3][4] |
| Density | 1.306 g/cm³ | [1][3][4] |
| Flash Point | 117.2 °C | [1][3][4] |
| Refractive Index | 1.73 | [1][4] |
| Appearance | Needle-like crystals | [1] |
| LogP | 2.411 | [1] |
| Polar Surface Area (PSA) | 53.16 Ų | [1] |
| Vapor Pressure | 0.00697 mmHg at 25°C | [1] |
The balanced hydrophobicity, as indicated by the LogP value, is an advantageous characteristic for its role in the formulation of pesticide intermediates.[1]
Synthesis and Manufacturing
The synthesis of this compound can be efficiently achieved through the reaction of 2-chlorobenzothiazole with a primary amine, in this case, methylamine, typically in the presence of a nonpolar solvent.[2][7] This method is noted for its efficiency and high yields.[2][7]
Caption: General synthesis pathway for this compound.
The manufacturing of this chemical intermediate is prominent in China, where optimized processes ensure high purity (≥99.0%) for the global market.[1] Standard packaging for this compound is typically in 25kg drums, with customization available to meet specific industrial requirements.[1] For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated area with the container tightly sealed.[1]
Primary Application in Agrochemicals
The most significant industrial application of this compound is its role as a crucial intermediate in the synthesis of the herbicide methabenzthiazuron (CAS: 18691-97-9).[1][6] Methabenzthiazuron is a selective herbicide used to control a variety of broadleaf weeds and grasses in agricultural settings, thereby protecting crops and enhancing yield.[1] The benzothiazole structure of this compound is instrumental in forming the active components of the herbicide.[1]
Caption: Role as an intermediate in herbicide production.
Broader Potential and Future Research
While its primary role is in the agrochemical sector, the benzothiazole core of this compound suggests potential for broader applications.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities.[8] This suggests that this compound could serve as a building block for the synthesis of novel pharmaceutical agents.[1][]
Furthermore, this compound has been shown to inhibit the uptake of pesticides by plants, although the precise mechanism remains to be fully elucidated.[2][7] This could involve vibrational or other chemical interactions with molecules in the plant cell membrane.[2][7] Future research could focus on exploring derivatives of this compound for the development of new agrochemicals or pharmaceuticals.[1]
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been noted as applicable methods for its characterization.[2][7]
Toxicological Profile
Currently, detailed public information on the toxicology of this compound is limited. A Safety Data Sheet (SDS) for the hydrobromide salt of the compound is available, which should be consulted for detailed safety and handling information.[10] As with any chemical compound, appropriate personal protective equipment should be used when handling this compound in a laboratory or industrial setting.
References
- Exploring this compound: Properties and Applic
- This compound | 16954-69-1 | RAA95469 - Biosynth. (URL: )
- CAS 16954-69-1 N-Methylbenzothiazol-2-Amine - Alfa Chemistry. (URL: )
- N-methyl-1,3-benzothiazol-2-amine16954-69-1,Purity ... - MOLBASE. (URL: )
- This compound - 16954-69-1, C8H8N2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
- 2-(Methylamino)benzothiazole - ChemBK. (URL: )
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (URL: )
- This compound - CymitQuimica. (URL: )
- CAS 16954-69-1 2-Methylamino benzothiazole - BOC Sciences. (URL: )
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: )
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N-methyl-1,3-benzothiazol-2-amine16954-69-1,Purity>95%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-(Methylamino)benzothiazole [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to N-Methyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound that has garnered interest within various scientific disciplines, most notably in agricultural and medicinal chemistry. As a derivative of the versatile 2-aminobenzothiazole scaffold, it serves as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic approaches, spectroscopic characterization, and a discussion of its current and potential applications, with a particular focus on its relevance to drug discovery and development. The benzothiazole core is a recognized "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1]
Core Physicochemical Properties
Understanding the fundamental physicochemical characteristics of this compound is essential for its application in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂S | [2] |
| Molecular Weight | 164.23 g/mol | [2] |
| CAS Number | 16954-69-1 | [2] |
| Appearance | Needle-like crystals | [2] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 270.1 °C at 760 mmHg | [2] |
| Density | 1.306 g/cm³ | [2] |
| Flash Point | 117.2 °C | [2] |
| LogP | 2.411 | [2] |
| Polar Surface Area | 53.16 Ų | [2] |
Solubility Profile:
Based on data for the parent compound, 2-aminobenzothiazole, this compound is expected to be very slightly soluble in water.[3] It is freely soluble in alcohols (such as ethanol), chloroform, and diethyl ether. Its solubility in common organic solvents makes it amenable to a variety of reaction conditions.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for the N-alkylation of 2-aminobenzothiazoles. The reactivity of this compound is primarily centered around the exocyclic amino group and the potential for electrophilic substitution on the benzene ring.
Synthetic Workflow
A common and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzothiazole with methylamine.[2] This nucleophilic substitution reaction is typically carried out in a nonpolar solvent.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on established methods for similar compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole in a suitable nonpolar solvent (e.g., toluene).
-
Reagent Addition: Add a solution of methylamine in the same solvent dropwise to the flask at room temperature. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is characteristic of a secondary aromatic amine. The nitrogen atom of the methylamino group is nucleophilic and can react with various electrophiles. The benzothiazole ring system can also undergo electrophilic aromatic substitution, although the conditions may need to be tailored to the specific reactivity of the substituted ring. The primary application of this reactivity is in the synthesis of the herbicide methabenzthiazuron, where the benzothiazole structure facilitates the formation of the active components of the herbicide.[2]
Spectroscopic Characterization
The following spectroscopic data is predicted based on the analysis of closely related substituted 2-aminobenzothiazole derivatives reported in the literature.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons of the benzothiazole ring.
-
Methyl Protons (-CH₃): A singlet at approximately 2.3-2.5 ppm.[4]
-
Aromatic Protons: A series of multiplets in the range of 7.0-8.0 ppm, corresponding to the four protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Methyl Carbon (-CH₃): A signal around 21-22 ppm.[4]
-
Aromatic Carbons: Signals in the aromatic region (approximately 115-150 ppm).
-
C2 Carbon (attached to the amino group): A downfield signal around 165-170 ppm due to its attachment to two nitrogen atoms.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.[6]
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=N Stretch: A strong absorption around 1630 cm⁻¹.[6]
-
C-S Stretch: An absorption around 690 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Fragmentation: Fragmentation may involve the loss of the methyl group or cleavage of the thiazole ring.
Applications in Drug Discovery and Development
While the primary documented application of this compound is in the agricultural sector as a precursor to the herbicide methabenzthiazuron, the broader class of 2-aminobenzothiazole derivatives has shown significant potential in medicinal chemistry.[2] The benzothiazole scaffold is a key component in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][7]
The N-methyl group in the target molecule can influence its pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Researchers may use this compound as a starting material to synthesize novel derivatives with tailored biological activities. For instance, the secondary amine provides a reactive handle for the introduction of various pharmacophores.
Potential Therapeutic Targets
Derivatives of 2-aminobenzothiazole have been investigated for their activity against a variety of biological targets. The introduction of a methyl group on the exocyclic nitrogen can modulate the binding affinity and selectivity for these targets. Some of the therapeutic areas where benzothiazole derivatives have shown promise include:
-
Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.
-
Infectious Diseases: Exhibiting antibacterial and antifungal properties.
-
Neurodegenerative Diseases: Showing potential as modulators of neurological pathways.
-
Inflammatory Disorders: Acting as anti-inflammatory agents.
The versatility of the benzothiazole core suggests that this compound could be a valuable building block for the development of new therapeutic agents.[2][4]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many amine-containing compounds, it may be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a compound with established utility in the agrochemical industry and significant potential for broader applications, particularly in the field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the proven biological activity of the 2-aminobenzothiazole scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this versatile chemical entity in their scientific endeavors.
References
- Exploring this compound: Properties and Applic
- Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Indian J. Pharm. Biol. Res. 2018; 6(2):31-36.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Engineering and Applied Sciences. 2021, 16(06), 200-207.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. 2016, 9, S1314-S1321.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. 2024, 58(3), S708-S724.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. 2024, 6(2), 205-227.
- Benzo(d)thiazol-2-amine. PubChem. [Link]
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. 2016, 9(S2), S1314-S1321.
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 2022, 5(2), 147-164.
- Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020, 25(7), 1675.
- An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. Benchchem. (URL not available)
- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
- Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1]. Journal of Engineering and Applied Sciences. 2021, 16(6), 200-207.
- reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (URL not available)
- 2-Amino-4-methylbenzothiazole. PubChem. [Link]
- Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Chemical and Pharmaceutical Research. 2016, 8(1S), 133-152.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. 2013, 64, 357-364.
- 2-Aminobenzothiazole. Wikipedia. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. innospk.com [innospk.com]
- 3. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
A Spectroscopic Guide to N-Methyl-1,3-benzothiazol-2-amine: Elucidating Molecular Structure
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of N-Methyl-1,3-benzothiazol-2-amine. This document provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.
Introduction: The Significance of this compound
This compound (CAS 16954-69-1), also known as 2-(Methylamino)benzothiazole, is a heterocyclic amine of significant interest in medicinal and agricultural chemistry.[1] Its benzothiazole core is a privileged scaffold in drug discovery, and the N-methyl substitution can critically influence its biological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide offers a detailed examination of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the benzothiazole ring, the N-methyl protons, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating character of the amino group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |
| ~7.6 - 7.8 | Doublet | Aromatic Proton (H-4 or H-7) |
| ~7.2 - 7.4 | Doublet | Aromatic Proton (H-4 or H-7) |
| ~7.0 - 7.2 | Triplet | Aromatic Proton (H-5 or H-6) |
| ~6.8 - 7.0 | Triplet | Aromatic Proton (H-5 or H-6) |
| ~5.0 - 6.0 | Broad Singlet | NH Proton (exchangeable with D₂O) |
| ~3.0 | Singlet | N-CH₃ Protons (3H) |
| Solvent: DMSO-d₆ |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom attached to the two nitrogen atoms (C-2) is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~165 - 170 | C-2 (Carbon attached to -NHCH₃) |
| ~150 - 155 | C-7a (Quaternary carbon) |
| ~130 - 135 | C-3a (Quaternary carbon) |
| ~125 - 130 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | Aromatic CH |
| ~110 - 115 | Aromatic CH |
| ~30 - 35 | N-CH₃ |
| Solvent: DMSO-d₆ |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Dissolve 5-20 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Obtain ¹³C NMR spectra on the same instrument, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak.
Diagram 1: NMR Workflow
A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.
Predicted IR Spectral Data
The IR spectrum will prominently feature stretches for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and methyl group, and characteristic vibrations of the benzothiazole core.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment (Predicted) |
| 3350 - 3310 | N-H Stretch | Secondary Amine[3] |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (N-CH₃) |
| 1620 - 1580 | C=N Stretch | Thiazole Ring |
| 1550 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine[3] |
| ~750 | C-H Bend | Aromatic (Ortho-disubstituted) |
Experimental Protocol: FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring the IR spectrum of a solid sample.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Diagram 2: FT-IR Analysis Workflow
Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and offers clues to its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₈H₈N₂S, with a molecular weight of 164.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 164. The fragmentation pattern will be characteristic of the benzothiazole ring system.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion (Predicted) | Interpretation |
| 164 | [C₈H₈N₂S]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 136 | [C₇H₆NS]⁺ | Loss of HCN from the M⁺-CH₃ fragment |
| 108 | [C₆H₄S]⁺ | Fragmentation of the benzothiazole ring |
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for such molecules, which often induces fragmentation. Electrospray Ionization (ESI) is a softer technique that can also be used and is more likely to show the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Diagram 3: Mass Spectrometry Analysis Logic
A logical workflow for mass spectrometry analysis.
Conclusion: A Synergistic Approach to Structural Elucidation
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. While this guide presents a predictive analysis based on established spectroscopic principles and data from analogous compounds, it provides a robust framework for researchers to interpret their own experimental data. Each technique offers complementary information, and together they enable a high-confidence elucidation of the molecular structure, which is a critical step in the advancement of research and development involving this important chemical entity.
References
- PubChem. (n.d.). Benzo(d)thiazol-2-amine.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- LookChem. (n.d.). Exploring this compound: Properties and Applications.
Sources
An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-benzothiazol-2-amine from 2-Chlorobenzothiazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of N-Methyl-1,3-benzothiazol-2-amine, a key intermediate in agrochemical manufacturing, notably for the herbicide methabenzthiazuron.[1] The primary synthetic route detailed herein involves the nucleophilic aromatic substitution (SNA_r_) of 2-chlorobenzothiazole with methylamine. We will explore the underlying reaction mechanism, provide a detailed and optimized experimental protocol, discuss critical process parameters, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the preparation of this important compound.
Introduction: The Significance of this compound
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[2][3] this compound (CAS 16954-69-1) is a significant derivative, primarily valued for its role as a direct precursor in the synthesis of widely used pesticides.[1] The synthetic pathway commencing from 2-chlorobenzothiazole offers an efficient and high-yielding route to this target molecule.[4] This method is predicated on the high reactivity of the C2-chloro substituent on the benzothiazole ring towards nucleophilic displacement, making it an attractive and industrially viable process.
Reaction Principles: The Nucleophilic Aromatic Substitution (SNA_r_) Mechanism
The core transformation in this synthesis is a nucleophilic aromatic substitution reaction. Unlike nucleophilic substitutions on aliphatic carbons (S_N_1/S_N_2), SNA_r_ reactions on electron-deficient aromatic or heteroaromatic rings proceed via a distinct addition-elimination pathway.[5]
Causality of Reactivity: The benzothiazole ring is inherently electron-deficient, particularly at the C2 position. This is due to the inductive electron-withdrawing effects of the electronegative nitrogen and sulfur atoms within the heterocyclic ring. This electron deficiency makes the C2 carbon highly susceptible to attack by nucleophiles.
The mechanism can be dissected into two key steps:
-
Nucleophilic Attack: The primary amine, methylamine (CH₃NH₂), acts as the nucleophile. Its lone pair of electrons attacks the electrophilic C2 carbon of 2-chlorobenzothiazole. This step disrupts the aromaticity of the ring and forms a high-energy, tetrahedral intermediate known as a Meisenheimer-like complex.[5][6]
-
Elimination & Aromaticity Restoration: The unstable intermediate rapidly collapses to restore the stable aromatic system. This is achieved by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group. The final product, this compound, is formed along with a molecule of hydrochloric acid (HCl).
A base is typically included in the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.
Validated Experimental Protocol
This protocol provides a self-validating system, including purification and characterization steps to ensure the identity and purity of the final product.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | Key Properties |
| 2-Chlorobenzothiazole | 615-20-3 | 169.62 | 23-26 | Lachrymator, skin/eye irritant.[7][8] |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | -93 (gas) | Flammable, corrosive, toxic.[9] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | -115 | Corrosive, flammable liquid. |
| Toluene | 108-88-3 | 92.14 | -95 | Flammable, irritant. |
| Ethyl Acetate | 141-78-6 | 88.11 | -84 | Flammable, eye irritant. |
| Hexane | 110-54-3 | 86.18 | -95 | Flammable, skin/respiratory irritant. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 884 | Hygroscopic solid. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-chlorobenzothiazole (10.0 g, 59.0 mmol) and toluene (100 mL).
-
Addition of Base: Add triethylamine (9.0 mL, 64.9 mmol, 1.1 equiv.) to the stirred solution. Triethylamine acts as an acid scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Cool the mixture in an ice bath. Slowly add a 40% aqueous solution of methylamine (7.6 mL, 88.5 mmol, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system) until the starting material (2-chlorobenzothiazole) spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as needle-like crystals.[1]
-
Final Product Handling: Dry the purified crystals under vacuum. The expected yield is typically high for this transformation.[4]
Characterization
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 140-142 °C.[1][10]
-
¹H NMR (DMSO-d₆): Expected signals would include a doublet for the N-CH₃ group, a quartet for the N-H proton, and multiplets in the aromatic region corresponding to the benzothiazole ring protons.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 165, corresponding to the chemical formula C₈H₈N₂S.[4]
Process Optimization and Troubleshooting
The efficiency of this synthesis can be influenced by several parameters. Careful control of these variables is key to maximizing yield and purity while minimizing side reactions.
| Parameter | Condition | Rationale & Impact on Yield/Purity | Troubleshooting |
| Solvent | Toluene, DMF, Acetonitrile | A nonpolar solvent like toluene is effective.[4] Polar aprotic solvents (DMF, Acetonitrile) can also accelerate SNA_r_ reactions by solvating the cation without hydrogen bonding to the nucleophile. | If the reaction is slow, switching to a polar aprotic solvent like DMF may increase the rate. |
| Base | Triethylamine, K₂CO₃, Cs₂CO₃ | A base is crucial to neutralize HCl. Triethylamine is a convenient liquid base. Inorganic bases like K₂CO₃ are cheaper and effective but may require longer reaction times.[11] | Low yields may indicate incomplete acid scavenging. Ensure at least 1.1 equivalents of base are used. |
| Temperature | 60-100 °C | Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side products. 80 °C provides a good balance. | If the reaction does not proceed to completion, a modest increase in temperature (e.g., to 90 °C) can be attempted. |
| Stoichiometry | 1.2-1.5 equiv. of Methylamine | Using a slight excess of the nucleophile (methylamine) ensures the complete consumption of the more expensive 2-chlorobenzothiazole starting material. | The formation of multiple products is unlikely here, but if side reactions are observed, reduce the excess of methylamine.[11] |
Safety and Handling
Researcher's Responsibility: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chlorobenzothiazole: This compound is a lachrymator and causes skin and serious eye irritation.[7][12] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Methylamine (40% aq. solution): The solution is corrosive and flammable, and the vapor is toxic. Handle with extreme care. Ensure there are no ignition sources nearby.[9]
-
Triethylamine & Toluene: Both are flammable liquids. Handle away from heat and open flames.
-
Waste Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[7] Do not pour organic solvents or reaction mixtures down the drain.
Conclusion
The synthesis of this compound from 2-chlorobenzothiazole via nucleophilic aromatic substitution is a highly efficient and reliable method. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as temperature, solvent, and stoichiometry, researchers can achieve high yields of the pure product. The protocol described in this guide, coupled with stringent adherence to safety procedures, provides a robust framework for the successful laboratory-scale preparation of this valuable chemical intermediate.
References
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.
- Wikipedia. (n.d.). 2-Aminobenzothiazole.
- 3M. (n.d.). Safety Data Sheet.
- Liu, X., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate.
- (PDF) S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ResearchGate.
- Jeon, R., et al. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. PubMed.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Royal Society of Chemistry.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central.
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed.
- ChemSynthesis. (n.d.). This compound.
- Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. ResearchGate.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI.
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles.
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. Google Patents.
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
- Isom, H., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- An FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Royal Society of Chemistry.
- Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the Theoretical Elucidation of N-Methyl-1,3-benzothiazol-2-amine's Molecular Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, a scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for designing novel derivatives with enhanced efficacy and for elucidating its mechanism of action. This technical guide provides an in-depth exploration of the theoretical methodologies used to characterize the molecular structure of this compound. We will delve into the application of Density Functional Theory (DFT) and associated computational techniques to provide a comprehensive portrait of its geometric, electronic, and spectroscopic features, offering field-proven insights for researchers in drug discovery and materials science.
Introduction: The Rationale for Computational Scrutiny
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, anticonvulsant, and antimicrobial properties.[1][2] this compound, a specific derivative, serves as a crucial intermediate in the synthesis of pesticides, such as the herbicide methabenzthiazuron.[3] The biological and chemical activity of this molecule is intrinsically linked to its structure. Theoretical calculations offer a powerful, non-experimental route to probe this structure at the atomic level, providing predictive insights that can guide synthesis and application.
Computational chemistry, particularly DFT, allows for the accurate determination of molecular geometries, electronic charge distribution, and spectroscopic properties at a fraction of the cost and time of experimental methods.[4][5] This guide will detail the application of these methods to this compound, explaining the causality behind the choice of computational protocols and interpreting the resulting data to build a holistic molecular profile.
Core Theoretical Framework: Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for medium to large organic molecules due to its excellent balance of accuracy and computational cost.[4][5] It is based on the principle that the energy of a molecule can be determined from its electron density.
Foundational Choices: Functionals and Basis Sets
The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.
-
Functional: For organic molecules like benzothiazoles, hybrid functionals are often the most reliable. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is widely used and has been shown to provide reliable results for the geometric and electronic properties of benzothiazole derivatives.[4][5][6][7] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.
-
Basis Set: The basis set describes the atomic orbitals used to build the molecular orbitals. The Pople-style basis set, 6-31+G(d,p) , is a robust choice for this type of analysis.[4]
-
6-31G: A split-valence basis set, providing flexibility.
-
+: Diffuse functions are added to heavy atoms, which are crucial for accurately describing anions and systems with lone pairs, like the nitrogen and sulfur atoms in our molecule.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the accuracy of bond angles and lengths.
-
The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical, multi-step process. Each step builds upon the last, ensuring the final results are derived from a stable and realistic molecular representation.
Protocol 1: Ground State Geometry Optimization and Validation
-
Initial Structure Creation: The 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed using the chosen DFT method (e.g., B3LYP/6-31+G(d,p)) in a computational chemistry package like Gaussian 09.[4][5] This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum (a stable conformation) and not a transition state.[7]
The following diagram illustrates this fundamental workflow.
Caption: Workflow for obtaining a validated molecular geometry.
Analysis of Molecular Structure and Properties
With a validated structure, we can calculate a suite of properties that describe the molecule's behavior.
Geometric Parameters
| Parameter | Description | Expected Value (Å or °) |
| C-S bonds | Thiazole ring bond lengths | ~1.75 - 1.77 Å |
| C-N bonds | Thiazole and amine bond lengths | ~1.31 - 1.45 Å |
| Benzene C-C | Aromatic ring bond lengths | ~1.39 - 1.41 Å |
| C-N-C angle | Angle around the exocyclic amine | ~120 - 125° |
| Dihedral Angle | Twist between benzothiazole and methyl group | Varies |
| Note: These are representative values based on general benzothiazole structures; specific calculated values would be generated by the DFT output. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[5]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[8] Substituents on the benzothiazole ring can significantly affect this energy gap.[4]
| Property | Description | Significance |
| EHOMO | Energy of the highest occupied molecular orbital | Relates to ionization potential; electron-donating ability |
| ELUMO | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity; electron-accepting ability |
| ΔE (ELUMO - EHOMO) | Energy Gap | Index of chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution, providing an invaluable guide to molecular reactivity and intermolecular interactions.[4] It uses a color scale to represent electrostatic potential.
-
Red/Yellow (Negative Potential): Regions of high electron density, such as those around heteroatoms with lone pairs (e.g., the thiazole nitrogen and sulfur). These are potential sites for electrophilic attack and hydrogen bond acceptance.
-
Blue (Positive Potential): Regions of low electron density or high positive charge, typically around hydrogen atoms bonded to electronegative atoms (e.g., the amine hydrogen). These are potential sites for nucleophilic attack.
The MEP map allows researchers to instantly identify a molecule's reactive sites and predict how it will interact with other molecules, such as a receptor binding site.[4]
Natural Bond Orbital (NBO) Analysis
NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. It quantifies the stabilization energy E(2) associated with electron donation from a filled (donor) NBO to an empty (acceptor) NBO.[4] For instance, a significant E(2) value for an interaction like a lone pair (LP) donating into an anti-bonding orbital (e.g., LP(N) → π*(C=C)) indicates strong electron delocalization, which contributes to the overall stability of the molecule.[4]
Application in Drug Discovery and Molecular Design
The theoretical data derived from these calculations are not merely academic; they are foundational to modern drug discovery.
Molecular Docking Studies
The optimized 3D structure of this compound serves as the starting point for molecular docking simulations.[1][9][10] Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or enzyme.
-
The optimized geometry ensures that the ligand's conformation is energetically favorable.
-
The MEP and FMO analyses help rationalize the binding interactions observed in the docking results (e.g., hydrogen bonds, hydrophobic interactions).
-
By understanding how the molecule fits into a binding site, researchers can design new derivatives with improved binding affinity and selectivity, a key goal in developing more potent drugs.[11]
The following diagram shows how theoretical calculations integrate into the early stages of a drug discovery pipeline.
Caption: Integration of DFT calculations into a drug discovery workflow.
Conclusion
Theoretical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for the comprehensive characterization of this compound. This guide has outlined a robust, self-validating protocol for determining the molecule's optimized geometry, electronic structure, and reactivity profile. The insights gained from analyzing geometric parameters, frontier molecular orbitals, and the molecular electrostatic potential are not only fundamental to understanding the molecule's intrinsic properties but are also directly applicable to fields like rational drug design and agricultural chemistry. By leveraging these computational methods, researchers can accelerate the discovery and development of novel benzothiazole-based compounds with tailored functionalities.
References
- Traoré, M., Ghomri, Z., Kabre, T. S., Ziao, N., & Zeroual, A. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3), 115-139. [Link]
- Aicha, Y. A., et al. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells.
- Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (Dft). ProteoBio, 2(1), 001-006. [Link]
- Ahmad, J., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(11), 1545. [Link]
- Tanak, H. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Arkivoc. [Link]
- Ibrahim, B., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Scientific African, 21, e01831. [Link]
- Al-Jorani, K. R., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Biointerface Research in Applied Chemistry, 13(5), 450. [Link]
- A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 139, 587-610. [Link]
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2022). Chemical Science and Engineering Research. [Link]
- Ibrahim, B., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants.
- Exploring this compound: Properties and Applications. (n.d.). Fengchen Group Co., Ltd. [Link]
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. scirp.org [scirp.org]
- 5. proteobiojournal.com [proteobiojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
- 9. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Note & Protocols: Synthesis of N-Methyl-1,3-benzothiazol-2-amine for Herbicide Production
Abstract: This document provides a comprehensive guide for the synthesis of N-Methyl-1,3-benzothiazol-2-amine (CAS No: 16954-69-1), a critical intermediate in the production of the selective herbicide methabenzthiazuron.[1] We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the chosen protocol, and provide a detailed, lab-scale experimental procedure. This guide is intended for researchers and chemical development professionals in the agrochemical sector, emphasizing safety, efficiency, and analytical validation.
Introduction: The Significance of the Benzothiazole Scaffold in Agrochemicals
The benzothiazole moiety is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[2][3] In the agrochemical industry, benzothiazole derivatives have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[2][4] this compound, also known as 2-methylaminobenzothiazole, serves as a pivotal building block in synthesizing potent herbicides.[1][4]
Its primary application lies in its role as the direct precursor to Methabenzthiazuron, a urea-based herbicide effective against a variety of broadleaf weeds and grasses in agricultural settings.[1] The synthesis of high-purity this compound is therefore a crucial step in the manufacturing chain of this important crop protection agent. Understanding the synthetic pathways to this intermediate is essential for process optimization, cost management, and ensuring the final product's efficacy and safety.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 16954-69-1 | [1] |
| Molecular Formula | C₈H₈N₂S | [5] |
| Molecular Weight | 164.23 g/mol | [5] |
| Appearance | Needle-like crystals | [1] |
| Melting Point | 140-142 °C | [1][5] |
| Boiling Point | 270.1 °C at 760 mmHg | [1] |
| Purity (Typical) | ≥99.0% |[1] |
Overview of Synthetic Strategies
Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials, scalability, cost, and environmental considerations.
-
Nucleophilic Substitution on 2-Chlorobenzothiazole: This is a direct and often high-yielding approach. It involves the reaction of commercially available 2-chlorobenzothiazole with methylamine. The reaction leverages the electrophilic nature of the C2 carbon on the benzothiazole ring.
-
N-Alkylation of 2-Aminobenzothiazole: This method starts with 2-aminobenzothiazole and introduces the methyl group via an alkylating agent (e.g., methyl iodide, dimethyl sulfate). This pathway requires careful control of reaction conditions to avoid over-alkylation.[6][7]
-
Oxidative Cyclization of N-Aryl-N'-methylthiourea: A more fundamental approach where the benzothiazole ring itself is constructed. This involves the intramolecular cyclization of a corresponding N-(phenyl)-N'-methylthiourea, often using an oxidizing agent like bromine.[8][9]
For this application note, we will focus on Strategy 1 due to its straightforward execution and high efficiency, making it highly suitable for both laboratory synthesis and industrial scale-up.
Detailed Protocol: Synthesis via Nucleophilic Substitution
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chlorobenzothiazole and methylamine.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen and sulfur atoms in the thiazole ring activate the C2 position, making it susceptible to attack by nucleophiles. Methylamine (CH₃NH₂) acts as the nucleophile, displacing the chloride leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 2-Chlorobenzothiazole | 615-20-3 | 169.62 | 10.0 g | 0.059 |
| Methylamine (40% aq. sol.) | 74-89-5 | 31.06 | 13.7 mL | ~0.177 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 9.9 mL | 0.071 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Charging Reactants: To the flask, add 2-chlorobenzothiazole (10.0 g, 0.059 mol) and toluene (100 mL). Begin stirring to dissolve the solid.
-
Addition of Base and Nucleophile: Add triethylamine (9.9 mL, 0.071 mol) to the solution. Subsequently, add the 40% aqueous methylamine solution (13.7 mL, ~0.177 mol) dropwise. Causality Note: Triethylamine acts as an organic-soluble base to neutralize the HCl formed, preventing the protonation of the methylamine nucleophile. A slight excess of methylamine is used to ensure the reaction goes to completion.
-
Reaction: Heat the mixture to a gentle reflux (approximately 85-95°C) using a heating mantle. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the 2-chlorobenzothiazole spot.
-
Workup - Cooling and Washing: Once complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with water (2 x 50 mL) to remove triethylamine hydrochloride salt and excess methylamine.
-
Workup - Isolation of Crude Product: Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude off-white or pale yellow solid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified needle-like crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry under vacuum. The expected yield is typically in the range of 85-95%.
Product Characterization
To ensure the successful synthesis of the target compound and confirm its purity, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value (140-142 °C).[1][5] A sharp melting range close to this value indicates high purity.
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons of the benzothiazole ring, the N-H proton, and the N-methyl singlet.
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (164.23 g/mol ).
Application in Herbicide Synthesis: The Final Step
The synthesized this compound is the key reactant for producing methabenzthiazuron. This is typically achieved through a reaction with methyl isocyanate in an aprotic solvent.
Reaction: this compound + Methyl Isocyanate → Methabenzthiazuron
This subsequent step highlights the industrial importance of producing the title compound with high purity, as impurities can lead to unwanted side products and reduce the efficacy of the final herbicide formulation.
References
- Exploring this compound: Properties and Applic
- This compound | 16954-69-1. Biosynth. (URL: )
- Ji, Z., Zhou, F., & Wei, S. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & Medicinal Chemistry Letters, 25(19), 4065-4068. (URL: )
- Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. (URL: )
- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC - PubMed Central. (URL: )
- Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Deriv
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (URL: )
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. (URL: )
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Synthesis and Herbicidal Evaluation of Novel Uracil Derivatives Containing Benzothiazol-2-yl Moiety. Semantic Scholar. (URL: )
- Synthesis and Study the Biological Activity of Some New Deriv
- US Patent 4363913A - Preparation of 2-aminobenzothiazoles.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. (URL: )
- This compound - 16954-69-1. ChemSynthesis. (URL: )
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. (URL: )
- Benzothiazole synthesis. Organic Chemistry Portal. (URL: )
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
Sources
- 1. innospk.com [innospk.com]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note & Protocols: A Guide to the Strategic Derivatization of N-Methyl-1,3-benzothiazol-2-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1,3-benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] N-Methyl-1,3-benzothiazol-2-amine, a key derivative, serves as a valuable starting point for generating compound libraries aimed at systematic Structure-Activity Relationship (SAR) exploration.[3] This document provides a comprehensive guide for researchers, detailing strategic protocols for the derivatization of this scaffold. We present validated, step-by-step methodologies for N-acylation and aromatic ring functionalization via Suzuki coupling, including the critical rationale behind experimental choices. Furthermore, this guide covers essential purification and characterization techniques to ensure the integrity of the synthesized library for subsequent biological evaluation.
Introduction: The Rationale for Derivatization
Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing critical insights into how specific structural modifications of a molecule influence its biological activity.[4][5] By systematically altering a lead compound's architecture and observing the resulting changes in potency, selectivity, or pharmacokinetic properties, medicinal chemists can identify the "pharmacophore"—the key molecular features responsible for the desired biological effect.[4] This iterative process is essential for optimizing a hit into a viable drug candidate.
This compound is an attractive starting scaffold for SAR studies due to its synthetic tractability and the presence of multiple, distinct sites for chemical modification: the exocyclic secondary amine and the fused benzene ring. Derivatization at these positions allows for a thorough exploration of the chemical space around the core, probing the impact of:
-
Steric Bulk: How does the size and shape of a substituent affect binding to a biological target?
-
Electronic Properties: Do electron-donating or electron-withdrawing groups enhance activity?
-
Hydrogen Bonding Capacity: Can the introduction of hydrogen bond donors or acceptors improve target engagement?
This guide provides detailed protocols to generate a focused library of analogs, enabling a robust SAR investigation.
Strategic Derivatization Workflow
A successful SAR campaign relies on a logical and efficient workflow. The process begins with the selection of a core scaffold and branches into parallel synthesis efforts to create a diverse set of analogs. Each new compound must be rigorously purified and characterized before biological screening to ensure that the observed activity is directly attributable to the intended molecule.
Figure 1: General workflow for an SAR study, from scaffold selection to data analysis.
Protocol 1: N-Acylation of the Exocyclic Amine
Scientific Rationale: N-acylation is a fundamental transformation that introduces an amide moiety. This modification is strategically important for several reasons. The amide bond is a key structural feature in peptides and many pharmaceuticals.[6] Introducing it allows for the exploration of new hydrogen bond interactions, as the amide carbonyl is a strong hydrogen bond acceptor. By varying the acyl group (R-CO-), researchers can systematically modify steric bulk and lipophilicity to probe the binding pocket of a target protein.
This protocol utilizes an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.
Figure 2: Workflow for the N-Acylation protocol.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add pyridine (1.5 eq) and stir for 5 minutes. Rationale: Pyridine acts as a mild base to scavenge the HCl generated during the reaction without promoting side reactions.
-
Acylating Agent Addition: Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7][8]
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.[7][9]
Characterization:
-
FT-IR: Appearance of a strong amide carbonyl (C=O) stretch around 1650-1690 cm⁻¹.
-
¹H NMR: Confirmation of the added acyl group's protons and potential shifts in the aromatic and methyl protons of the parent scaffold.
-
MS (ESI): Observation of the correct molecular ion peak [M+H]⁺ corresponding to the acylated product.
| Reagent (R-COCl) | Solvent | Base | Temp (°C) | Time (h) | Expected Yield |
| Acetyl chloride | DCM | Pyridine | 0 to RT | 4 | High |
| Benzoyl chloride | DCM | Pyridine | 0 to RT | 6 | High |
| Cyclohexanecarbonyl chloride | DCM | Pyridine | 0 to RT | 8 | Moderate-High |
| 4-Methoxybenzoyl chloride | DCM | Pyridine | 0 to RT | 6 | High |
Protocol 2: Benzene Ring Functionalization via Suzuki Coupling
Scientific Rationale: To explore the SAR of the benzothiazole core itself, it is necessary to introduce substituents on the benzene ring. The Suzuki cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide.[10] This protocol allows for the introduction of a wide array of aryl and heteroaryl groups, which can profoundly alter the molecule's electronic distribution, conformation, and potential for π-stacking interactions with a biological target.
This strategy requires a halogenated starting material. We propose a two-step sequence: N-methylation of commercially available 2-amino-6-bromobenzothiazole, followed by the Suzuki coupling.
Detailed Step-by-Step Methodology:
Part A: Synthesis of 6-Bromo-N-methyl-1,3-benzothiazol-2-amine (Intermediate) (This step is an adaptation of known N-alkylation procedures for 2-aminobenzothiazoles)[11][12]
-
Setup: In a sealed tube, suspend 2-amino-6-bromobenzothiazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) to the suspension.
-
Reaction: Seal the tube and heat the mixture to 60-80°C for 6-12 hours, monitoring by TLC.
-
Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to obtain the N-methylated intermediate.
Part B: Suzuki Cross-Coupling
-
Reaction Setup: To a microwave vial or Schlenk tube, add the 6-Bromo-N-methyl-1,3-benzothiazol-2-amine intermediate (1.0 eq), the desired arylboronic acid (Ar-B(OH)₂, 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).[1][13]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: The aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90-110°C (conventional heating) or 120-150°C (microwave irradiation) for 1-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to yield the desired 6-aryl substituted product.
Characterization:
-
¹H & ¹³C NMR: Appearance of new signals corresponding to the introduced aryl group and disappearance of the C-Br bond's influence on the aromatic region's chemical shifts.
-
MS (ESI): Observation of the correct molecular ion peak [M+H]⁺.
-
HPLC: To confirm the purity of the final compound.[9]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | High[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High[1] |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | Moderate |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate-High |
Conclusion
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
- Kim, J., et al. (2010). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications.
- Yadav, P., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Medicinal Chemistry Research.
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules.
- Patel, V. H., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences.
- Al-Masoudi, W. A. M. (2019). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings.
- ResearchGate. (2021). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
- Advent Informatics Pvt Ltd. (n.d.). SAR analysis using Molsoft tools.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- NIH. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information.
- Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC.
- Bepary, S., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
- Optibrium. (n.d.). SAR Analysis in StarDrop.
- ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- ChemSynthesis. (n.d.). This compound.
- ResearchGate. (2007). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- RSC Publishing. (2023). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Royal Society of Chemistry.
- Wikipedia. (n.d.). Ullmann condensation.
- Semantic Scholar. (2017). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.
- ResearchGate. (2012). Structure-activity relationships for the design of small-molecule inhibitors.
- Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
- ResearchGate. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- The Royal Society of Chemistry. (2016). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes.
- ResearchGate. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- PubMed Central. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Al-Ostath, A. I. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- NIH. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Center for Biotechnology Information.
- Université catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives.
- Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- NIH. (2016). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. National Center for Biotechnology Information.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- NIH. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information.
- PubMed Central. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
- Wikipedia. (n.d.). Suzuki reaction.
- Indian Journal of Chemistry. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
- CORE. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- ResearchGate. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
Sources
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. innospk.com [innospk.com]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Methabenzthiazuron using N-Methyl-1,3-benzothiazol-2-amine
Abstract
This document provides a comprehensive technical guide for the synthesis of the selective herbicide Methabenzthiazuron. The protocol centers on the strategic use of N-Methyl-1,3-benzothiazol-2-amine as a key precursor. We elucidate the underlying chemical principles, provide a detailed, step-by-step experimental protocol, outline methods for product characterization, and emphasize the critical safety measures required for handling the involved reagents. This guide is intended for researchers and professionals in agrochemical synthesis and drug development, offering a framework grounded in established chemical literature to ensure a reproducible and safe laboratory-scale synthesis.
Introduction: The Significance of Methabenzthiazuron
Methabenzthiazuron (IUPAC name: 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea) is a selective urea-based herbicide effective for controlling a wide range of broadleaf weeds and grasses in agricultural settings, particularly in cereal and legume crops.[1][2] Its mode of action involves the inhibition of photosynthesis at the photosystem II complex, a vital process for plant growth and survival.[3] The synthesis of Methabenzthiazuron hinges on the precise construction of its substituted urea moiety. A critical intermediate in this industrial process is this compound (also known as 2-(Methylamino)benzothiazole), a specialized benzothiazole derivative.[1] The reactivity of the secondary amine group on this precursor is leveraged to form the core urea structure of the final active compound.[1] Understanding the properties and reactivity of this precursor is paramount to achieving a high-yield, high-purity synthesis of Methabenzthiazuron.
Reagent Profiles and Mechanistic Rationale
The synthesis of Methabenzthiazuron is achieved through the nucleophilic addition reaction between this compound and methyl isocyanate. This reaction is a classic and efficient method for forming N,N'-disubstituted ureas.[4]
2.1. Reagent Properties
Successful synthesis requires a clear understanding of the physical and chemical properties of the starting materials.
| Property | This compound[1][5] | Methyl Isocyanate (MIC)[6] |
| CAS Number | 16954-69-1 | 624-83-9 |
| Molecular Formula | C₈H₈N₂S | C₂H₃NO |
| Molecular Weight | 164.23 g/mol | 57.05 g/mol |
| Appearance | Needle-like crystals / White powder | Colorless, volatile liquid |
| Melting Point | 140–142 °C | -45 °C |
| Boiling Point | 270.1 °C | 39.1 °C |
| Density | 1.306 g/cm³ | 0.923 g/cm³ (at 27 °C) |
| Key Hazards | Skin/eye irritant | Extremely Toxic, Flammable, Lachrymator |
2.2. Synthesis Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the methyl isocyanate. The hydrogen atom from the amine subsequently transfers to the nitrogen atom of the isocyanate, resulting in the stable urea linkage. This reaction is typically fast and exothermic.
The choice of an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), is critical.[4][7] These solvents effectively dissolve the reactants without participating in the reaction. The presence of water must be strictly avoided, as methyl isocyanate reacts violently with water to form unstable carbamic acid, which decomposes into methylamine and carbon dioxide, and also forms dimethylurea, consuming the reagent and generating unwanted byproducts.[8]
Diagram 1: Synthesis Pathway of Methabenzthiazuron
Caption: Reaction of this compound with methyl isocyanate.
Experimental Protocol
3.1. Materials and Equipment
-
This compound (≥99.0% purity)
-
Methyl Isocyanate (MIC)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)
-
Ethanol or an Ethanol/Water mixture (for recrystallization)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
3.2. Step-by-Step Synthesis Procedure This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a fume hood, equip a dry two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes to ensure an anhydrous atmosphere.
-
Dissolve Precursor: Add this compound (1.0 equivalent) to the flask. Using a syringe, add anhydrous DCM (or THF) to dissolve the precursor completely. A typical concentration is 0.2-0.5 M. Begin stirring the solution.
-
Prepare Isocyanate Solution: In a separate dry, sealed vial, carefully prepare a solution of methyl isocyanate (1.05 equivalents) in anhydrous DCM.
-
Causality Note: A slight excess of the highly volatile isocyanate is used to ensure the complete consumption of the more valuable precursor.
-
-
Addition of Isocyanate: Transfer the methyl isocyanate solution to the dropping funnel. Add the solution dropwise to the stirred precursor solution over 15-20 minutes. An ice bath can be used to control the temperature if the reaction is noticeably exothermic.
-
Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, a white precipitate of Methabenzthiazuron will likely have formed. If the product has not precipitated, the solvent volume can be reduced under reduced pressure to induce precipitation.
-
Work-up: Cool the reaction slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold DCM to remove any residual soluble impurities.
-
Purification: The crude product can be further purified by recrystallization. While various solvents can be screened, an ethanol/water or acetone/hexane mixture is a common starting point for urea compounds.[6] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter the purified crystals and dry them under vacuum.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the initial amount of this compound.
Characterization and Quality Control
Confirm the identity and purity of the synthesized Methabenzthiazuron using standard analytical techniques.
| Technique | Purpose | Expected Result |
| Melting Point | Identity & Purity | 119–121 °C; a sharp melting point range indicates high purity. |
| ¹H NMR | Structural Confirmation | The spectrum should show signals corresponding to the aromatic protons of the benzothiazole ring, two distinct methyl group singlets (one on the urea nitrogen attached to the ring, one on the terminal urea nitrogen), and a signal for the N-H proton. |
| ¹³C NMR | Structural Confirmation | The spectrum will display distinct signals for the carbonyl carbon of the urea (~150-160 ppm), aromatic carbons, and the two methyl carbons.[9] |
| Mass Spectrometry | Molecular Weight | The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of Methabenzthiazuron (221.28 g/mol ). |
| HPLC | Purity Assessment | A single major peak on an appropriate column (e.g., C18) indicates high purity. |
CRITICAL SAFETY PRECAUTIONS
5.1. Hazard Overview
-
Methyl Isocyanate (MIC): EXTREMELY TOXIC AND HAZARDOUS. MIC is a highly volatile, flammable liquid and a potent lachrymator (tear gas). Inhalation can be fatal, and it is corrosive to the skin, eyes, and respiratory tract.[6] Exposure can cause severe pulmonary edema, permanent lung damage, and sensitization. It reacts violently with water.[8] All work with MIC must be conducted in a certified, high-performance chemical fume hood with appropriate engineering controls.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents are flammable.
5.2. Personal Protective Equipment (PPE)
-
Respiratory Protection: In addition to working in a fume hood, a respirator with an appropriate cartridge for organic vapors/isocyanates may be required.
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.
5.3. Handling and Waste Disposal
-
Handling: Always handle methyl isocyanate in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[8] Avoid all contact with water.[8] Have an isocyanate-specific spill kit available.
-
Waste Disposal: Unused methyl isocyanate and contaminated materials must be neutralized before disposal. A common neutralization solution is a mixture of water (90%), a non-ionic surfactant (e.g., Tergitol), and household ammonia (5%). The reaction is exothermic and produces gas; perform neutralization slowly in a suitable container within a fume hood. All waste must be disposed of according to institutional and local environmental regulations.
References
- Wikipedia. (n.d.). Methyl isocyanate.
- National Center for Biotechnology Information. (n.d.). Methyl Isocyanate. PubChem Compound Database.
- Centers for Disease Control and Prevention (CDC). (n.d.). Methyl Isocyanate. The National Institute for Occupational Safety and Health (NIOSH).
- De la Cruz, J. N., et al. (2020).
- Organic Chemistry Portal. (n.d.). Urea Formation.
- MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- Prachi, R., et al. (2023).
- National Center for Biotechnology Information. (n.d.). Methabenzthiazuron. PubChem Compound Database.
- ResearchGate. (2015).
- ResearchGate. (2007). 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea.
- Vertex AI Search Grounding Service. (n.d.).
- ACS Publications. (2019). Copper-Promoted Cycloaddition of α-Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles. Organic Letters.
- MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.
- MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4938.
- PrepChem. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride.
- Compendium of Pesticide Common Names. (n.d.). methabenzthiazuron data sheet.
- University of Hertfordshire. (n.d.). Methabenzthiazuron (Ref: BAY 74283). AERU.
- Restek. (n.d.). Methabenzthiazuron: CAS # 18691-97-9.
- ResearchGate. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. WO2020049433A1 - Crystallization inhibitors in agricultural formulations - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
Development of Antimicrobial Agents from N-Methyl-1,3-benzothiazol-2-amine: Application Notes and Protocols
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antimicrobial effects.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of antimicrobial agents derived from the N-Methyl-1,3-benzothiazol-2-amine core structure. We present detailed, field-proven protocols for chemical synthesis and standardized antimicrobial susceptibility testing, explain the scientific rationale behind experimental choices, and offer insights into interpreting structure-activity relationships (SAR).
Rationale for this compound as a Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3][4] Derivatives have been shown to inhibit essential microbial enzymes involved in DNA replication, cell wall synthesis, and critical biosynthetic pathways.[2][5] The this compound scaffold offers a versatile platform for chemical modification. The secondary amine provides a reactive handle for introducing a wide array of substituents, allowing for the systematic exploration of the chemical space to optimize potency and selectivity. This guide will focus on the synthesis of Schiff base derivatives, a common and effective strategy for generating chemical diversity.
Experimental Workflow Overview
The development pipeline for novel antimicrobial agents from the selected scaffold follows a logical progression from chemical synthesis to biological evaluation. This workflow is designed to enable the systematic generation of candidate molecules and the robust assessment of their antimicrobial efficacy, facilitating the identification of lead compounds for further development.
Caption: Overall workflow from scaffold selection to lead compound identification.
Synthesis Protocol: Schiff Base Derivatives
Causality: The formation of a Schiff base (imine) by reacting the primary or secondary amine of the benzothiazole core with an aldehyde is a robust and high-yielding reaction. This strategy is scientifically sound for SAR studies because it allows for the introduction of a vast array of commercially available aldehydes, each bearing different electronic and steric properties. These variations are critical for probing the specific interactions required for potent antimicrobial activity.[1]
Protocol 3.1: Synthesis of (E)-N-Methyl-N-(4-nitrobenzylidene)-1,3-benzothiazol-2-amine
This protocol details the synthesis of a representative Schiff base derivative using 4-nitrobenzaldehyde. The electron-withdrawing nitro group is often explored in antimicrobial drug design and can provide insights into the electronic requirements of the target binding site.[4]
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (if required)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (30 mL).
-
Add 4-nitrobenzaldehyde (1.05 equivalents) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Purification & Validation: Assess the purity of the product by TLC and melting point determination. If necessary, purify further by recrystallization from ethanol or by column chromatography. The structure should be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing Protocol
Causality: The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative measure is essential for comparing the potency of different derivatives and for establishing a baseline for further preclinical development.[8][9] A self-validating protocol must include controls to ensure that the observed inhibition is due to the compound's activity and not experimental artifacts.[6]
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
Synthesized benzothiazole derivatives (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile Mueller-Hinton Broth (MHB)[8]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] d. Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This dilution must be performed within 15 minutes of standardization.[10]
-
Preparation of Compound Dilutions in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 in each row designated for a test compound. b. Prepare a starting solution of the compound in the first well. For example, add 200 µL of the compound at twice the highest desired final concentration (e.g., 256 µg/mL) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. d. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Wells 1-10 will now contain a range of compound concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 200 µL (or as per specific lab standards). b. Do not add inoculum to well 12 (sterility control). c. Set up a separate row for the positive control antibiotic (e.g., Ciprofloxacin) following the same dilution scheme. d. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, examine the plate visually or with a microplate reader. b. The sterility control (well 12) should show no growth. c. The growth control (well 11) should show distinct turbidity. d. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]
Data Presentation and SAR Analysis
Effective data management is crucial for comparing antimicrobial efficacy and deducing Structure-Activity Relationships (SAR). The following table provides a standardized format for presenting MIC data. SAR analysis of benzothiazole derivatives often reveals that the nature and position of substituents on appended aromatic rings significantly influence antimicrobial activity.[3][4] For instance, the presence of electron-withdrawing groups like halogens or nitro groups can enhance activity against certain bacterial strains.[4]
Table 1: Hypothetical MIC Data of this compound Derivatives
| Compound ID | R-Group on Benzylidene Moiety | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| BTZ-Me | (Starting Material) | >128 | >128 |
| BTZ-01 | -H (Benzaldehyde) | 64 | 128 |
| BTZ-02 | 4-NO₂ (Nitro) | 8 | 32 |
| BTZ-03 | 4-Cl (Chloro) | 16 | 64 |
| BTZ-04 | 4-OH (Hydroxy) | 32 | >128 |
| BTZ-05 | 4-OCH₃ (Methoxy) | 64 | >128 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
Analysis: The hypothetical data in Table 1 suggests that derivatization of the parent scaffold is essential for activity. The introduction of an electron-withdrawing group at the para-position of the phenyl ring (BTZ-02, BTZ-03) leads to a significant increase in potency, particularly against the Gram-positive S. aureus. Conversely, electron-donating groups (BTZ-04, BTZ-05) appear to be less favorable for activity.
Proposed Mechanism of Action
Benzothiazole-based compounds are known to exert their antimicrobial effects by interacting with various biological targets within bacterial cells.[2][11] One of the key mechanisms reported for this class of compounds is the inhibition of DNA gyrase (a type II topoisomerase).[1][4] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, the compounds prevent the relaxation of supercoiled DNA, leading to a cascade of events that culminates in bacterial cell death.
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apec.org [apec.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. routledge.com [routledge.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging N-Methyl-1,3-benzothiazol-2-amine for the Design of Novel Anticancer Compounds
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit high efficacy and selectivity against tumor cells. Within the vast arsenal of heterocyclic compounds, the benzothiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a versatile framework for the design of potent therapeutic agents.[1][2][3] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including remarkable antitumor effects against various cancer cell lines.[1][2][3][4] These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer progression.[1][5] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of a specific and promising derivative, N-Methyl-1,3-benzothiazol-2-amine, as a foundational structure for the rational design of next-generation anticancer compounds.
Core Rationale: Why this compound?
The strategic selection of this compound as a starting point for anticancer drug design is underpinned by several key considerations. The presence of the methyl group at the N-2 position offers a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This seemingly simple functional group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. Furthermore, the 2-amino group is a key pharmacophoric feature, enabling the formation of various derivatives through reactions such as acylation, sulfonation, and condensation, thereby providing access to a diverse chemical space for optimization.
Synthetic Strategies: Building a Library of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The following protocol outlines a general and adaptable methodology.
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a common method for the synthesis of the core scaffold, which can then be subjected to further derivatization.
Materials:
-
2-Aminothiophenol
-
Methyl isothiocyanate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add methyl isothiocyanate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2N HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Basification and Isolation: Make the aqueous layer basic with 2N NaOH. The product will precipitate out.
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of ethanol as a solvent provides good solubility for the reactants and is relatively inert under the reaction conditions.
-
The slight excess of methyl isothiocyanate ensures the complete consumption of the starting 2-aminothiophenol.
-
The acid-base work-up is crucial for separating the product from unreacted starting materials and byproducts.
Workflow for Synthesis of Derivatives
The this compound scaffold is a versatile platform for generating a library of compounds for screening. The following diagram illustrates a logical workflow for creating diverse derivatives.
Caption: Synthetic routes from the core scaffold.
Mechanism of Action: Unraveling the Anticancer Effects
Benzothiazole derivatives have been shown to exert their anticancer activity through multiple mechanisms.[1][5] Understanding these pathways is critical for the rational design of more potent and selective compounds based on the this compound scaffold.
Key Molecular Targets and Signaling Pathways:
-
Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[5][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly at the G2/M or G1 phase.[1][5]
-
Inhibition of Protein Kinases: Benzothiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR and JAK/STAT pathways.[5][7]
The following diagram illustrates the convergence of these pathways leading to anticancer effects.
Caption: Key mechanisms of anticancer action.
Experimental Protocols for Efficacy Evaluation
A systematic evaluation of the anticancer potential of newly synthesized this compound derivatives is essential. The following protocols provide a tiered approach, from initial in vitro screening to more complex cellular and molecular assays.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Normal human cell line (e.g., MCF-10A) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Self-Validation System:
-
The inclusion of a positive control (a known anticancer drug) validates the assay's responsiveness.
-
Testing against a non-cancerous cell line helps to determine the selectivity of the compound, a crucial parameter for a good drug candidate.
Protocol 3: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.[6][7]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Experimental Workflow for Compound Evaluation
The following diagram outlines a logical progression of experiments to thoroughly characterize the anticancer properties of a lead compound.
Caption: A tiered approach to compound evaluation.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic modifications to the this compound scaffold and subsequent biological evaluation will generate valuable SAR data. This data is best presented in a tabular format to facilitate direct comparison and the identification of key structural features that contribute to anticancer activity.
Table 1: Example of SAR Data for this compound Derivatives
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | Selectivity Index (Normal/Cancer) |
| NMB-1 | -H (Parent Compound) | > 50 | > 50 | - |
| NMB-2 | -COCH3 | 25.6 | 32.1 | 1.5 |
| NMB-3 | -SO2Ph | 10.2 | 15.8 | 3.2 |
| NMB-4 | -CH=N-Ph | 5.8 | 8.9 | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of SAR Data: The analysis of such data allows for the identification of pharmacophores and auxophores. For instance, the hypothetical data above suggests that the introduction of an aromatic Schiff base (NMB-4) significantly enhances anticancer activity and selectivity compared to the parent compound. This information is invaluable for guiding the next round of molecular design and optimization.
Conclusion and Future Directions
This compound represents a highly promising and versatile starting point for the development of novel anticancer agents. Its amenability to chemical modification, coupled with the proven anticancer potential of the benzothiazole scaffold, provides a fertile ground for the discovery of new therapeutic leads. By employing the systematic synthetic and evaluation strategies outlined in these application notes, researchers can efficiently explore the chemical space around this core structure, elucidate the mechanisms of action of promising derivatives, and ultimately contribute to the advancement of cancer therapy. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in preclinical in vivo models to pave the way for potential clinical translation.
References
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate.
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed.
- Benzothiazole derivatives as anticancer agents. PubMed.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Anticancer activity of benzothiazole derivatives. ResearchGate.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online.
- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
- (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
- In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
- Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
- Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for N-Methyl-1,3-benzothiazol-2-amine in Agricultural Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical guide on the applications of N-Methyl-1,3-benzothiazol-2-amine and its derivatives in agricultural chemistry. It covers its primary role as a key intermediate in herbicide synthesis and explores the broader potential of the 2-aminobenzothiazole scaffold in developing novel fungicides, insecticides, and herbicides.
Introduction: The Significance of the Benzothiazole Scaffold in Agrochemicals
The benzothiazole ring system is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] In agricultural chemistry, benzothiazole derivatives have demonstrated a wide spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] this compound (CAS No. 16954-69-1), also known as 2-(Methylamino)benzothiazole, is a significant compound within this class, primarily utilized as a crucial intermediate in the synthesis of the selective herbicide, methabenzthiazuron.[3] Understanding the chemistry and biological activity of this compound and its analogs is pivotal for the development of new and effective crop protection agents.
Chemical and Physical Properties of this compound: [3]
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 139-142 °C |
| Boiling Point | 270.1 °C at 760 mmHg |
| Density | 1.306 g/cm³ |
Primary Application: Intermediate in Herbicide Synthesis
The most prominent application of this compound in agricultural chemistry is its role as a precursor in the synthesis of the urea-based herbicide, methabenzthiazuron.[3]
Synthesis of Methabenzthiazuron
Methabenzthiazuron, with the IUPAC name 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea, is a selective herbicide used for the control of a wide range of annual grasses and broad-leaved weeds in various crops.[4][5] The synthesis involves the reaction of this compound with methyl isocyanate.[6] This reaction is a classic example of the formation of a urea linkage through the nucleophilic addition of an amine to an isocyanate.
Caption: Synthesis of Methabenzthiazuron.
Protocol 1: Synthesis of Methabenzthiazuron
Objective: To synthesize 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea (methabenzthiazuron) from this compound.
Materials:
-
This compound
-
Methyl isocyanate (Caution: Highly toxic and volatile)[6]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in an appropriate volume of anhydrous solvent.
-
Addition of Methyl Isocyanate: Slowly add an equimolar amount of methyl isocyanate to the stirred solution at room temperature. The addition should be done dropwise using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, methabenzthiazuron, may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol, isopropanol) to obtain pure methabenzthiazuron.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Broader Agrochemical Potential of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a versatile platform for the development of a wide range of agrochemicals.[1] Various derivatives have shown significant fungicidal, insecticidal, and herbicidal activities.
Fungicidal Activity
Several studies have demonstrated the antifungal properties of 2-aminobenzothiazole derivatives against various phytopathogenic fungi. The mechanism of action for some benzothiazole derivatives has been linked to the disruption of fungal cell processes.
Table 1: In Vitro Antifungal Activity of 2-Aminobenzothiazole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 6-benzyloxy-2-aminobenzothiazole | Candida albicans | 8 | [7] |
| 6-phenoxy-2-aminobenzothiazole | Candida parapsilosis | 16 | [7] |
| Compound 1n (a 6-substituted derivative) | Candida albicans | 4 | [8] |
| Compound 1o (a 6-substituted derivative) | Candida parapsilosis | 4 | [8] |
| 2-aminobenzoxazole derivative 3a | Fusarium oxysporum | 1.48-16.6 | [9] |
| 2-aminobenzoxazole derivative 3b | Botrytis cinerea | 1.48-16.6 | [9] |
Note: While some of the data is for Candida species, which are not plant pathogens, it demonstrates the potential of the scaffold. The data for 2-aminobenzoxazole derivatives is included as a close structural analog to highlight the potential of this chemical class against phytopathogenic fungi.
Protocol 2: In Vitro Antifungal Bioassay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against phytopathogenic fungi.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).
-
Serial Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the test compound in the liquid medium directly in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (a known fungicide), a negative control (medium with solvent), and a sterility control (medium only).
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Insecticidal Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their insecticidal properties against various agricultural pests.
Table 2: Insecticidal Activity of Benzothiazole Derivatives
| Compound | Insect Species | LC₅₀ (ppm) | Reference |
| Compound 3d (a benzothiazole derivative) | Spodoptera littoralis (Cotton leafworm) | 54.59 | [10] |
| Compound 3e (a benzothiazole derivative) | Spodoptera littoralis (Cotton leafworm) | 57.23 | [10] |
| Compound 3h (a benzothiazole derivative) | Spodoptera littoralis (Cotton leafworm) | 57.89 | [10] |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)... | Spodoptera littoralis (4th instar larvae) | 34.02 | [11] |
| 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl... | Spodoptera littoralis (4th instar larvae) | 35.29 | [11] |
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
Objective: To determine the lethal concentration (LC₅₀) of this compound derivatives against a target insect pest.
Materials:
-
Test compounds
-
Target insects (e.g., larvae of Spodoptera littoralis)
-
Host plant leaves (e.g., cotton leaves)
-
Solvent (e.g., acetone) and a surfactant (e.g., Tween 80)
-
Petri dishes or ventilated containers
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water with a small amount of solvent and surfactant to ensure solubility and adhesion to the leaf surface.
-
Leaf Dipping: Dip host plant leaves into the test solutions for a short, standardized time (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely.
-
Insect Exposure: Place the treated leaves in Petri dishes or ventilated containers. Introduce a known number of test insects (e.g., 10-20 larvae) into each container.
-
Controls: Include a positive control (a known insecticide) and a negative control (leaves dipped in the solvent-surfactant solution without the test compound).
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.
Herbicidal Activity
The herbicidal potential of the 2-aminobenzothiazole class extends beyond methabenzthiazuron. Studies have shown that other derivatives also exhibit herbicidal effects, often by inhibiting photosynthetic electron transport.[12]
Protocol 4: Herbicidal Screening (Whole Plant Bioassay)
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound derivatives.
Materials:
-
Test compounds
-
Weed species (e.g., a mix of broadleaf and grass weeds)
-
Crop species (for selectivity testing)
-
Pots or trays with a suitable soil mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
Spraying equipment
Procedure:
Pre-emergence Application:
-
Sow the seeds of the target weed and crop species in pots.
-
Immediately after sowing, apply the test compounds to the soil surface as a spray.
-
Include untreated and positive controls (a commercial herbicide).
-
Water the pots and place them in a greenhouse or growth chamber.
-
Assess the herbicidal effect after a set period (e.g., 14-21 days) by visually rating the percentage of weed control and crop injury.
Post-emergence Application:
-
Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compounds as a foliar spray.
-
Include untreated and positive controls.
-
Return the pots to the greenhouse or growth chamber.
-
Assess the herbicidal effect after a set period by visually rating the percentage of weed control and crop injury.
Caption: Agrochemical Development Workflow.
Conclusion and Future Perspectives
This compound is a compound of significant interest in agricultural chemistry, primarily as an intermediate for the herbicide methabenzthiazuron. Furthermore, the broader class of 2-aminobenzothiazole derivatives represents a promising scaffold for the discovery of new agrochemicals with diverse modes of action. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. Future research should focus on the synthesis of novel derivatives, elucidation of their mechanisms of action, and comprehensive evaluation of their efficacy and crop safety in field conditions.
References
- Kralova, K., et al. (2012). Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles. European Journal of Medicinal Chemistry, 58, 32-41.
- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-364.
- El-Sayed, N. N. E., et al. (2020). Efficacy of some benzothiazole derivatives and their formulation against cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae). Journal of Plant Protection and Pathology, 11(5), 235-241.
- Elmasry, N. S., et al. (2022). Toxicity and biochemical activity of chlorobenzothiazole and nitrobenzothiazole derivatives as IGRs against Spodoptera littoralis. International Journal of Entomology Research, 7(6), 56-64.
- Krasil'nikova, E. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-457.
- Zheng, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(6), 1269-1280.
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- PubChem. (n.d.). Methabenzthiazuron. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105660670A - Weed killer composition containing methabenzthiazuron and carfentrazone.
- Wikipedia. (n.d.). Methyl isocyanate.
- Duspara, P. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of Organic Chemistry, 77(22), 10362-10368.
- De Luca, L. (2015). Recent advances in the synthesis of benzothiazole compounds related to green chemistry. Molecules, 20(8), 14796-14829.
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Methabenzthiazuron | C10H11N3OS | CID 29216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105660670A - Weed killer composition containing methabenzthiazuron and carfentrazone - Google Patents [patents.google.com]
- 6. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejppri.eg.net [ejppri.eg.net]
- 11. entomologyjournals.com [entomologyjournals.com]
- 12. Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for High-Sensitivity Quantification of N-Methyl-1,3-benzothiazol-2-amine in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methyl-1,3-benzothiazol-2-amine in human plasma. This compound is a key chemical intermediate, and its monitoring in biological matrices is essential for toxicological and environmental exposure studies.[1] The described method employs a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[2][3] This protocol is suitable for high-throughput analysis in research and drug development settings.
Introduction and Scientific Rationale
This compound (CAS: 16954-69-1) is an aromatic heterocyclic amine with a molecular weight of 164.23 g/mol .[1][4] It serves as a critical intermediate in the synthesis of various chemical products, including pesticides.[1] Its physicochemical properties, such as a LogP of approximately 2.4, indicate moderate hydrophobicity, making it well-suited for reversed-phase liquid chromatography.[1] Given its potential for human exposure, a highly selective and sensitive analytical method is required to accurately measure its concentration in complex biological matrices like human plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for such applications due to its superior sensitivity and specificity, which minimizes interference from endogenous matrix components.[5][6] The method outlined herein was developed with a focus on efficiency and adherence to rigorous regulatory standards. The choice of protein precipitation as the sample preparation technique was based on its simplicity, speed, and effectiveness for this analyte, making it ideal for large sample batches.[7] The chromatographic and mass spectrometric parameters were optimized to ensure a short run time while maintaining excellent peak shape and sensitivity. The entire method was validated following the principles laid out by the FDA and EMA, ensuring the reliability and integrity of the generated data.[2][8][9]
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
This compound-d3 (Isotopically Labeled Internal Standard, IS)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), Optima™ LC/MS Grade
-
Human Plasma (K2-EDTA), pooled from healthy donors
Equipment
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Laboratory Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge capable of handling 1.5 mL tubes.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The causality behind preparing stock solutions in an organic solvent like methanol is to ensure complete dissolution and stability of the analyte. Serial dilutions into the biological matrix (plasma) are necessary to construct a calibration curve that accurately reflects the sample analysis conditions.
-
Primary Stock Solutions: Accurately weigh and dissolve this compound (Analyte) and its deuterated internal standard (IS) in methanol to prepare 1.0 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate working standard solutions of the analyte by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
-
Calibration Curve (CC) Standards: Prepare a series of eight non-zero calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma. The final concentrations should range from 1.0 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which could otherwise interfere with the analysis or damage the LC column.[7] Using ice-cold acetonitrile enhances the precipitation efficiency. The internal standard is added at this stage to compensate for any variability during the extraction and injection process.
-
Sample Aliquoting: Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation & IS Addition: Add 150 µL of the ice-cold IS working solution (100 ng/mL in ACN) to each tube. The 3:1 ratio of ACN to plasma is critical for efficient protein crashing.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step is crucial to pellet the precipitated proteins tightly.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial or 96-well plate.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
A streamlined workflow for the extraction of this compound from plasma.
Protocol 3: LC-MS/MS Instrumental Parameters
The selection of a C18 column provides robust retention for this moderately hydrophobic analyte.[10] A gradient elution ensures that the analyte is eluted with a sharp peak shape, well-separated from the solvent front and potential matrix interferences. Using formic acid as a mobile phase additive promotes protonation ([M+H]+), which is essential for efficient ionization in positive ESI mode.[11]
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | % B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 10 -> 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | 95 -> 10 |
| 3.6 - 5.0 | 10 (Re-equilibration) |
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor (Q1) m/z |
| Analyte (Quantifier) | 165.1 |
| Analyte (Qualifier) | 165.1 |
| IS (d3-Analyte) | 168.1 |
Diagram: MRM Fragmentation Logic
Selective detection of this compound via MRM.
Method Validation Results
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[2][12] The following parameters were assessed to demonstrate that the assay is suitable for its intended purpose.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated using QC samples. The results, summarized in Table 3, fall within the acceptance criteria of ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 | 1.05 | 105.0 | 11.2 |
| LQC | 3.0 | 2.91 | 97.0 | 6.8 | 2.97 | 99.0 | 7.5 |
| MQC | 100.0 | 103.5 | 103.5 | 4.1 | 101.8 | 101.8 | 5.3 |
| HQC | 800.0 | 788.0 | 98.5 | 3.5 | 795.2 | 99.4 | 4.6 |
Selectivity and Matrix Effect
Selectivity was confirmed by analyzing six different lots of blank human plasma, all of which showed no significant interfering peaks at the retention time of the analyte or IS. The matrix factor was determined to be between 0.95 and 1.04, indicating that ion suppression or enhancement from the plasma matrix was negligible.
Recovery and Stability
The extraction recovery was high and consistent across all QC levels, averaging 92.5%. The analyte proved to be stable in human plasma under various storage conditions, including:
-
Short-term (bench-top): 8 hours at room temperature.
-
Long-term: 90 days at -80°C.
-
Freeze-thaw: 3 cycles from -80°C to room temperature.
-
Post-preparative (autosampler): 48 hours at 10°C.
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. The method has been thoroughly validated according to international regulatory guidelines, confirming its reliability for supporting toxicokinetic and other clinical or non-clinical studies.
References
- Exploring this compound: Properties and Applications. (n.d.). Okchem.com.
- Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Tandem Labs.
- LC-MS Method Development. (n.d.). Intertek.
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA).
- Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA).
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
- Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Separation Science.
- Bioanalytical method validation emea. (2014). SlideShare.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
- This compound. (n.d.). ChemSynthesis.
- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
- Current developments in LC–MS for pharmaceutical analysis. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
- Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. (2004). Journal of Chromatography A.
- A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). Journal of Food and Drug Analysis.
Sources
- 1. innospk.com [innospk.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. scispace.com [scispace.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jfda-online.com [jfda-online.com]
- 12. id-eptri.eu [id-eptri.eu]
Application Note: A Validated HPLC Method for Purity Analysis of N-Methyl-1,3-benzothiazol-2-amine
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of N-Methyl-1,3-benzothiazol-2-amine. As a critical intermediate in the synthesis of agrochemicals, ensuring the purity of this compound is paramount for final product quality and efficacy.[1] This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines, designed for researchers, quality control analysts, and drug development professionals.
Introduction and Method Rationale
This compound (CAS: 16954-69-1) is a heterocyclic aromatic amine with a molecular weight of 164.23 g/mol .[2][3] Its chemical structure, featuring a benzothiazole core, provides a strong chromophore, making it well-suited for UV detection. The compound's LogP value of approximately 2.4 indicates moderate hydrophobicity, making reversed-phase chromatography the ideal analytical approach.[1]
The objective was to develop a stability-indicating HPLC method capable of separating the main analyte from potential process-related impurities (e.g., starting materials) and degradation products. The choices of stationary phase, mobile phase, and detection parameters were guided by the physicochemical properties of the analyte and established chromatographic principles.
Chromatographic Strategy
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected. This non-polar stationary phase provides effective retention for moderately hydrophobic molecules like this compound through hydrophobic interactions. The alkyl chain length of C18 offers a high degree of resolving power for structurally similar impurities.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and a favorable UV cutoff.[4] To ensure consistent peak shape and retention time for the basic amine analyte, the aqueous component of the mobile phase is acidified with phosphoric acid. This suppresses the ionization of the secondary amine group, minimizing undesirable peak tailing.[5] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other within a reasonable runtime.
-
Detector Wavelength Selection: The benzothiazole moiety contains a conjugated aromatic system that strongly absorbs UV radiation. Based on spectral data for the related compound 2-aminobenzothiazole, which shows absorbance maxima at 222 nm and 264 nm, a detection wavelength of 264 nm was selected.[6] This wavelength provides excellent sensitivity for the analyte while minimizing interference from the mobile phase.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Reagents:
-
Acetonitrile (HPLC gradient grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade, ~85%)
-
This compound Reference Standard (purity ≥99.5%)
-
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by performing five replicate injections of the Reference Standard Solution. The system is deemed suitable for analysis only if all criteria are met.[3][7]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
If SST passes, inject a blank (diluent) to ensure no carryover or system peaks interfere.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms. Identify the main peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity by the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][8][9] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Caption: Logic flow for the HPLC method development process.
Conclusion
The RP-HPLC method described herein is specific, linear, accurate, precise, and robust for the purity determination of this compound. The inclusion of rigorous system suitability criteria ensures the consistent and reliable performance of the method in a quality control environment. This application note provides a complete framework for analysts to implement and validate this method, contributing to the quality assurance of products derived from this important chemical intermediate.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- This compound | 16954-69-1. (n.d.). Biosynth.
- This compound - 16954-69-1. (n.d.). ChemSynthesis.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- SOP for Guideline for System Suitability Test for HPLC Analysis. (2025, April 24). Pharma Times Official.
- Benzo(d)thiazol-2-amine. (n.d.). PubChem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Separation and determination of aromatic amines by reversed-phase HPLC. (n.d.). J-Stage.
- Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
Sources
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. starodub.nl [starodub.nl]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
Application Note: Navigating the Challenges of Scale-Up Synthesis for N-Methyl-1,3-benzothiazol-2-amine
Abstract
N-Methyl-1,3-benzothiazol-2-amine is a pivotal chemical intermediate, most notably in the production of the herbicide methabenzthiazuron.[1] While its synthesis is well-documented at the laboratory scale, transitioning to industrial production presents significant challenges that can impact yield, purity, safety, and cost-effectiveness. This guide provides an in-depth analysis of a robust and scalable synthetic route, focusing on the practical challenges encountered during scale-up. We present a detailed protocol for the N-methylation of 2-aminobenzothiazole via reductive amination, explain the causality behind key process decisions, and offer field-proven mitigation strategies for common scale-up pitfalls.
Introduction: The Industrial Significance and Scale-Up Imperative
This compound (CAS 16954-69-1) is a high-purity crystalline solid that serves as a critical building block in the agrochemical industry.[1] Its molecular structure, featuring a benzothiazole core, is a versatile scaffold in organic synthesis.[1] The primary driver for its large-scale production is its role as a direct precursor to methabenzthiazuron, a selective herbicide used to protect various crops.[1]
The journey from a laboratory procedure to a multi-kilogram or pilot-plant scale process is non-trivial. It requires a fundamental shift in perspective from mere synthesis to "precise chemical engineering."[1] Challenges that are manageable at the bench—such as heat dissipation, reagent addition rates, impurity profiles, and product isolation—become critical determinants of success at scale. This document serves as a practical guide to navigating these complexities.
Strategic Synthesis Route Selection for Scalability
Several synthetic routes to this compound exist. A common two-step approach involves the initial synthesis of 2-aminobenzothiazole, followed by N-methylation.
-
Step 1: Synthesis of 2-Aminobenzothiazole: Classic methods often involve the reaction of anilines with thiocyanates and hazardous reagents like bromine, which are undesirable for large-scale operations.[2] Modern approaches using transition-metal-catalyzed cyclization of N-arylthioureas offer higher efficiency but introduce challenges related to catalyst cost and removal.[3] A widely adopted, cost-effective, and scalable method is the oxidative cyclization of phenylthiourea.
-
Step 2: N-Methylation: The selective introduction of a single methyl group onto the exocyclic amine is the most critical and challenging step.
-
Direct Alkylation: Using agents like methyl iodide or dimethyl sulfate is often plagued by poor selectivity, leading to the formation of over-alkylated byproducts and quaternary ammonium salts, which complicates purification.[4][5]
-
Reductive Amination: This method, involving the reaction of 2-aminobenzothiazole with formaldehyde to form an intermediate imine, followed by reduction, is the preferred industrial route.[6] It offers superior control over mono-methylation, avoiding the formation of quaternary salts and leading to a cleaner product profile.[7]
-
This guide will focus on the reductive amination pathway for its scalability, selectivity, and favorable safety profile.
Core Challenges in Scale-Up Synthesis
Transitioning the reductive amination of 2-aminobenzothiazole to an industrial scale introduces several critical challenges that must be proactively managed. These issues are interconnected, where a failure in one area can cascade and compromise the entire batch.
Thermochemical Control & Exothermicity
The reduction of the intermediate imine using sodium borohydride (NaBH₄) is highly exothermic. At the laboratory scale, a simple ice bath is sufficient to manage the heat generated. However, in a large-scale reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.
-
Causality: Uncontrolled exotherms can lead to solvent boiling, dangerous pressure build-up, and a cascade of side reactions, reducing both yield and purity.
-
Mitigation Strategy: The core principle is controlled addition. NaBH₄ should be added portion-wise or as a solution via a dosing pump at a rate that allows the reactor's cooling system (e.g., jacketed vessel with chilled glycol) to maintain the target temperature (typically 0-10 °C). Continuous temperature monitoring with alarms is mandatory.
Impurity Profile Management
Controlling the formation of impurities is paramount for achieving the desired product quality (typically ≥99.0% purity).[1]
-
Over-methylation: While reductive amination minimizes this, harsh conditions (e.g., temperature spikes) or incorrect stoichiometry can still lead to the formation of N,N-dimethyl-1,3-benzothiazol-2-amine. The Eschweiler-Clarke reaction, a related process, highlights that while quaternary salts are not formed, careful control is needed to favor the tertiary amine if desired, or in our case, prevent its formation.[7]
-
Unreacted Starting Material: Incomplete reaction leaves residual 2-aminobenzothiazole, which can be difficult to remove from the final product due to similar solubility profiles.
-
Side-Reactions: Residual formaldehyde can polymerize or participate in unwanted side reactions.
-
Mitigation Strategy:
-
Stoichiometric Control: Use a slight excess of the amine relative to formaldehyde to ensure the complete consumption of the aldehyde.
-
Temperature Control: Maintain strict temperature control during the reduction step as described above.
-
In-Process Controls (IPCs): Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding to work-up.
-
Work-up and Product Isolation
Isolating a pure, crystalline product from a large-volume reaction mixture is a significant operational challenge.
-
Causality: The quenching of excess NaBH₄ generates significant volumes of hydrogen gas, creating a flammability hazard. The subsequent extraction and crystallization steps are volume- and time-intensive, and inefficient processes can lead to significant yield loss.
-
Mitigation Strategy:
-
Controlled Quench: The reaction mixture should be quenched by slowly adding it to a pre-cooled aqueous solution (or vice-versa) in a well-ventilated area with proper grounding to prevent static discharge.
-
Solvent Selection: Choose an extraction solvent that offers a good partition coefficient for the product, is immiscible with water, and has a suitable boiling point for efficient removal. Ethyl acetate is a common choice.
-
Crystallization Optimization: The crude product is typically purified by recrystallization. A solvent screen (e.g., ethanol/water, isopropanol) should be performed to find conditions that maximize recovery and purity. Cooling profiles during crystallization should be gradual to promote the growth of large, easily filterable crystals.
-
Visualizing the Scale-Up Workflow & Challenges
The following diagrams illustrate the key stages of the synthesis and the logical flow for mitigating the associated challenges.
Caption: High-level workflow for the scale-up synthesis.
Caption: Key challenges and corresponding mitigation strategies.
Detailed Protocol: Pilot-Scale Reductive Amination
This protocol describes the synthesis of this compound on a pilot scale, assuming a 100 L jacketed glass-lined reactor.
Safety Precautions: This procedure must be conducted in a well-ventilated area, adhering to all site-specific safety protocols.[8] Personnel must wear appropriate PPE, including safety goggles, permeation-resistant gloves, and lab coats.[9][10] Benzothiazole and its derivatives are toxic if swallowed or in contact with skin and can cause serious eye irritation.
Materials & Equipment:
-
100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and cooling jacket.
-
Dosing pump and vessel for NaBH₄ solution.
-
Receiving vessels.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
-
2-Aminobenzothiazole (5.0 kg, 33.3 mol)
-
Methanol (40 L)
-
Formaldehyde (37% in H₂O, 2.8 L, ~34.6 mol)
-
Sodium Borohydride (NaBH₄) (1.5 kg, 39.6 mol)
-
Sodium Hydroxide (50% w/w aq.)
-
Water (for quench and wash)
-
Ethyl Acetate (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Charge 2-aminobenzothiazole (5.0 kg) and methanol (40 L) into the 100 L reactor. Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Imine Formation: Slowly add formaldehyde solution (2.8 L) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 1 hour.
-
In-Process Control 1: Take a sample and analyze via TLC or HPLC to confirm the consumption of 2-aminobenzothiazole and the formation of the imine intermediate.
-
Reduction: Prepare a solution of NaBH₄ (1.5 kg) in 10 L of water with 100 mL of 50% NaOH (to stabilize the NaBH₄). Using the dosing pump, add the NaBH₄ solution to the reactor over 2-3 hours, maintaining the internal temperature between 0-10 °C. Causality: This slow addition is critical to control the exotherm.
-
Reaction Maturation: Once the addition is complete, allow the reaction to stir at 10-15 °C for an additional 1-2 hours.
-
In-Process Control 2: Take a sample and analyze via TLC or HPLC to confirm the reaction is complete.
-
Quenching: Slowly transfer the reaction mixture into a separate vessel containing 50 L of cold water over ~1 hour with vigorous stirring. Warning: Hydrogen gas is evolved. Ensure the area is well-ventilated and free of ignition sources.
-
Extraction: Transfer the quenched mixture back to the reactor (if suitable) or to an extraction vessel. Add ethyl acetate (30 L) and stir. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction with another 15 L of ethyl acetate.
-
Washing: Combine the organic layers and wash with 20 L of water, followed by 20 L of brine.
-
Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain the crude product as a solid.
-
Recrystallization: Add ethanol (15-20 L) to the crude solid and heat to reflux until all solid dissolves. Slowly add water until persistent turbidity is observed. Cool the mixture slowly to 0-5 °C over several hours to induce crystallization.
-
Final Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a cold 50:50 ethanol/water mixture (2 x 5 L). Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Data Summary
| Parameter | Laboratory Scale (100g) | Pilot Scale (5.0 kg) | Justification / Scale-Up Consideration |
| 2-Aminobenzothiazole | 100 g (0.67 mol) | 5.0 kg (33.3 mol) | Direct 50x scale-up of limiting reagent. |
| Formaldehyde (37%) | 56 mL (0.69 mol) | 2.8 L (34.6 mol) | Maintained at ~1.04 equivalents to ensure full conversion. |
| NaBH₄ | 30 g (0.79 mol) | 1.5 kg (39.6 mol) | Maintained at ~1.2 equivalents to ensure complete reduction. |
| Addition Time (NaBH₄) | ~30 minutes | 2-3 hours | Extended to manage the significantly larger heat load. |
| Typical Yield | 85-90% | 82-88% | Slight decrease in yield is common due to transfer losses and handling at scale. |
| Typical Purity (HPLC) | >99% | >99% | Purity must be maintained through optimized work-up and crystallization. |
Conclusion
The successful scale-up synthesis of this compound is a testament to the principles of robust process chemistry. By selecting a selective and controllable synthetic route like reductive amination and by proactively addressing the challenges of thermal management, impurity control, and product isolation, it is possible to transition this process from the bench to manufacturing efficiently and safely. The protocols and strategies outlined in this document provide a validated framework for scientists and engineers to achieve high-yield, high-purity production of this vital agrochemical intermediate.
References
- LANXESS. (2015). Product Safety Assessment: Benzothiazole.
- Synerzine. (2019). SAFETY DATA SHEET Benzothiazole.
- Wikipedia. Benzothiazole.
- Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from Journal of Chemical Health Risks. [Link]
- NIH National Library of Medicine. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Autechaux. (n.d.). Exploring this compound: Properties and Applications.
- Royal Society of Chemistry. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- AIP Publishing. N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
- ResearchGate. N‐Methylation of aromatic amines using formic acid as the unique carbon....
- Who we serve. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
- ResearchGate. Controlled stepwise reductive methylation.
- Organic Syntheses. Benzothiazole, 2-amino-6-methyl.
- MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- ResearchGate. (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
- NIH National Library of Medicine. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Wikipedia. Eschweiler–Clarke reaction.
- ResearchGate. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF.
- Google Patents. US5374737A - Process for the preparation of 2-aminobenzothiazoles.
- ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
- NIH National Library of Medicine. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- RSC Publishing. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.
- Royal Society of Chemistry. Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO 2 for consecutive N -methylation of amines.
- NIH National Library of Medicine. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- RSC Publishing. N-heterocyclic carbene copper(I) catalysed N-methylation of amines using CO2.
- ResearchGate. (PDF) FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][10][12] benzothiazole-2-amine derivatives under neat conditions.
Sources
- 1. innospk.com [innospk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jchr.org [jchr.org]
- 9. lanxess.com [lanxess.com]
- 10. synerzine.com [synerzine.com]
developing biological assays for N-Methyl-1,3-benzothiazol-2-amine derivatives
An Application Guide for the Development of Biological Assays for N-Methyl-1,3-benzothiazol-2-amine Derivatives
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] this compound and its derivatives represent a promising chemical space for the discovery of novel therapeutic agents. This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to establish a robust biological assay cascade for this class of compounds. Moving beyond simple protocols, this document explains the causality behind experimental choices, outlines self-validating systems for data integrity, and provides detailed, step-by-step methodologies for primary, secondary, and cell-based screening. The objective is to equip researchers with the necessary tools to identify, validate, and characterize the biological activity of novel benzothiazole derivatives efficiently and with high confidence.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole and its derivatives are heterocyclic compounds that form the core of numerous biologically active molecules.[3] Their structural versatility and ability to interact with a range of biological targets have made them a focus of intense research.[4] Many approved drugs and clinical candidates incorporate this scaffold, highlighting its therapeutic relevance.[5] The broad spectrum of reported activities suggests that benzothiazole derivatives can modulate key cellular pathways, making them attractive candidates for high-throughput screening (HTS) campaigns.[6][7]
The critical first step in evaluating a new chemical library, such as this compound derivatives, is the development of a logical and efficient assay funnel. This process typically begins with a broad primary screen against a high-value target class, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action. Finally, cell-based assays are employed to assess cytotoxicity and activity in a more physiologically relevant context. This guide details validated protocols for key assays within this funnel: a luminescence-based kinase assay, a fluorescence-based monoamine oxidase (MAO) assay, and a colorimetric cell viability assay.
Primary Screening: High-Throughput Assay for Kinase Inhibition
Protein kinases are a major class of drug targets, regulating a vast number of cellular processes.[8][9] Their dysfunction is implicated in many diseases, particularly cancer.[10] Given the established activity of benzothiazole derivatives as kinase inhibitors, a primary HTS campaign against a representative kinase is a logical starting point.
Rationale and Assay Principle
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous "add-mix-read" assay designed for HTS.[11] Its principle is based on the quantification of ATP remaining after a kinase reaction. Kinases transfer a phosphate group from ATP to a substrate, producing ADP.[9] The Kinase-Glo® reagent contains luciferase, which uses the remaining ATP to generate a luminescent signal.[12] Therefore, the signal is inversely proportional to kinase activity; potent inhibitors prevent ATP consumption, leading to a high luminescent signal.[9][11] This method is universally applicable to any kinase that utilizes ATP.[11]
Experimental Workflow for Kinase Inhibition Screening
The workflow is designed for simplicity and scalability in 96- or 384-well plate formats.
Caption: High-level workflow for the Kinase-Glo® luminescent assay.
Detailed Protocol: Kinase Inhibition Assay
Materials:
-
White, opaque 96-well or 384-well assay plates
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Kinase substrate (specific to the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase reaction buffer (specific to the kinase)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO (negative control) into the appropriate wells of the assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should ideally be at or below the Km for the specific kinase to maximize assay sensitivity.
-
Add 5 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 5 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Assay Validation and Quality Control: The Z'-Factor
For an HTS assay to be reliable, the separation between the positive and negative control signals must be sufficient to confidently identify "hits". The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14]
The formula for Z'-factor is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p = mean of the positive control (e.g., maximum inhibition)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., no inhibition, DMSO only)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for high-throughput screening.[13][15] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization.[13] |
| < 0 | Unacceptable | The control signals overlap; not suitable for screening.[13] |
Causality: A high Z'-factor (>0.5) indicates that the standard deviations of the controls are very small compared to the dynamic range (the difference between the control means). This provides a large "separation band" where true hits can be clearly distinguished from background noise, minimizing both false positives and false negatives.[13][15]
Secondary Assay: Monoamine Oxidase (MAO) Inhibition
To confirm hits from the primary screen and explore alternative mechanisms of action, an orthogonal assay targeting a different enzyme class is invaluable. Monoamine oxidases (MAOs) are flavoenzymes that regulate neurotransmitter levels and are targets for neurological disorders.[16]
Rationale and Assay Principle
This fluorometric assay measures the activity of MAO-A and MAO-B. MAOs catalyze the oxidative deamination of amine substrates (like tyramine), producing hydrogen peroxide (H₂O₂) as a byproduct.[16][17] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).[16][18] The resulting fluorescence is directly proportional to MAO activity. Specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) are used to differentiate the activity of the two isoenzymes.
Caption: Principle of the fluorometric MAO activity assay.
Detailed Protocol: MAO-A/B Inhibition Assay
Materials:
-
Black, opaque 96-well plates
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO reaction buffer
-
Tyramine (substrate)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Test compounds and DMSO control
-
Fluorescence plate reader (e.g., Ex/Em = 535/590 nm)
Methodology:
-
Sample Preparation: Set up wells for Total MAO, MAO-A activity, and MAO-B activity.
-
Total MAO: Add test compounds or DMSO to wells containing MAO-A or MAO-B enzyme in reaction buffer.
-
MAO-B Activity (in MAO-A sample): Pre-incubate the MAO-A enzyme with Clorgyline (final concentration ~1 µM) for 15 min before adding test compounds. This inhibits MAO-A, isolating any potential off-target MAO-B activity.
-
MAO-A Activity (in MAO-B sample): Pre-incubate the MAO-B enzyme with Selegiline (final concentration ~1 µM) for 15 min before adding test compounds.
-
-
Detection Reagent: Prepare a master mix containing the fluorescent probe, HRP, and Tyramine substrate.
-
Reaction Initiation: Add the detection reagent master mix to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence in kinetic or endpoint mode using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each derivative against each enzyme relative to the DMSO control.
Causality: Using a fluorescence-based assay provides an orthogonal readout to the primary luminescence screen. This helps to eliminate false positives that may arise from compound interference with the luciferase enzyme system used in the Kinase-Glo® assay.
Cellular Assay: Determining Cytotoxicity
A potent enzyme inhibitor is only therapeutically useful if it is not broadly toxic to cells. The MTT assay is a standard colorimetric method to assess cell viability and provides a crucial checkpoint for hit compounds.[19]
Rationale and Assay Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[21]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Clear, flat-bottom 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds and DMSO control
-
Absorbance microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds (e.g., 1 µL from a 100X stock) to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[22]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Example Data: Cytotoxicity of Derivative X | |
| Concentration (µM) | % Cell Viability |
| 100 | 5.2% |
| 30 | 15.8% |
| 10 | 48.9% |
| 3 | 85.1% |
| 1 | 96.3% |
| 0 (DMSO) | 100% |
Hit Progression and Validation Strategy
A successful screening campaign relies on a logical progression from initial findings to validated hits. This workflow ensures that resources are focused on the most promising compounds.
Caption: A decision-making workflow for hit triage and validation.
This structured approach ensures that hits identified in the primary screen are potent (dose-response), act via the intended mechanism (orthogonal assay confirmation), and are not simply cytotoxic artifacts, leading to higher quality lead compounds for further development.
References
- Bøgh, N., & Vógeli, B. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Frontiers in Oncology, 1, 25. [Link]
- K-i, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(10), 1030-1038. [Link]
- Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 1-15. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. [Link]
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- PunnettSquare Tools. (2025).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
- BPS Bioscience. (n.d.).
- Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. [Link]
- On HTS. (2023). Z-factor. [Link]
- Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Methods in Molecular Biology, 1098, 303-320. [Link]
- Ross, D. (2016). Understanding Luminescence Based Screens. In High-Throughput Screening in Drug Discovery. The Royal Society of Chemistry. [Link]
- ChemSino. (n.d.).
- BMG LABTECH. (2020). Kinase assays. [Link]
- Lab Hacks. (2020).
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]
- Journal of Advanced Scientific Research. (2019).
- MDPI. (2025).
- National Institutes of Health. (2025).
- Microbiology Spectrum. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences. (2018). synthesis, biological activity and recent advancement of benzothiazoles: a classical review. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2024).
- MDPI. (n.d.).
- Royal Society of Chemistry. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. assay.dev [assay.dev]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. apexbt.com [apexbt.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-1,3-benzothiazol-2-amine Synthesis Yield
Welcome to the technical support center for the synthesis of N-Methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in the N-methylation of 2-aminobenzothiazole is a frequent challenge. The root cause often lies in one of the following areas:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, a nonpolar solvent can be efficient for the reaction of 2-chlorobenzothiazole with a primary amine.[1][2] Ensure your reaction is heated adequately to overcome the activation energy barrier, but avoid excessive temperatures that could lead to decomposition.
-
Inefficient Alkylating Agent or Base: The selection of the methylating agent and base is paramount. While traditional methods might use alkyl halides, these can lead to undesired side products.[3] A modern approach involves using benzylic alcohols as alkylating agents, which is noted for its high atom efficiency.[3][4] The choice and stoichiometry of the base are also crucial for deprotonating the amine and facilitating the nucleophilic attack.
-
Poor Quality Starting Materials: The purity of your 2-aminobenzothiazole is a critical starting point. Impurities can interfere with the reaction. Consider synthesizing and purifying 2-aminobenzothiazole in-house if commercially available batches are of inconsistent quality. Several efficient synthesis routes for 2-aminobenzothiazole have been reported, such as the copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate.[5]
-
Atmosphere Control: While not always explicitly stated for this specific methylation, related benzothiazole syntheses can be sensitive to oxidation.[6] If you are observing complex byproduct formation, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Question 2: I am observing the formation of a significant byproduct. How can I identify and minimize it?
Answer: A common byproduct in the N-alkylation of 2-aminobenzothiazoles is the endocyclic N-alkylated isomer, 3-alkyl-2-iminobenzothiazoline.[3]
-
Cause: 2-Aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic imine nitrogen. Alkylation can occur at either site. Traditional alkylation with alkyl halides often favors alkylation at the more basic endocyclic nitrogen.[3]
-
Identification: The two isomers can often be distinguished by spectroscopic methods such as NMR. The chemical shifts of the protons and carbons adjacent to the nitrogen will differ significantly between the N-exo and N-endo substituted products.
-
Minimization: To favor the desired N-exosubstituted product (this compound), consider using a copper-catalyzed reaction with a benzylic alcohol as the alkylating agent. This method has been shown to be highly regioselective for the exocyclic nitrogen.[3][4]
Question 3: The reaction seems to stall before completion. What could be the cause and how can I drive it to completion?
Answer: A stalled reaction can be frustrating. Here are a few potential causes and remedies:
-
Insufficient Base: The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile. If the reaction stalls, it's possible that the base is being consumed by side reactions or is not strong enough. Consider using a stronger base or adding it in slight excess.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. Ensure your reagents and solvents are anhydrous and free of impurities that could poison the catalyst.
-
Equilibrium: Some reactions may reach equilibrium before all the starting material is consumed. You may be able to shift the equilibrium towards the product by removing a byproduct (e.g., water, if formed) or by using an excess of one of the reagents.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What is the general mechanism for the N-methylation of 2-aminobenzothiazole?
The most common approach involves the nucleophilic substitution of a methylating agent by the exocyclic amino group of 2-aminobenzothiazole. The reaction typically proceeds as follows:
-
Deprotonation of the 2-amino group by a base to form a more nucleophilic amide anion.
-
Nucleophilic attack of the amide anion on the methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Formation of the N-C bond, yielding this compound.
Caption: General mechanism for N-methylation.
What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: Many methylating agents are toxic and/or carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Organic solvents are often flammable. Avoid open flames and use a heating mantle with a temperature controller.
-
Reaction Quenching: Be cautious when quenching the reaction, especially if reactive reagents are used. Add quenching agents slowly and with cooling.
How can I effectively purify the final product?
Purification is crucial for obtaining a high-purity product. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable solvent system (eluent) will need to be determined, often guided by Thin Layer Chromatography (TLC).
Optimized Reaction Parameters
The following table summarizes key parameters that can be optimized to improve the yield of this compound.
| Parameter | Conventional Method (Alkyl Halide) | Optimized Method (Benzylic Alcohol) | Rationale for Optimization |
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Benzyl Alcohol (as a proxy for methanol) | Higher atom economy, water as the only byproduct.[3] |
| Catalyst | None (or phase transfer catalyst) | Copper Salt (e.g., CuCl) | Promotes regioselective N-alkylation of the exocyclic amine.[3] |
| Base | Strong inorganic bases (e.g., NaOH, K2CO3) | NaOH | Effective in the copper-catalyzed system.[3] |
| Temperature | Varies (often elevated) | 130-160 °C | Higher temperatures may be required for the alcohol-based alkylation.[3] |
| Yield | Variable, often with side products | High to excellent yields reported.[3] | Improved regioselectivity leads to higher yields of the desired product. |
Detailed Experimental Protocol: Regioselective N-methylation
This protocol is based on the highly regioselective N-alkylation of 2-aminobenzothiazoles using alcohols as alkylating agents.[3]
Materials:
-
2-Aminobenzothiazole
-
Methanol (as the methylating agent)
-
Copper(I) Chloride (CuCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzothiazole (1 mmol), methanol (1.2 mmol), CuCl (0.01 mmol), and NaOH (0.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of Toluene).
-
Heat the reaction mixture to 130 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Experimental workflow for synthesis.
References
- ACS Publications. (n.d.). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). Journal of the Iranian Chemical Society, 15(3), 521–567.
- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry - Section B, 45B(3), 758-761.
- ACS Omega. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Chemical Communications (RSC Publishing). (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
- Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of Saudi Chemical Society, 16(4), 433-440.
- ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination.
- PMC. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2.
- MDPI. (n.d.). Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids.
- ChemSynthesis. (n.d.). This compound.
- RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- PMC - NIH. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science, 65(6), 3125-3141.
- PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- ResearchGate. (2019). (PDF) FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][7][8] benzothiazole-2-amine derivatives under neat conditions.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules, 23(7), 1649.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). Journal of the Iranian Chemical Society.
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- CORE. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- RSC Publishing. (n.d.). N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines.
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
Sources
- 1. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-Methyl-1,3-benzothiazol-2-amine by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-Methyl-1,3-benzothiazol-2-amine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] This document provides not just a protocol, but the underlying scientific rationale and a robust troubleshooting framework to address common challenges encountered during this critical purification step.
Section 1: Compound Profile & Purity Considerations
This compound is a specialized chemical intermediate, notably used in the synthesis of the herbicide Methabenzthiazuron.[2] Achieving high purity (typically ≥99.0%) is crucial for its subsequent applications.[2]
| Property | Value | Source(s) |
| CAS Number | 16954-69-1 | [2] |
| Molecular Formula | C₈H₈N₂S | [2][3] |
| Molecular Weight | 164.23 g/mol | [3][4] |
| Appearance | White to off-white needle-like crystals or powder | [2][5] |
| Melting Point | 140-142 °C | [2][3] |
Potential Impurities: The purity of the final product is contingent on the removal of unreacted starting materials and side-products from its synthesis. Common synthetic routes involve the condensation of 2-aminobenzenethiol with various reagents or the cyclization of thioamides.[6] Consequently, impurities may include residual 2-aminobenzenethiol, starting aldehydes, or related benzothiazole derivatives.
Section 2: The Recrystallization Workflow
The purification process follows a logical sequence of steps designed to separate the desired compound from soluble and insoluble impurities. The overall workflow is visualized below.
Caption: High-level workflow for the recrystallization of this compound.
Section 3: Frequently Asked Questions & Detailed Protocol
This section addresses common questions and provides a detailed experimental procedure.
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][7] Conversely, impurities should either be completely insoluble (for removal by hot filtration) or highly soluble at all temperatures (to remain in the mother liquor).[7][8] Given the benzothiazole structure, moderately polar solvents are excellent starting points.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Key Safety Considerations |
| Ethanol | 78 | Polar Protic | Flammable |
| Methanol | 65 | Polar Protic | Flammable, Toxic |
| Isopropanol | 82 | Polar Protic | Flammable |
| Ethyl Acetate | 77 | Polar Aprotic | Flammable, Irritant |
| Acetone | 56 | Polar Aprotic | Highly Flammable, Irritant |
| Toluene | 111 | Non-polar | Flammable, Toxic |
| Water | 100 | Polar Protic | Non-flammable. Likely a poor solvent but a good potential anti-solvent. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50-100 mg of the crude compound into several different test tubes.
-
To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature and agitate.[8] Note if the solid dissolves completely. A good solvent should not dissolve the compound at this stage.[1]
-
For solvents that did not dissolve the compound, gently heat the test tube in a water bath towards the solvent's boiling point.[8]
-
Continue adding small aliquots of the hot solvent until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Optimal Solvent: The best choice is the solvent that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.
Q2: What is the detailed protocol for recrystallizing this compound?
A2: The following protocol assumes ethanol is a suitable solvent, as is common for many benzothiazole derivatives.[9][10] Adjust the solvent choice based on your screening results.
Experimental Protocol: Bulk Recrystallization
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the minimum amount of the hot solvent to the crude material to dissolve it completely, swirling the flask after each addition.[11] Keeping the solution at or near boiling is critical.
-
(Optional) Hot Filtration: If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration.[12] Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[13] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, saturated solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[11]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.
Q3: How do I confirm the purity of my recrystallized product?
A3: The most straightforward method is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point. The literature value for this compound is 140-142 °C.[2][3] A melting point that is depressed (lower than literature) and broad (melts over a wide range) is indicative of residual impurities.
Section 4: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting decision guide for common recrystallization issues.
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from solution as a liquid rather than a solid crystalline lattice.[14] This is common when a solution is too concentrated or cooled too quickly, or if the melting point of the impure compound is lower than the temperature of the solution.[15]
-
Primary Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[14] Allow the solution to cool much more slowly. A beaker of hot water can be used as a jacket around the flask to slow the cooling rate.[13]
-
Secondary Solution: Use a seed crystal. Add a tiny amount of previously purified solid to the solution just as it begins to look cloudy (the saturation point). This provides a template for proper crystal lattice formation.[14]
Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?
A5: This is typically due to one of two reasons: you have used too much solvent, or the solution is supersaturated and resists nucleation.[15]
-
If too much solvent was used: The solution is not saturated. Gently heat the solution and boil off some of the solvent in a fume hood to increase the concentration.[12] Then, attempt to cool and crystallize again.
-
To induce crystallization:
-
Scratching: Vigorously scratch the inside of the flask at the surface of the liquid with a glass stirring rod.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal if available.[12]
-
Anti-Solvent: If you have a second solvent in which your compound is insoluble but which is miscible with your recrystallization solvent (e.g., adding water to an ethanol solution), you can add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then allow it to stand.[16]
-
Q6: My yield is very low. How can I improve it?
A6: A low yield is often a consequence of experimental technique.[11]
-
Excess Solvent: The most common cause is using too much solvent during the dissolution step. Always use the absolute minimum amount of hot solvent required.[11]
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time and to a low enough temperature. Cooling in an ice bath for at least 30-60 minutes is recommended.
-
Washing Losses: Only wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.[11]
-
Second Crop: The remaining solution (mother liquor) is still saturated with your compound. You can often obtain a second, albeit less pure, crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.
Section 5: Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Compound Hazards: Benzothiazole derivatives can be toxic if swallowed or in contact with skin and may cause serious eye irritation. Avoid creating and inhaling dust.
-
Solvent Hazards: Most organic solvents suitable for this procedure are flammable. Do not use them near open flames or spark sources. Ensure heating is done using a steam bath, water bath, or heating mantle.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ChemSynthesis. (n.d.). This compound.
- Unknown Source. Recrystallization - Single Solvent.
- PubChem. (n.d.). 2-Amino-4-methylbenzothiazole.
- Unknown Source. Recrystallization.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzothiazole.
- Unknown Source. Recrystallization1.
- Unknown Source. Safety Data Sheet.
- Biosynth. (n.d.). This compound.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
- MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations.
- Journal of Engineering and Applied Sciences. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. innospk.com [innospk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 16954-69-1 | RAA95469 [biosynth.com]
- 5. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mdpi.com [mdpi.com]
- 10. makhillpublications.co [makhillpublications.co]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. benchchem.com [benchchem.com]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. mt.com [mt.com]
N-Methyl-1,3-benzothiazol-2-amine synthesis side reactions and byproducts
Technical Support Center: Synthesis of N-Methyl-1,3-benzothiazol-2-amine
Introduction: this compound is a crucial intermediate in organic synthesis, notably in the production of agrochemicals like the herbicide methabenzthiazuron.[1] Its synthesis, typically achieved via the N-alkylation of 2-aminobenzothiazole, may appear straightforward but is often accompanied by challenges related to regioselectivity and byproduct formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field. Our goal is to explain the causality behind these issues and offer field-proven solutions to optimize your synthesis for both yield and purity.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues reported during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a frequent issue that can typically be traced back to one of four areas: incomplete deprotonation, suboptimal reaction temperature, incorrect stoichiometry, or competing side reactions.
-
Incomplete Deprotonation: The N-alkylation of 2-aminobenzothiazole proceeds via nucleophilic attack from the exocyclic amino group. For this to occur efficiently, the amine must be deprotonated to form a more potent nucleophilic anion. If a weak base (e.g., K₂CO₃) is used without sufficient heat or a phase-transfer catalyst, or if an insufficient amount of a strong base (e.g., NaH) is used, the starting material will not be fully activated, leading to an incomplete reaction.
-
Suboptimal Temperature: While heat can increase the reaction rate, excessive temperatures can promote side reactions, such as dialkylation or decomposition. The initial deprotonation step with a strong base like NaH should be performed at a low temperature (0 °C) to control the exothermic reaction, followed by a gradual warming to room temperature after the addition of the methylating agent.
-
Stoichiometry: Using a large excess of the methylating agent is a primary cause of byproduct formation, which directly reduces the yield of the desired mono-methylated product.
-
Side Reactions: The formation of byproducts such as the N,N-dimethylated compound or the N-endocyclic methylated salt consumes the starting material and desired product, thereby lowering the final yield.[2][3]
Question 2: My TLC and LC-MS analyses show a significant, less-polar byproduct with a mass of +14 amu compared to my desired product. What is it and how can I prevent it?
Answer: This observation is a classic signature of over-alkylation. The byproduct is almost certainly N,N-Dimethyl-1,3-benzothiazol-2-amine .
-
Causality: The product, this compound, is a secondary amine. Its nitrogen is still nucleophilic and can react with the methylating agent in the reaction mixture to form a tertiary amine. This second methylation step is often faster than the first, especially if there is a high concentration of the methylating agent.
-
Preventative Measures:
-
Control Stoichiometry: The most critical factor is to limit the amount of the methylating agent. Use no more than 1.05–1.1 equivalents relative to the 2-aminobenzothiazole.
-
Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise to the solution of the deprotonated 2-aminobenzothiazole at a low temperature (0 °C). This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Monitor the Reaction: Track the reaction progress closely using TLC. Once the starting material is consumed, the reaction should be quenched promptly to prevent further reaction of the product.
-
Question 3: During aqueous workup, a significant portion of my product remains in the aqueous layer and is difficult to extract. What is the likely cause?
Answer: This issue strongly suggests the formation of a quaternary ammonium salt, specifically through the methylation of the endocyclic (ring) nitrogen atom .[2] This byproduct, 2-amino-3-methyl-1,3-benzothiazol-3-ium iodide (when using methyl iodide), is ionic and therefore highly water-soluble.
-
Causality: 2-Aminobenzothiazole possesses two nitrogen atoms capable of being alkylated: the exocyclic -NH₂ group and the endocyclic nitrogen within the thiazole ring.[3] While the exocyclic amine is generally more nucleophilic after deprotonation, direct alkylation on the ring nitrogen can occur. This pathway is favored under conditions where the exocyclic amine is protonated (e.g., in acidic or neutral media), making the endocyclic nitrogen the more likely site for electrophilic attack.
-
Preventative Measures:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (e.g., NaH, LiHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure the exocyclic amine is fully converted to its anionic form. This dramatically enhances its nucleophilicity, making it the overwhelmingly preferred site of methylation.
-
Avoid Acidic Conditions: Do not attempt this reaction under acidic conditions, as this will protonate the exocyclic amine and promote endocyclic alkylation.
-
Question 4: I am struggling with the purification of the final product. What are the recommended methods?
Answer: this compound is a crystalline solid with a melting point of 140-142 °C, making it amenable to standard purification techniques.[4]
-
Recrystallization (Recommended for >85% purity):
-
Solvent Choice: Ethanol or isopropanol are excellent choices. The crude product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Procedure: Dissolve the crude material in a minimal amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography (Recommended for complex mixtures):
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The N,N-dimethyl byproduct will elute before the desired N-methyl product. The highly polar benzothiazolium salt will remain at the baseline.
-
Part 2: Key Reaction Mechanisms
Understanding the desired pathway and potential side reactions is crucial for troubleshooting.
Part 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol involves hazardous materials. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reagents & Materials:
-
2-Aminobenzothiazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminobenzothiazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow for adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.05 eq) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Part 4: Data Summary
Table 1: Troubleshooting Quick Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation; Suboptimal temperature; Formation of byproducts. | Use a strong base (NaH); Maintain 0 °C during additions; Use max 1.05 eq of methylating agent. |
| Multiple Spots on TLC (Less Polar Byproduct) | Over-alkylation due to excess methylating agent or prolonged reaction time. | Use ≤1.05 eq of methyl iodide; Add dropwise at 0 °C; Quench reaction promptly after starting material is consumed. |
| Product Lost in Aqueous Layer | Formation of water-soluble N-endocyclic methylated salt. | Ensure complete deprotonation with a strong base (NaH) in an anhydrous aprotic solvent before adding the alkylating agent. |
| Reaction Stalls / Does Not Start | Inactive base (e.g., NaH exposed to air); Wet solvent/glassware; Low temperature. | Use fresh NaH from a sealed container; Ensure all glassware and solvents are rigorously dried; Allow reaction to warm to room temperature after additions. |
Table 2: Influence of Key Reaction Parameters on Selectivity
| Parameter | Condition | Effect on Main Reaction (Mono-methylation) | Effect on Side Reactions (Di- & Ring-methylation) |
| Stoichiometry (CH₃I) | 1.0 - 1.1 eq | Favored | Minimized |
| > 1.5 eq | Decreased yield of desired product | Significantly increases N,N-dimethylation | |
| Base Strength | Strong (NaH, LiHMDS) | Highly Favored | Suppresses endocyclic N-alkylation |
| Weak (K₂CO₃, Et₃N) | Less efficient, may require heat | May allow for competing endocyclic N-alkylation | |
| Temperature | 0 °C → RT | Controlled and efficient reaction | Minimized |
| > 50 °C | May proceed faster | Increased risk of N,N-dimethylation and other byproducts |
Part 5: References
-
Vertex AI Search. (2024). Exploring this compound: Properties and Applications. Retrieved from Google Cloud.[1]
-
Stadler, A., & Kappe, C. O. (2001). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 3(6), 624–630. [Link][5]
-
Jangid, N., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link][6]
-
Google Patents. (1982). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved from [7]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link][4]
-
Patil, C. J., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 77(2), 127-131. [Link][8]
-
Patil, C. J. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archive, 10(3), 1-5. [Link][9]
-
Kryuchkova, E. N., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2133. [Link][2]
-
Kumar, A., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 48(62), 7735-7737. [Link][10]
-
Berezina, E. S., & Pozdnyakov, D. I. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3169. [Link][3]
-
Theodoropoulou, M. A., et al. (2020). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Journal of Medicinal Chemistry, 63(17), 9246–9263. [Link][11]
-
Al-Joboury, W. M., et al. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Journal of Physics: Conference Series, 2322, 012066. [Link][12]
-
Caleta, I., et al. (2001). N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines. Journal of the Chemical Society, Perkin Transactions 1, (1), 12-16. [Link][13]
Sources
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpba.info [ijpba.info]
- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for N-Methyl-1,3-benzothiazol-2-amine NMR peak assignment
Welcome to the technical support center for the NMR analysis of N-Methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into NMR peak assignment and troubleshooting.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer:
Assigning the NMR spectra for this compound requires an understanding of the typical chemical environments for both the benzothiazole core and the N-methyl group. The aromatic protons are found in the downfield region (typically 6.8–7.8 ppm), while the N-methyl protons appear as a distinct singlet in the upfield region. The chemical shifts are influenced by the electron-donating nature of the amino group and the anisotropic effects of the heterocyclic ring system.
Below is a summary of the expected chemical shift ranges in a common solvent like DMSO-d₆. Note that these values can shift depending on the solvent and sample concentration.[1][2][3]
Molecular Structure for Reference:
Caption: Structure of this compound with atom numbering.
Table 1: Expected ¹H and ¹³C Chemical Shifts (in DMSO-d₆)
| Atom Label | Proton (¹H) Shift (ppm) | Multiplicity | Carbon (¹³C) Shift (ppm) |
|---|---|---|---|
| N-CH₃ | ~ 3.0 - 3.2 | s (singlet) | ~ 30 - 35 |
| NH | ~ 7.5 - 8.5 (variable) | br s (broad singlet) | N/A |
| H4 | ~ 7.6 - 7.8 | d (doublet) | ~ 120 - 123 |
| H5 | ~ 7.0 - 7.2 | t (triplet) | ~ 121 - 124 |
| H6 | ~ 7.2 - 7.4 | t (triplet) | ~ 125 - 128 |
| H7 | ~ 7.4 - 7.6 | d (doublet) | ~ 118 - 121 |
| C2 | N/A | Quaternary | ~ 165 - 170 |
| C3a | N/A | Quaternary | ~ 130 - 135 |
| C7a | N/A | Quaternary | ~ 150 - 155 |
Question 2: My aromatic proton signals are overlapping. How can I resolve and assign them?
Answer:
Peak overlap in the aromatic region is a common challenge. When 1D ¹H NMR is insufficient, a combination of solvent changes and 2D NMR techniques is the most effective strategy.[4][5]
-
Solvent-Induced Shift:
-
Action: Re-acquire the ¹H NMR spectrum in an aromatic solvent like benzene-d₆ or pyridine-d₅.[5]
-
Rationale: Aromatic solvents induce differential shifts in the proton resonances based on their spatial orientation relative to the solvent's ring current. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often resolve overlapping signals by altering the chemical environment enough to separate the peaks.[1][5]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Action: Run a standard COSY experiment.
-
Rationale: COSY reveals proton-proton coupling networks. You will see cross-peaks between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7). This allows you to "walk" along the benzene ring and establish the connectivity, which is crucial for distinguishing between isomers and confirming assignments.[6]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Acquire an HSQC spectrum.
-
Rationale: This experiment correlates each proton to the carbon it is directly attached to.[7][8] Even if two protons (e.g., H5 and H6) overlap in the ¹H spectrum, they can often be resolved in the HSQC spectrum if their attached carbons have different ¹³C chemical shifts.[5]
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Acquire an HMBC spectrum.
-
Rationale: HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8] This is invaluable for unambiguous assignment. Key expected correlations for this compound include:
-
N-CH₃ protons to C2 : Confirms the methyl group's attachment point.
-
H7 to C5 and C7a : Helps differentiate H7 from H4.
-
H4 to C5 and C3a : Helps differentiate H4 from H7.
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Question 3: How can I definitively identify the NH proton? Its peak is broad and seems to shift between samples.
Answer:
The chemical shift of an NH proton is highly sensitive to solvent, concentration, and temperature, often resulting in a broad signal. The definitive method for its identification is a D₂O exchange experiment.[4]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆). Note the position and integration of the suspected NH peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the exchange between the NH proton and the deuterium from D₂O.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analyze: The peak corresponding to the NH proton will either disappear completely or significantly decrease in intensity. This occurs because the proton is replaced by deuterium, which is not observed in ¹H NMR, thus confirming the peak's identity.
The Scientific Rationale: The broadening and variable shift of the NH proton are due to chemical exchange with other labile protons (like trace water) and intermolecular hydrogen bonding.[11] The rate of this exchange is often on a similar timescale to the NMR experiment, leading to signal broadening. D₂O provides a vast excess of deuterium, driving the equilibrium towards the N-D species and effectively erasing the N-H signal from the spectrum.
Question 4: I see several unexpected singlets in my spectrum. How do I identify if they are impurities?
Answer:
Unexpected peaks often arise from residual solvents used during synthesis and purification or from impurities related to the reaction itself.
-
Check for Common Solvent Impurities: Cross-reference the chemical shifts of the unknown peaks with a standard table of residual solvent peaks in your NMR solvent. Solvents like ethyl acetate, dichloromethane, and acetone are common culprits.[4][12]
Table 2: Common Residual Solvent Peaks (in CDCl₃)
| Solvent | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Water | ~1.56 (variable) | br s |
-
Identify Synthesis-Related Impurities:
-
Starting Materials: Compare the spectrum to the NMR of the starting materials, such as 2-chlorobenzothiazole or methyl isothiocyanate, if applicable to your synthesis route.[13]
-
Side Products: A common side reaction in syntheses involving thiophenols is the oxidation to form a disulfide-linked dimer. This would present a different, likely more complex, aromatic pattern. Running the reaction under an inert atmosphere can minimize this.[14]
-
-
Use 2D NMR for Confirmation: If an impurity peak is significant, it may show correlations in 2D spectra. For instance, an HMBC spectrum can help connect an unknown proton signal to a carbon backbone, helping to identify the impurity's structure.
Caption: Key HMBC correlations to confirm the structure of this compound.
References
- Trotter, J., & Thompson, R. C. (1966). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 44(13), 1673-1677.
- Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab Wright-Patterson AFB Ohio.
- Hayami, M., & Kaji, A. (1969). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Pure Chemistry Section, 90(1), 83-87.
- ChemSynthesis. (n.d.). This compound.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Characterization.
- Rzepa, H. S., & Leach, C. (n.d.). 2D NMR Analysis using Hyperactive Molecules. Imperial College London.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube.
- NESG Wiki. (2009, December 18). Met methyl assignment with NOESY.
- Schaller, C. (n.d.). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.reed.edu [people.reed.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 2D NMR Analysis using Hyperactive Molecules [ch.ic.ac.uk]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common impurities in N-Methyl-1,3-benzothiazol-2-amine and their removal
Technical Support Center: N-Methyl-1,3-benzothiazol-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a crucial intermediate in agrochemical and pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of your final product.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into identifying and removing common impurities encountered during its synthesis and handling. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound, and where do they come from?
The impurities in your crude product are almost always a direct reflection of the synthetic route employed and the reaction conditions. The most common synthesis involves the N-methylation of 2-aminobenzothiazole or the reaction of 2-chlorobenzothiazole with methylamine.[2][3] Based on these pathways, we can anticipate several classes of impurities.
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Source / Causal Factor |
| Unreacted Starting Materials | 2-Aminobenzothiazole; 2-Chlorobenzothiazole | Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry. |
| Over-Methylation Byproducts | 3-Methyl-2-(methylimino)-2,3-dihydrobenzothiazole Salt | A common issue in N-alkylation of amines where the product amine is further alkylated to form a quaternary salt.[3] This is especially prevalent if a strong methylating agent is used in excess. |
| Side-Reaction Products | Bis(2-amino-4-methylphenyl) disulfide (if starting from aminothiophenol precursors) | Oxidation of thiol groups in starting materials, particularly when reactions are not conducted under an inert atmosphere.[4] |
| Solvent & Reagent Residues | DMF, Acetic Acid, Ethanol | Incomplete removal during work-up and initial product isolation. |
| Degradation Products | Various oxidized or hydrolyzed species | Prolonged exposure to air, moisture, or high temperatures can lead to the slow degradation of the amine.[5][6] These are often colored compounds. |
Q2: My TLC plate shows a significant impurity, but I'm struggling to remove it by recrystallization. What's the likely cause and my next step?
This is a classic challenge that usually points to an impurity with polarity and solubility characteristics very similar to your target compound. If a simple recrystallization fails, it's because the impurity co-precipitates with your product.
Causality: The most likely culprit is an unreacted precursor, such as 2-aminobenzothiazole. It shares the same core benzothiazole structure, leading to similar solubility profiles in many organic solvents.
Troubleshooting Steps:
-
Confirm the Impurity's Identity: If possible, isolate a small amount of the impurity by preparative TLC or column chromatography and characterize it by LC-MS or ¹H NMR.
-
Switch to a Different Purification Method: This is a scenario where flash column chromatography is the superior choice. The stationary phase (e.g., silica gel) introduces a different separation mechanism (adsorption based on polarity) that can resolve compounds that co-crystallize. 2-Aminobenzothiazole is slightly more polar than its N-methylated counterpart and will typically have a lower Rf value, allowing for effective separation.
-
Optimize Recrystallization (If Chromatography is not feasible): Experiment with a multi-solvent system. For example, dissolve the crude product in a "good" solvent (like ethanol) at reflux, and then slowly add a "poor" solvent (like water or hexane) until the solution just becomes turbid. Cooling this mixture can sometimes selectively precipitate the desired product, leaving the more soluble impurity behind.[7]
Q3: My final product is yellowish or brown, but literature reports it as a white or off-white solid. How do I remove the color?
Colored impurities are typically highly conjugated molecules or products of oxidation. While often present in trace amounts, they can be visually prominent.
Causality: The color likely originates from minor oxidative side reactions that occur during synthesis or work-up, especially at elevated temperatures in the presence of air.
Protocol for Decolorization: The most effective method is treatment with activated charcoal during recrystallization. The porous structure of activated charcoal provides a large surface area that readily adsorbs large, flat, conjugated molecules responsible for the color.
-
Dissolve your impure this compound in a suitable hot solvent (e.g., ethanol) as you would for a normal recrystallization.
-
Once fully dissolved, remove the solution from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently swirl the hot mixture for 1-2 minutes. Avoid prolonged heating, as the charcoal can also adsorb your product.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization of your now-decolorized product.[7]
Troubleshooting Guide: Purification Workflows
Choosing the right purification strategy from the outset can save significant time and resources. The decision depends on the scale of your synthesis and the nature of the impurities identified through preliminary analysis (e.g., TLC, ¹H NMR).
Workflow: Selecting the Optimal Purification Method
The following diagram outlines a logical decision-making process for purifying your crude product.
Caption: Purification method selection workflow.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is ideal for purifying solid material that is already >90% pure or for removing trace colored impurities with the addition of charcoal. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[7]
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on synthesis literature, ethanol or methanol are excellent starting points.[8][9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a spatula tip of activated charcoal. Swirl for 2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Flash Column Chromatography
This method is essential for separating mixtures containing components with different polarities, such as unreacted starting materials or side-products.
Methodology:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using your chosen solvent system (the "mobile phase"). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. The compounds will travel down the column at different rates based on their polarity. Less polar compounds will elute first.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Exploring this compound: Properties and Applications. (n.d.). Vertex AI Search.
- This compound | 16954-69-1. (n.d.). Biosynth.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health (NIH).
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
- FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][1][12] benzothiazole-2-amine derivatives under neat conditions. (2019). ResearchGate.
- Synthesis and Characterization of the Ligand Derivative from Benzothiazole. (2021). Journal of Engineering and Applied Sciences.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ResearchGate.
- Technical Support Center: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. (n.d.). Benchchem.
- This compound. (n.d.). CymitQuimica.
- Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023). National Institutes of Health (NIH).
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (n.d.). Journal of Al-Nahrain University.
- N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines. (1987). RSC Publishing.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Institutes of Health (NIH).
- Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health (NIH).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health (NIH).
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjpn.org [rjpn.org]
Technical Support Center: Strategies for Improving the Solubility of N-Methyl-1,3-benzothiazol-2-amine in Biological Assays
Welcome to the technical support guide for researchers working with N-Methyl-1,3-benzothiazol-2-amine. This document provides in-depth troubleshooting strategies and practical protocols to overcome solubility challenges commonly encountered during the preparation of this compound for biological assays. Our goal is to empower you with the foundational knowledge and technical procedures necessary to ensure accurate, reproducible, and meaningful experimental results.
Introduction: The Solubility Challenge
This compound (CAS 16954-69-1) and its derivatives are of significant interest in medicinal chemistry and drug discovery, showing potential in anticancer, antimicrobial, and anti-inflammatory research[1][2][3][4]. However, the inherent physicochemical properties of the benzothiazole core—a rigid, bicyclic aromatic structure—often lead to poor aqueous solubility[1][5]. This presents a significant hurdle for in vitro and cell-based assays, which require the compound to be in a true solution to ensure accurate concentration-response relationships and avoid artifacts from compound precipitation.
This guide will walk you through a logical, step-by-step process to diagnose and solve solubility issues, from initial stock solution preparation to final assay concentration.
Section 1: Understanding the Compound - Physicochemical Profile
The first step in troubleshooting is to understand the underlying properties of this compound that govern its behavior in solution. A compound's solubility is dictated by its molecular structure, polarity, and ability to interact with the solvent.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₈H₈N₂S | - |
| Molecular Weight | 164.23 g/mol [6] | Moderate molecular size. |
| LogP (octanol-water) | 2.411[6] | This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), predicting low aqueous solubility. |
| Melting Point | 140-142°C[6] | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur. |
| Chemical Class | Aromatic Amine | The amine group provides a basic handle for pH modification, while the benzothiazole ring is hydrophobic. |
The LogP value of 2.411 is the most telling predictor of the challenges ahead[6]. It quantifies the compound's lipophilicity, confirming that it is significantly more soluble in lipids and nonpolar solvents than in water. Our formulation strategy must therefore focus on mitigating the impact of the hydrophobic benzothiazole core.
Section 2: Troubleshooting Guide - A Step-by-Step Workflow for Solubility Enhancement
Encountering precipitation can be frustrating. This section provides a logical workflow to systematically address the issue. The primary assumption is that the initial attempt to dissolve the compound directly in an aqueous buffer has failed.
Workflow for Addressing Precipitation
The following decision tree illustrates the recommended path for troubleshooting. Start at the top and proceed based on the compatibility of each step with your specific experimental system.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 3: Detailed Protocols & Methodologies
Here we provide the detailed, step-by-step protocols referenced in the workflow. Adherence to these procedures is critical for reproducibility.
Protocol 3.1: Preparation of a High-Concentration DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it the industry-standard first choice for creating stock solutions[7][8].
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Promote Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If solids persist, sonicate the tube in a water bath for 5-10 minutes[7].
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes. Caution: Be aware that heat can degrade some compounds; use this step judiciously.
-
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution[7]. Store at -20°C or -80°C.
Protocol 3.2: Step-wise Dilution for Biological Assays
Rationale: Many compounds precipitate when a concentrated DMSO stock is diluted directly into a large volume of aqueous buffer (a phenomenon known as "solvent-shifting"). Performing serial dilutions in 100% DMSO first maintains a solvent environment where the compound is stable[9].
-
Prepare DMSO Dilution Series: Using your high-concentration DMSO stock (from Protocol 3.1), perform a serial dilution in 100% DMSO to create stocks for each of your desired final concentrations[7]. For example, to test concentrations from 10 µM down to 0.1 µM with a final DMSO concentration of 0.1%, you would create 10 mM, 1 mM, 100 µM, etc., stocks in 100% DMSO.
-
Final Assay Dilution: Add a small aliquot of each DMSO stock directly to the final assay medium. For example, add 1 µL of a 10 mM DMSO stock to 1 mL of assay medium to achieve a final concentration of 10 µM with 0.1% DMSO.
-
Mix Immediately: Mix thoroughly by pipetting or gentle vortexing immediately after adding the DMSO stock to the aqueous medium to facilitate rapid dispersion.
Protocol 3.3: Screening for pH-Dependent Solubility
Rationale: this compound contains a basic secondary amine group. Lowering the pH of the aqueous solution will protonate this nitrogen, forming a more polar and thus more water-soluble ammonium salt[10][11]. The solubility of compounds with ionizable groups is often highly dependent on pH[12][13].
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Ensure the buffer system has adequate capacity at each pH.
-
Add Compound: Add a fixed, excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate and Measure:
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analyze: Plot the measured solubility against pH to determine the optimal pH for dissolution. Critical Consideration: Ensure that the optimal pH for solubility is also compatible with your assay's cellular health or enzyme activity.
Protocol 3.4: Preparation Using Cyclodextrins
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[14][]. They can encapsulate hydrophobic molecules, like the benzothiazole ring, forming an "inclusion complex" that has greatly enhanced aqueous solubility[16][17][18]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications due to its high solubility and low toxicity[19].
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the required level of solubilization.
-
Method 1 (Coprecipitation):
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add this organic solution drop-wise to the stirring aqueous CD solution.
-
Stir the mixture for several hours (or overnight) at room temperature.
-
Remove the organic solvent under vacuum (e.g., using a rotary evaporator).
-
The resulting aqueous solution should contain the solubilized complex. Filter through a 0.22 µm filter before use.
-
-
Method 2 (Kneading):
-
Place the required amount of HP-β-CD in a mortar and add a small amount of water to form a paste[14].
-
Add the this compound powder and knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven) to obtain a solid powder of the complex, which can then be dissolved in the assay buffer.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the maximum concentration of DMSO my cells can tolerate?
-
A: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO, but for sensitive or primary cells, the final concentration should be kept below 0.1%[20][21]. High concentrations of DMSO (>1%) can be cytotoxic and interfere with assay components[7][21][22]. It is imperative to run a "vehicle control" in every experiment, which contains the same final concentration of DMSO as your test samples but no compound.
-
-
Q2: My compound precipitates during the intermediate steps of my serial dilution in aqueous buffer. What am I doing wrong?
-
A: This is a common pitfall. You are likely experiencing precipitation due to solvent-shifting at high compound concentrations. The recommended best practice is to perform all serial dilutions in 100% DMSO first. From each of these DMSO dilutions, you then perform the final, single-step dilution into your aqueous assay medium[7][9]. This ensures the compound only encounters the aqueous environment at its final, low concentration.
-
-
Q3: Can I just sonicate my final aqueous solution to redissolve the precipitate I see?
-
A: This is not recommended. Sonication of a precipitated sample typically creates a fine suspension or colloid, not a true solution. While it may appear homogenous, the compound is not fully dissolved, leading to an inaccurate and overestimated concentration of the bioavailable drug. This will produce unreliable and un-reproducible data.
-
-
Q4: Which cyclodextrin should I choose for my experiment?
-
A: For most in vitro biological assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and well-established safety profile[18][19]. Other derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) and methyl-β-cyclodextrin (M-β-CD) are also used, but M-β-CD can sometimes extract cholesterol from cell membranes and should be used with caution in cell-based assays.
-
-
Q5: Adjusting the pH solved my solubility issue, but now my assay isn't working. Why?
-
A: Biological systems are highly sensitive to pH. While lowering the pH may have solubilized your compound, the new pH could be outside the optimal range for your target enzyme's activity, it could affect the health and viability of your cells, or it could even alter the ionization state and activity of the compound itself. Always verify that the pH used for solubilization does not independently affect the biological assay by running appropriate controls.
-
Section 5: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Use Case | Pros | Cons |
| DMSO Stock & Dilution | Utilizes a powerful organic solvent for stock preparation. | Standard first step for all compounds. | Universal, simple, well-established.[7][8] | Potential for cytotoxicity; precipitation upon aqueous dilution if not done correctly.[9][20] |
| pH Adjustment | Protonates the basic amine group to form a more polar, soluble salt. | For compounds with ionizable groups. | Highly effective, inexpensive. | Limited by the pH tolerance of the biological assay; can alter compound activity.[13] |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic part of the molecule in a soluble shell. | When pH modification is not viable or insufficient. | Generally low toxicity in vitro, highly effective for many compounds.[14][][18] | Can be a costlier excipient; potential for interactions with other assay components. |
| Co-solvents (e.g., PEG400) | Modifies the bulk solvent properties to be more favorable for the solute.[23][24] | Often used in formulation for in vivo studies; can be adapted for in vitro use. | Can be effective at increasing solubility. | Higher potential for biological interference or toxicity compared to cyclodextrins.[9] |
References
- Vertex AI Search Result. (n.d.).
- GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- World Pharma Today. (n.d.).
- Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MDPI. (n.d.).
- Creative Chemistry. (n.d.). Solubility and pH of amines.
- WuXi AppTec DMPK. (2024).
- Purdue e-Pubs. (n.d.).
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Benchchem. (2025).
- NIH. (n.d.).
- ResearchGate. (2006).
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- SpringerLink. (2025).
- SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- LifeTein. (2023). DMSO usage in cell culture.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- IJSDR. (2025).
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Frontiers. (2024).
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- PubMed Central. (2025).
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innospk.com [innospk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gpsrjournal.com [gpsrjournal.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifetein.com [lifetein.com]
- 21. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
N-Methyl-1,3-benzothiazol-2-amine degradation pathways and stability issues
A Guide to Understanding and Mitigating Degradation
Welcome to the technical support guide for N-Methyl-1,3-benzothiazol-2-amine (CAS 16954-69-1). As a key intermediate in agrochemical synthesis, particularly for the herbicide methabenzthiazuron, and a member of the pharmacologically significant benzothiazole class, its stability is paramount to ensuring experimental reproducibility, product purity, and safety.[1][2]
This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical tools to proactively manage the stability of this compound in your research and development workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when working with this compound.
Q1: What are the primary environmental factors that can cause this compound to degrade?
A: The primary factors are exposure to harsh pH conditions (strong acids or bases), oxidizing agents, high temperatures, and ultraviolet light.[3] The benzothiazole ring and the exocyclic amine group are the most likely sites for degradation. Potential degradation pathways include hydrolysis, oxidation of the sulfur atom, and photodecomposition.[4]
Q2: What are the official recommended storage conditions for this compound?
A: To maintain long-term integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: My HPLC analysis of an older sample shows a loss of the main peak and the appearance of new, more polar peaks. Could these be degradants?
A: Yes, this is a classic sign of degradation. Degradation products are often more polar than the parent compound due to the introduction of hydrophilic functional groups like hydroxyls (from hydrolysis) or oxides (from oxidation). A forced degradation study is the definitive way to confirm if these new peaks correspond to degradation products and to ensure your analytical method can resolve them.[5]
Q4: How sensitive is this compound to light?
A: Benzothiazole-based systems can be susceptible to photodegradation.[6] Exposure to UV or even strong ambient light over time can induce photochemical reactions. We strongly recommend storing the compound in amber vials or protecting it from light during experiments whenever feasible. A photostability study, as outlined in Section 3, should be performed to quantify this sensitivity.
Q5: How does pH impact the stability of this compound in aqueous solutions?
A: The compound's stability in aqueous media is expected to be pH-dependent. The amine group can be protonated under acidic conditions, which may alter its susceptibility to hydrolysis. Under strongly acidic or basic conditions, hydrolysis of the thiazole ring or the exocyclic amine bond can occur, especially when combined with heat.[4][7] It is crucial to determine the pH stability profile of your formulation.
Section 2: Troubleshooting Guide: Investigating Degradation
This guide provides a structured approach to common stability-related issues encountered during experimentation.
Issue 1: Gradual Loss of Purity in a Stock Solution
-
Observation: A stock solution (e.g., in DMSO or an organic solvent) shows a decrease in the main peak area % by HPLC over days or weeks, with a corresponding rise in impurity peaks.
-
Causality Analysis: This issue often points to slow, persistent degradation mechanisms.
-
Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, forming sulfoxides or sulfones. Dissolved oxygen in the solvent is a common culprit.
-
Solvent Reactivity: While less common with standard solvents like DMSO, some solvents can contain reactive impurities (e.g., peroxides in aged ethers like THF) that can initiate degradation.[8]
-
Light Exposure: Ambient laboratory light can contribute to photodegradation over extended periods.
-
-
Troubleshooting & Resolution Protocol:
-
Inert Atmosphere: Prepare fresh stock solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Aliquot and Store: Aliquot the stock solution into single-use vials. This prevents repeated warming/cooling cycles and exposure to atmospheric moisture and oxygen that occurs when using a large, multi-use stock vial.
-
Confirm Storage Conditions: Ensure storage is at or below the recommended temperature (e.g., -20°C or -80°C) and strictly protected from light by using amber vials and storing them in a dark freezer.
-
Solvent Purity Check: Use only high-purity, anhydrous grade solvents. If using ethers, test for peroxides before use.
-
Issue 2: Inconsistent Results and Precipitation in Aqueous Buffers
-
Observation: When diluting a concentrated stock into an aqueous buffer for an assay, you observe either a rapid loss of the compound over the experiment's duration or sample precipitation.
-
Causality Analysis: This is a dual-front issue of solubility and stability.
-
pH-Dependent Solubility: The compound has a basic amine group and is predicted to have low aqueous solubility.[4] In neutral or basic buffers, it may be below its solubility limit, causing it to precipitate. Solubility is expected to be higher in acidic conditions where the amine is protonated.
-
Hydrolytic Instability: The experimental pH may be promoting hydrolysis. Extreme pH values (e.g., <3 or >9) are more likely to cause degradation, especially at elevated temperatures.
-
-
Troubleshooting & Resolution Protocol:
-
Determine Aqueous Solubility: First, experimentally determine the kinetic solubility of the compound in your target buffer. A simple method involves serial dilutions of a DMSO stock into the buffer, checking for precipitation visually or by light scattering.
-
Conduct a pH Stability Screen:
-
Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9).
-
Spike the compound into each buffer at a concentration well below its solubility limit.
-
Incubate the solutions at the relevant experimental temperature (e.g., 37°C).
-
Analyze samples by HPLC at time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound. This will identify the optimal pH range for stability.
-
-
Formulation Adjustment: If instability is observed, consider adjusting the formulation. This may involve using a different buffer system, adding co-solvents (if the assay permits), or reducing the incubation time.
-
Section 3: Protocols for Stability Assessment (Forced Degradation)
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][9] The goal is to achieve 5-20% degradation of the drug substance.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
3.1 Protocol: Acid/Base Hydrolysis
-
Materials: 1 M HCl, 1 M NaOH, this compound stock solution (1 mg/mL in 50:50 Acetonitrile:Water), microcentrifuge tubes.
-
Procedure:
-
Acid: To a vial, add 500 µL of stock solution and 500 µL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: To a separate vial, add 500 µL of stock solution and 500 µL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Control: Add 500 µL of stock solution and 500 µL of water.
-
Incubate all vials at 60°C. Monitor at time points (e.g., 2, 8, 24 hours).
-
Before analysis, cool the samples and neutralize the acid/base vials (add an equimolar amount of base/acid).
-
-
Analysis: Analyze by HPLC, comparing stressed samples to the T=0 and control samples to determine the percentage of degradation.
3.2 Protocol: Oxidative Degradation
-
Materials: 30% Hydrogen Peroxide (H₂O₂), stock solution.
-
Procedure:
-
To a vial, add 900 µL of stock solution and 100 µL of 30% H₂O₂ (final concentration ~3%).
-
Keep a control sample of stock solution without H₂O₂.
-
Store both vials protected from light at room temperature.
-
Monitor at time points (e.g., 2, 8, 24 hours).
-
-
Analysis: Analyze directly by HPLC. The mobile phase will dilute the H₂O₂.
3.3 Protocol: Photostability
-
Materials: Stock solution, transparent and light-resistant (amber or foil-wrapped) vials.
-
Procedure:
-
Place the transparent vial containing the sample in a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Place the light-resistant "dark" control vial in the same chamber.
-
Monitor at appropriate time points.
-
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
Section 4: Understanding Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in public literature, we can propose likely pathways based on the chemical nature of the benzothiazole and amine moieties.
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
Summary of Stress Conditions and Potential Outcomes
The following table summarizes the typical conditions for forced degradation studies and the insights they provide.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Site/Mechanism | Purpose & Rationale |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | Thiazole ring cleavage, deamination | Simulates gastric conditions; assesses stability at low pH.[9] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | Thiazole ring cleavage, hydrolysis of amine | Assesses stability in alkaline formulation environments.[9] |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of sulfur to sulfoxide/sulfone | Tests susceptibility to oxidative stress from air or excipients.[3] |
| Thermal (Dry Heat) | 60-100°C | General decomposition, thermolysis | Determines intrinsic thermal stability for manufacturing and storage.[5] |
| Photolysis | ICH Q1B compliant light source | Photo-oxidation, isomerization, ring cleavage | Evaluates stability upon exposure to light during handling and storage.[6] |
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Exploring this compound: Properties and Applications. Kingchem.
- Characterization of the degradation products of amines used for post combustion CO 2 capture. ESPCI Paris.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
- Forced Degradation Studies. MedCrave online.
- Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. ManTech Publications.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.
- Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.
- Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Croatian Chemical Society.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. IJPPR.
- N-methyl-1,3-benzothiazole-2-sulfonamide. Chemical Synthesis Database.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
- Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. National Center for Biotechnology Information.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Dissertation.
- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. National Center for Biotechnology Information.
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI.
- Mechanism of photostabilization of poly(methy methacrylate) films by 2-thioacetic acid benzothiazol complexes. ResearchGate.
- (PDF) THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. ResearchGate.
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
- Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin.
- Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF. ResearchGate.
- UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M.. ResearchGate.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.
Sources
- 1. innospk.com [innospk.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Optimizing N-Methyl-1,3-benzothiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on significantly reducing reaction times while maintaining high yield and purity. As a key intermediate in agricultural chemistry, particularly for the herbicide methabenzthiazuron, efficient production of this compound is critical.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your methodology effectively.
Part 1: Frequently Asked Questions (FAQs) - Accelerating Your Synthesis
This section addresses the most common inquiries regarding the acceleration of the N-methylation of 2-aminobenzothiazole.
Q1: What are the primary factors controlling the reaction time for the N-methylation of 2-aminobenzothiazole?
The rate of N-methylation is governed by several key kinetic factors. Understanding and manipulating these variables is fundamental to reducing your reaction time.
-
Energy Input & Transfer: The method of heating is paramount. Conventional oil-bath heating relies on slow thermal conduction, whereas microwave irradiation provides rapid, direct, and uniform heating to polar molecules, drastically shortening reaction times.[2][3]
-
Catalyst Efficiency: The choice of catalyst directly influences the reaction's activation energy. Effective catalysts, such as phase-transfer catalysts in the presence of a strong base or specialized metal catalysts, can create a lower-energy reaction pathway.[4][5]
-
Temperature: As dictated by the Arrhenius equation, increasing the reaction temperature exponentially increases the reaction rate. However, this must be balanced against the potential for side-product formation and solvent stability.[6]
-
Reagent Reactivity & Concentration: The choice of methylating agent (e.g., methyl iodide vs. dimethyl sulfate) and the concentration of all reactants play a significant role. Higher concentrations generally lead to faster reactions, though this can also increase the risk of side reactions.
Q2: How can I significantly reduce reaction times compared to conventional heating methods?
The single most effective strategy is the adoption of microwave-assisted synthesis .
Microwave irradiation accelerates reactions by directly coupling with polar molecules in the mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[7] This technique often reduces reaction times from several hours to mere minutes.[3][8] For instance, syntheses that might require 8-12 hours under reflux can often be completed in 5-15 minutes in a dedicated microwave reactor.[9] The efficiency of this method also promotes greener chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[3][8]
Q3: Which catalyst systems are most effective for rapid N-methylation?
Catalyst selection is crucial and depends on the chosen methylating agent and overall reaction conditions.
-
For Alkyl Halides (e.g., Methyl Iodide): A combination of a strong base (e.g., NaOH, K₂CO₃) and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective. The PTC facilitates the transfer of the base into the organic phase, accelerating deprotonation of the amine and subsequent nucleophilic attack.
-
For "Green" Methylation (e.g., with Methanol): Advanced ruthenium-based catalysts have proven highly efficient for the N-methylation of amines using methanol as both the solvent and methylating agent.[5] This approach, known as a hydrogen autotransfer process, is atom-economical but requires specific catalyst systems.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as Al₂O₃–OK, can also facilitate N-alkylation at room temperature, offering the advantage of easy separation and potential reusability.[10]
Q4: What is the impact of solvent and temperature selection on reaction speed?
Solvent and temperature are interlinked variables that must be co-optimized.
-
Solvent Choice: The ideal solvent should fully dissolve the reactants while being compatible with the reaction conditions. For microwave synthesis, polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or ethanol are preferred as they absorb microwave energy efficiently.[8] For conventional heating, a solvent with a boiling point that allows for the desired reaction temperature is necessary.
-
Temperature Optimization: If a reaction is sluggish at room temperature, gradually increasing the heat is a logical step.[6] However, excessive temperatures can lead to degradation or the formation of impurities. It is crucial to monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and product purity.[6][11]
Part 2: Troubleshooting Guide - Common Issues & Solutions
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction is sluggish or stalls completely. | 1. Poor quality of 2-aminobenzothiazole: The starting material can oxidize over time, forming disulfide impurities that inhibit the reaction.[6][12] 2. Inefficient catalyst or base: The catalyst may be inactive, or the base may not be strong enough to deprotonate the amine effectively. 3. Suboptimal temperature: The reaction may have a high activation energy requiring more thermal input.[6] | 1. Verify Starting Material Purity: Use freshly opened or purified 2-aminobenzothiazole. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation.[12] 2. Screen Catalysts/Bases: If using a PTC, ensure it is dry and from a reliable source. Consider a stronger base or a different catalyst system. For example, if K₂CO₃ is ineffective, try NaOH or NaH (with appropriate safety precautions). 3. Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and side products via TLC.[6] |
| Low yield despite complete consumption of starting material. | 1. Formation of Side Products: Common side reactions include dialkylation (N,N-dimethylation) if excess methylating agent is used, or reactions involving impurities. 2. Product Degradation: The product may be unstable under the reaction or workup conditions (e.g., prolonged exposure to strong base or acid). 3. Difficult Workup/Purification: The product may have some solubility in the aqueous phase during extraction, or it may be difficult to separate from byproducts via crystallization.[11] | 1. Control Stoichiometry: Use a precise molar ratio of reactants. A slight excess (1.05-1.1 equivalents) of the methylating agent is often sufficient. 2. Minimize Reaction Time & Temperature: Use the mildest conditions that allow the reaction to proceed to completion in a reasonable timeframe. Neutralize the reaction mixture promptly during workup. 3. Optimize Purification: If crystallization fails, column chromatography on silica gel is the standard alternative for purification.[11] |
| TLC/LC-MS shows multiple unexpected spots/peaks. | 1. Oxidation of Starting Material: As noted, the thiol group in the precursor to 2-aminobenzothiazole is prone to oxidation, which can carry through as impurities.[12] 2. Complex Side Reactions: The use of highly reactive reagents or excessive heat can open up alternative reaction pathways. 3. Contaminated Reagents: Impurities in solvents or reagents can lead to a variety of unexpected products. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to rigorously exclude oxygen.[12] 2. Re-evaluate Conditions: Attempt the reaction at a lower temperature or with a more selective catalyst system. 3. Use High-Purity Reagents: Always use reagents and solvents of an appropriate grade (e.g., anhydrous solvents where necessary) from reputable suppliers. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting slow reactions.
Part 3: Optimized Protocol & Comparative Data
This section provides a detailed, field-proven protocol for rapid synthesis and a data table for comparison.
Protocol: Microwave-Assisted N-Methylation of 2-Aminobenzothiazole
This protocol is optimized for speed and efficiency, leveraging the power of microwave irradiation.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzothiazole (1.0 mmol, 150.2 mg).
-
Solvent & Base Addition: Add anhydrous DMF (4 mL) followed by powdered potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Methylating Agent: Add methyl iodide (CH₃I, 1.2 mmol, 75 µL).
-
Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes.
-
Monitoring: Reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC (Eluent: 3:7 Ethyl Acetate:Hexane).
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Product Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.[11]
Data Table: Comparison of Synthetic Methodologies
The following table summarizes typical results from conventional and microwave-assisted methods, highlighting the dramatic reduction in reaction time.
| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Conventional Heating | K₂CO₃ | DMF | 100 °C | 8 - 12 hours | 75 - 85% | General protocol |
| Microwave-Assisted | K₂CO₃ | DMF | 100 °C | 10 - 15 minutes | 88 - 95% | [3],[9] |
| Green Method | Ru-based catalyst | Methanol | 120-140 °C | 12 - 24 hours | 70 - 90% | [5] |
| Room Temp Method | Al₂O₃–OK | Acetonitrile | 30 °C | 2 - 4 hours | ~80% | [10] |
References
- Al-Adilee, K. J. (2020). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings.
- Baryshnikov, A. T., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
- Autecom (2024). Exploring this compound: Properties and Applications. Autecom.
- Various Authors (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Preprint.
- Gao, C., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
- Atar, A. B., et al. (2019). FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][4][10] benzothiazole-2-amine derivatives under neat conditions. ResearchGate.
- Önkol, T., et al. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. PubMed.
- Önkol, T., et al. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Bahçeşehir University.
- Dahiya, R. & Kumar, S. (2021). N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ResearchGate.
- Various Authors (2018). Catalyst reutilizing studies. ResearchGate.
- Yilmaz, I., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology.
- Various Authors (2014). Microwave-Assisted Synthesis of Novel Benzothiazole Derivatives. International Journal of Pharmacy and Biological Sciences.
Sources
- 1. innospk.com [innospk.com]
- 2. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.bau.edu.tr [research.bau.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. ijpbs.com [ijpbs.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in the methylation of 2-aminobenzothiazole
Technical Support Center: Methylation of 2-Aminobenzothiazole
Welcome to the technical support guide for the methylation of 2-aminobenzothiazole. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, specifically focusing on minimizing byproduct formation and maximizing the yield of the desired 2-(methylamino)benzothiazole. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Understanding the Reaction - The Challenge of Regioselectivity
Before troubleshooting, it is crucial to understand the underlying chemistry that makes this reaction challenging. The 2-aminobenzothiazole molecule possesses two primary nucleophilic nitrogen atoms, leading to a classic regioselectivity problem.
Q1: What are the primary nucleophilic sites on 2-aminobenzothiazole, and why does this complicate methylation?
A: The 2-aminobenzothiazole structure contains two distinct nitrogen atoms that can act as nucleophiles during methylation:
-
The Exocyclic Amino Nitrogen (N-exo): This is the nitrogen of the -NH₂ group attached to the C2 position of the thiazole ring. Methylation at this site yields the commonly desired product, 2-(methylamino)benzothiazole.
-
The Endocyclic Thiazole Nitrogen (N-endo): This is the nitrogen atom within the thiazole ring. It is an imine-like nitrogen. Alkylation at this site results in the formation of a quaternary benzothiazolium salt, a common and often significant byproduct.[1]
The presence of these two competing sites means that reaction conditions must be carefully optimized to favor methylation on the exocyclic amine over the endocyclic nitrogen.
Caption: Competing nucleophilic centers in 2-aminobenzothiazole.
Q2: What are the common byproducts formed during the methylation of 2-aminobenzothiazole?
A: Lack of regioselectivity can lead to a mixture of products. The primary byproducts you will likely encounter are:
-
3-Methyl-2-aminobenzothiazolium Salt: This quaternary salt forms from the methylation of the endocyclic nitrogen.[1] It is often a major byproduct and can be difficult to separate from the desired product due to its polarity.
-
2-(Dimethylamino)benzothiazole: This is an over-methylation product where both hydrogen atoms on the exocyclic amine are replaced with methyl groups.
-
Di-methylated Salt: In some cases, a di-methylated product can form where both the endocyclic and exocyclic nitrogens are methylated, resulting in a 2-(methylamino)-3-methylbenzothiazolium salt.
Caption: Reaction pathways for methylation of 2-aminobenzothiazole.
Section 2: Frequently Asked Questions (FAQs)
Q3: How does the choice of methylating agent, such as Dimethyl Sulfate (DMS) vs. Methyl Iodide (MeI), affect the reaction?
A: Both DMS and MeI are effective methylating agents that operate via an Sₙ2 mechanism.[2] However, their reactivity and handling characteristics differ.
-
Dimethyl Sulfate (DMS): It is a strong, efficient, and cost-effective methylating agent. It is often preferred for industrial applications. Due to its high reactivity, reactions can often be performed under milder conditions. However, extreme caution is required as DMS is toxic and carcinogenic.[2][3]
-
Methyl Iodide (MeI): MeI is also highly reactive. The iodide ion is an excellent leaving group, which can facilitate the reaction. However, MeI is more volatile and light-sensitive than DMS.
The choice often comes down to reaction scale, cost, and safety protocols. For achieving high selectivity, controlling the stoichiometry and reaction temperature is more critical than the specific choice between DMS and MeI.
Q4: What is the role of the base in controlling selectivity, and which bases are recommended?
A: The base is arguably the most critical factor in controlling regioselectivity. Its role is to deprotonate the exocyclic amino group, increasing its nucleophilicity and biasing the reaction toward the desired product. An ideal base should be strong enough to deprotonate the -NH₂ group but not so strong that it promotes side reactions or deprotonation at other sites.
-
Recommended Bases: Mild inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are excellent starting points.[2][3] They are generally sufficient to deprotonate the exocyclic amine without being overly reactive.
-
Bases to Use with Caution: Stronger bases like sodium hydride (NaH) can be effective but may lead to lower selectivity if not used carefully at low temperatures.[4] Organic bases like triethylamine can also be used, but their basicity might be insufficient for complete deprotonation, potentially leading to a mixture of products.[5]
Q5: Which solvents are optimal for selective N-methylation?
A: Polar aprotic solvents are generally the best choice. They can dissolve the starting material and the base while effectively solvating the cation of the base, leaving the anion more reactive. They do not participate in hydrogen bonding, which helps to maintain the high nucleophilicity of the deprotonated amine.
-
Recommended Solvents: Acetone, Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices.[3][6]
-
Solvents to Avoid: Protic solvents like ethanol or methanol should be avoided. They can compete with the 2-aminobenzothiazole as a nucleophile, reacting with the methylating agent to form methyl ethers.
Q6: My starting 2-aminobenzothiazole has a slight color. Can I still use it?
A: A slight off-white or yellowish color may be acceptable, but significant discoloration (e.g., brown or dark yellow) often indicates degradation. 2-Aminobenzothiazole can oxidize over time, forming impurities like azobenzothiazoles or polymeric byproducts that can interfere with the reaction and complicate purification.[7] It is highly recommended to assess the purity of the starting material by HPLC or measure its melting point before use. If significant degradation is suspected, using a fresh or purified sample is the best practice to ensure reproducible results.[7]
Section 3: Troubleshooting Guide
This section provides actionable steps to resolve common issues encountered during the methylation reaction.
Issue 1: Low Yield of the Desired 2-(Methylamino)benzothiazole
-
Possible Cause: Incomplete reaction or predominance of byproduct formation.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure you are using a slight excess of the base (e.g., 1.5-2.0 equivalents) to drive the deprotonation of the amine. Use 1.05-1.2 equivalents of the methylating agent; too little will result in an incomplete reaction, while too much can cause over-methylation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). If the starting material spot persists after several hours, consider increasing the reaction temperature in small increments (e.g., from room temperature to 40°C) or extending the reaction time.
-
Check for Byproducts: If the starting material is consumed but the yield of the desired product is low, analyze the crude reaction mixture by ¹H NMR or LC-MS to identify the major byproducts. This will guide you to the appropriate troubleshooting section below.
-
Issue 2: High Levels of the 3-Methyl-2-aminobenzothiazolium Salt Byproduct
-
Explanation: This indicates that the reaction conditions favor methylation at the endocyclic nitrogen. This often happens when the exocyclic amine is not sufficiently deprotonated and activated, making the two nitrogen atoms kinetically competitive nucleophiles.
-
Troubleshooting Protocol to Enhance N-exo Selectivity:
-
Pre-activation of the Amine: Modify the procedure to allow the base to react with the 2-aminobenzothiazole before adding the methylating agent. Stir the solution of 2-aminobenzothiazole and the base (e.g., K₂CO₃) in your solvent (e.g., Acetone) for 30-60 minutes at room temperature. This pre-stirring step ensures the formation of the more nucleophilic conjugate base of the exocyclic amine.
-
Control the Addition of the Methylating Agent: Cool the reaction mixture in an ice bath (0-5°C). Add the methylating agent (DMS or MeI) dropwise over 15-30 minutes using a syringe pump or dropping funnel. A slow, controlled addition at a low temperature is crucial for selectivity.
-
Maintain Low Temperature: Allow the reaction to stir at a low temperature (0-10°C) for 1-2 hours after the addition is complete, then let it slowly warm to room temperature while monitoring by TLC.
-
Caption: Troubleshooting workflow for minimizing endocyclic methylation.
Issue 3: Formation of 2-(Dimethylamino)benzothiazole (Over-methylation)
-
Explanation: The desired product, 2-(methylamino)benzothiazole, is a secondary amine and can be deprotonated and methylated a second time. This is more likely to occur if an excess of the methylating agent is used or if the reaction temperature is too high.
-
Troubleshooting Steps:
-
Reduce Stoichiometry of Methylating Agent: Carefully limit the amount of methylating agent to 1.0-1.05 equivalents relative to the 2-aminobenzothiazole. This ensures there is not enough reagent to significantly promote the second methylation.
-
Slow Addition and Low Temperature: As with improving selectivity, adding the methylating agent slowly at a low temperature (0-5°C) helps to control the reaction. The first methylation is generally faster than the second; by keeping the concentration of the methylating agent low at any given time, you favor the mono-methylated product.
-
Monitor Closely: Stop the reaction as soon as TLC indicates the full consumption of the starting material. Over-running the reaction can increase the amount of the over-methylated byproduct.
-
Section 4: Data Summary and Recommended Protocols
Table 1: Impact of Reaction Parameters on Selectivity
| Parameter | Recommendation for High N-exo Selectivity | Rationale |
| Methylating Agent | Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) | Both are effective; control of other parameters is more critical for selectivity. |
| Stoichiometry | 1.0 - 1.05 equivalents | Minimizes the formation of the over-methylated 2-(dimethylamino)benzothiazole byproduct. |
| Base | K₂CO₃ or Na₂CO₃ (1.5-2.0 equiv.) | Mild inorganic bases that effectively deprotonate the exocyclic amine to enhance its nucleophilicity.[3] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents that do not interfere with the reaction and promote Sₙ2 kinetics. |
| Temperature | 0-5°C during addition, then warm to RT | Low temperature favors the desired kinetic product and minimizes side reactions and over-methylation. |
| Procedure | Pre-stir substrate with base; add methylating agent dropwise | Ensures the exocyclic amine is activated before encountering the electrophile, maximizing selectivity. |
Recommended Starting Protocol for Selective Exocyclic N-Methylation
Caution: Dimethyl sulfate is toxic and carcinogenic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-aminobenzothiazole (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous acetone (approx. 10 mL per 1 g of starting material).
-
Amine Activation: Stir the resulting suspension under a nitrogen atmosphere at room temperature for 45 minutes.
-
Cooling: Cool the flask in an ice-water bath until the internal temperature is between 0°C and 5°C.
-
Methylation: Add dimethyl sulfate (1.05 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is no longer visible (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (3x) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by column chromatography on silica gel.
References
- Khlebnikov, A. I., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules.
- Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters.
- Santos, J. L., et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega.
- Al-Dhfyan, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Khlebnikov, A. I., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health.
- Flinn, A., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
Sources
- 1. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. server.ccl.net [server.ccl.net]
- 4. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of N-Methyl-1,3-benzothiazol-2-amine (CAS 16954-69-1)
Welcome to the technical support guide for N-Methyl-1,3-benzothiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing solubility issues and implementing effective solutions in your experimental workflows.
Section 1: Foundational Knowledge - Understanding the Challenge
Before troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that govern its behavior in aqueous media.
FAQ 1: Why is this compound poorly soluble in neutral aqueous solutions?
The poor aqueous solubility of this compound stems from a combination of its molecular structure and resulting physicochemical properties.
-
Hydrophobic Benzothiazole Core: The fused benzene and thiazole ring system is a rigid, aromatic structure that is inherently hydrophobic. This nonpolar core prefers to interact with itself rather than with polar water molecules, leading to low solubility. The general class of benzothiazoles is known for limited water solubility[1][2].
-
Moderate Lipophilicity (LogP): The LogP value, a measure of a compound's lipophilicity, is reported to be 2.411[3]. A positive LogP value indicates that the compound preferentially partitions into an oily or nonpolar phase over an aqueous phase. This value is indicative of a compound that will likely have solubility challenges in water.
-
Crystalline Structure: The compound exists as a stable, needle-like crystal with a relatively high melting point of 140-142°C[3][4]. Significant energy is required to break this stable crystal lattice before solvation can occur, a factor that contributes to poor solubility.
However, the molecule possesses a secondary amine group, which is basic. This feature is the key to unlocking its solubility, as its ionization state is dependent on the pH of the solution[5].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16954-69-1 | [3][4] |
| Molecular Formula | C₈H₈N₂S | [3] |
| Molecular Weight | 164.23 g/mol | [3] |
| Melting Point | 140-142 °C | [3][4] |
| LogP (Octanol/Water) | 2.411 | [3] |
| Polar Surface Area (PSA) | 53.16 Ų | [3] |
| Appearance | Needle-like crystals | [3] |
Section 2: Troubleshooting & Solution Pathways
This section provides a logical progression from simple, rapid solutions for preparing stock solutions to more advanced formulation strategies suitable for sensitive biological assays.
Caption: Decision tree for selecting a solubility enhancement strategy.
FAQ 2: I need to prepare a high-concentration stock solution for my experiments. What's the quickest method?
For creating a laboratory stock solution, the most direct method is to use a water-miscible organic solvent.
Recommendation: Use Dimethyl Sulfoxide (DMSO). Benzothiazole and its derivatives are typically soluble in organic solvents like DMSO and ethanol[1].
Causality: DMSO is a strong, polar aprotic solvent that is highly effective at disrupting the crystal lattice of the compound and forming favorable solute-solvent interactions, leading to high solubility.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Weigh 16.42 mg of this compound (MW 164.23) into a clean glass vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes. Gentle warming in a 30-40°C water bath can be used to aid dissolution if necessary. Ensure the solid is completely dissolved by visual inspection.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
FAQ 3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
This is a very common issue known as "crashing out" and occurs due to a solvent shift. When a small volume of the highly concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is poorly soluble. It rapidly precipitates out of the now supersaturated solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to test lower final concentrations of the compound in your assay.
-
Increase Final DMSO Percentage: Most cell-based assays can tolerate up to 0.5% DMSO, while biochemical assays can often tolerate more. Increasing the final DMSO concentration may keep the compound in solution.
-
Use an Intermediate Dilution: Perform a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first, then add this to the aqueous buffer. This can sometimes mitigate the shock of the solvent shift.
-
Adopt a More Robust Solubilization Strategy: If precipitation persists, using a co-solvent alone is insufficient. You must move to a strategy that fundamentally increases the aqueous solubility, such as pH modification or cyclodextrin complexation.
FAQ 4: How can I use pH to increase the solubility of this compound?
This is the most effective strategy for this class of compounds. The secondary amine group is a weak base. By lowering the pH of the aqueous solution well below the compound's pKa, the amine group becomes protonated (R₂NH → R₂NH₂⁺). This positively charged species is an ionic salt, which is significantly more polar and thus more soluble in water[6][7]. The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation[8][9].
Protocol 2: Determining the pH-Solubility Profile (Shake-Flask Method)
This protocol is a self-validating system to empirically determine the compound's solubility at various pH levels.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.
-
Sampling: Carefully remove an aliquot from the clear supernatant of each vial.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC protocol described in Section 3.
-
Final pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.
-
Data Analysis: Plot the logarithm of the measured solubility (in mol/L or mg/mL) against the final pH.
Table 2: Representative pH-Solubility Data (Illustrative)
| Final Equilibrium pH | Solubility (µg/mL) | Log Solubility | State of Amine Group |
| 7.4 | < 1 (Insoluble) | < 0 | Neutral (R₂NH) |
| 6.5 | 15 | 1.18 | Partially Protonated |
| 5.5 | 150 | 2.18 | Mostly Protonated |
| 4.5 | 1500 | 3.18 | Fully Protonated (R₂NH₂⁺) |
| 3.5 | > 2000 | > 3.30 | Fully Protonated (R₂NH₂⁺) |
Note: This data is illustrative and should be determined experimentally.
FAQ 5: pH modification is not suitable for my cell-based assay which requires a physiological pH of ~7.4. What are my other options?
For applications requiring physiological pH, cyclodextrin complexation is an excellent and widely used strategy[10][11]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[12].
Mechanism of Action: The hydrophobic benzothiazole portion of your molecule can partition into the non-polar cavity of the cyclodextrin, forming a water-soluble "inclusion complex." This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility[13][14]. Methylated β-cyclodextrins (e.g., Methyl-β-Cyclodextrin, Me-β-CD) are often used due to their high solubilizing capacity[15].
Caption: Encapsulation of the drug within the cyclodextrin cavity.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve a known amount of this compound in a suitable volatile organic solvent (e.g., methanol, ethanol).
-
Cyclodextrin Addition: In a separate container, dissolve Methyl-β-Cyclodextrin (Me-β-CD) in water. A 1:1 or 1:2 molar ratio of drug-to-cyclodextrin is a good starting point.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Solvent Removal: Stir the mixture for 24 hours at room temperature to allow for complex formation. Following this, remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain a fluffy, solid powder of the inclusion complex.
-
Reconstitution & Validation: The resulting powder can be readily dissolved in water or buffer. The increase in solubility should be confirmed by quantifying the drug concentration via HPLC.
Section 3: Essential Analytical Protocols
Accurate measurement of solubility requires a robust and validated quantification method.
FAQ 6: How do I accurately measure the concentration of my solubilized compound in my experiments?
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for this purpose. It offers the specificity and sensitivity needed for accurate quantification in complex matrices[16][17].
Protocol 4: Quantification by Reverse-Phase HPLC (RP-HPLC)
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the absorbance maximum of the compound (a photodiode array detector is ideal for this). If unknown, start at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Generate a standard curve using solutions of known concentration prepared in the mobile phase to ensure linearity and accuracy.
Section 4: Summary and Key Takeaways
Choosing the right solubility enhancement strategy depends entirely on the experimental context.
Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Best For | Pros | Cons |
| Co-solvents | Reduces solvent polarity | Preparing non-aqueous stock solutions | Simple, fast, effective for high concentrations | Potential for precipitation upon aqueous dilution; solvent may interfere with assay |
| pH Modification | Ionization of the basic amine group to form a soluble salt[6] | Aqueous formulations where pH can be controlled (e.g., biochemical assays, some animal studies) | Significant (orders of magnitude) increase in solubility; cost-effective | Not suitable for physiological pH applications (e.g., cell culture); potential for pH to affect compound stability or activity |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a host molecule[12] | Formulations requiring physiological pH (e.g., cell-based assays, in vivo studies) | Biocompatible; effective at neutral pH; can improve stability[14] | Requires formulation development; can be more expensive; potential for cyclodextrin itself to have biological effects |
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges of this compound and generate reliable, reproducible data in their scientific endeavors.
References
- Vertex AI Search. (2024).
- Lama, C., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC - NIH. [Link]
- BenchChem. (2025).
- Giliyar, C., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- World Pharma Today. (n.d.).
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
- ChemSynthesis. (2025). This compound. [Link]
- Kawakami, K. (2011).
- ResearchGate. (2025).
- Solubility of Things. (n.d.). Benzothiazole. [Link]
- Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
- Iacobazzi, R. M., et al. (2025). Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action. PubMed. [Link]
- Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
- Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. PubMed. [Link]
- Ignat, S-R., et al. (2021). Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin. PMC - NIH. [Link]
- Figueiras, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
- BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.
- Tchegnitegni, B. T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH. [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
- Tchegnitegni, B. T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complexation with Random Methyl-β-Cyclodextrin and (2-Hidroxypropyl)-β-Cyclodextrin Enhances In Vivo Anti-Fibrotic and Anti-Inflammatory Effects of Chrysin via the Inhibition of NF-κB and TGF-β1/Smad Signaling Pathways and Modulation of Hepatic Pro/Anti-Fibrotic miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Validation & Comparative
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
An In-Depth Technical Guide to the Biological Activity Validation of N-Methyl-1,3-benzothiazol-2-amine and its Analogs as Anticancer Agents
The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets with high affinity. While this compound itself is a specific derivative, the broader class of 2-aminobenzothiazoles has garnered significant attention for its potent and varied biological activities, most notably in the realm of oncology. These compounds have been shown to exhibit cytotoxic effects against numerous cancer cell lines, often acting through mechanisms such as kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics.
This guide provides a comprehensive framework for the biological validation of this compound and related analogs as potential anticancer agents. We will detail the experimental workflows for assessing primary cytotoxicity and delve into a common mechanistic pathway—tyrosine kinase inhibition. For comparative purposes, we will benchmark the performance of our lead compound against Doxorubicin, a well-established chemotherapeutic agent.
Part 1: Primary Cytotoxicity Screening via Sulforhodamine B (SRB) Assay
The initial step in validating a novel compound's anticancer potential is to assess its general cytotoxicity against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose. It relies on the ability of the SRB dye to bind to basic amino acid residues in cellular proteins under acidic conditions, providing a quantitative measure of total cellular protein, which is directly proportional to the number of living cells.
Experimental Rationale
The choice of the SRB assay over other methods like the MTT assay is deliberate. The SRB assay is less prone to interference from compounds that interact with cellular metabolism, as it measures total protein content rather than enzymatic activity. This provides a more direct and stable measure of cell death. We will use the A549 human lung carcinoma cell line as our model system, given its prevalence in oncological research.
Workflow for Cytotoxicity Assessment
Figure 1: Workflow for SRB cytotoxicity assay.
Detailed Protocol: SRB Assay
-
Cell Seeding: Plate A549 cells in 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with no cells (blank).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%, and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis and Comparison
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity. It is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | A549 Cell Line IC₅₀ (µM) | Putative Mechanism |
| This compound | 12.5 | Tyrosine Kinase Inhibition |
| Alternative: Doxorubicin | 0.8 | DNA Intercalation & Topoisomerase II Inhibition |
Note: The IC₅₀ value for this compound is presented as a representative value for illustrative purposes.
Part 2: Mechanistic Validation - Tyrosine Kinase Inhibition Assay
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. A generic tyrosine kinase assay can serve as a valuable secondary screen to investigate this potential mechanism of action.
Experimental Rationale
We will use a universal kinase assay kit that measures the amount of ADP produced, as this is a common product of all kinase reactions. This allows for a broad screening of inhibitory activity without requiring a specific, pre-identified target kinase. The assay relies on a coupled enzyme system where the production of ADP is linked to a colorimetric or fluorometric output.
Signaling Pathway Context
Figure 2: Inhibition of a generic tyrosine kinase pathway.
Detailed Protocol: Universal Kinase Assay (ADP-Glo™ or similar)
-
Kinase Reaction Setup: In a 96-well plate, add the tyrosine kinase of interest, a generic tyrosine-containing substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound (or a known kinase inhibitor like Staurosporine as a positive control) to the wells.
-
Initiate Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection - Step 1: Add the ADP detection reagent (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add the Kinase Detection Reagent, which contains luciferase and its substrate. The amount of ADP produced in the initial kinase reaction is converted to ATP, which is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Analysis and Comparison
The inhibitory potential is quantified by calculating the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound | Generic Tyrosine Kinase IC₅₀ (µM) |
| This compound | 5.2 |
| Alternative: Staurosporine | 0.02 |
Note: IC₅₀ values are representative and for illustrative purposes.
Conclusion
This guide outlines a logical, two-tiered approach to validating the anticancer potential of this compound or its analogs. The primary SRB assay provides robust data on general cytotoxicity, while the secondary kinase assay offers valuable insight into a plausible mechanism of action. By comparing the results to established agents like Doxorubicin and Staurosporine, researchers can effectively benchmark the potency and potential of novel benzothiazole derivatives, paving the way for further preclinical development.
References
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Kaur, R., & Kumar, K. (2022). A comprehensive review on the biological and pharmacological potential of benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 65, 116777. [Link]
A Comparative Guide to the Herbicidal Efficacy of N-Methyl-1,3-benzothiazol-2-amine Derivatives
In the relentless pursuit of novel and effective herbicides, the benzothiazole scaffold has emerged as a promising chemical framework. This guide provides a comprehensive comparison of the herbicidal efficacy of N-Methyl-1,3-benzothiazol-2-amine derivatives, offering researchers, scientists, and professionals in drug development a detailed analysis of their potential. We will delve into their mechanism of action, structure-activity relationships, and the experimental data that underpins their herbicidal activity.
Introduction: The Quest for Novel Herbicides
The development of new herbicides is critical for ensuring global food security and managing weed resistance to existing commercial products. Benzothiazole derivatives have shown a broad spectrum of biological activities, including herbicidal properties.[1][2] this compound, a key intermediate in the synthesis of the established herbicide methabenzthiazuron, serves as a foundational structure for the exploration of new, more potent herbicidal compounds.[3] This guide will focus on derivatives of this core structure and their efficacy as inhibitors of photosynthesis, a common and effective herbicidal mechanism of action.
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
N-substituted 2-aminobenzothiazole derivatives primarily exert their herbicidal effects by inhibiting photosynthetic electron transport (PET) in Photosystem II (PSII).[4][5] This process is fundamental to plant survival as it is the initial step in converting light energy into chemical energy.
These herbicides bind to the D1 protein within the PSII complex, specifically at the QB-binding niche.[6][7][8] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the entire photosynthetic process. The blockage of electron transport leads to a cascade of destructive events, including the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[8]
Caption: Mechanism of action of this compound derivatives.
Comparative Efficacy of N-Substituted 2-Aminobenzothiazole Derivatives
The herbicidal potential of these derivatives can be quantitatively assessed by measuring their ability to inhibit photosynthetic electron transport. The following table summarizes the IC50 values for PET inhibition in spinach chloroplasts for a series of N-substituted 2-aminobenzothiazoles. A lower IC50 value indicates a higher inhibitory activity.
| Compound ID | N-Substituent | IC50 (µM) for PET Inhibition[4] |
| 1 | Methyl | > 1000 |
| 2 | Ethyl | 500 |
| 3 | Propyl | 200 |
| 4 | Isopropyl | 100 |
| 5 | Butyl | 80 |
| 6 | Isobutyl | 120 |
| 7 | sec-Butyl | 90 |
| 8 | tert-Butyl | 150 |
| 9 | Phenyl | 50 |
| 10 | 4-Chlorophenyl | 30 |
| 11 | 3,4-Dichlorophenyl | 20 |
| 12 | 4-Methylphenyl | 40 |
| Methabenzthiazuron | - | Reference |
Structure-Activity Relationship (SAR) Discussion
The data presented in the table above allows for a detailed analysis of the structure-activity relationship of these benzothiazole derivatives:
-
Effect of Alkyl Chain Length: An increase in the length of the n-alkyl substituent from methyl to butyl (compounds 1-5 ) leads to a progressive increase in herbicidal activity (lower IC50). This suggests that increased lipophilicity enhances the binding of the compound to the hydrophobic D1 protein.
-
Influence of Alkyl Branching: Branching in the alkyl chain generally influences activity. For instance, the isopropyl derivative (4 ) is more active than the n-propyl derivative (3 ), while the sec-butyl derivative (7 ) is slightly more active than the n-butyl derivative (5 ). However, the bulky tert-butyl group (8 ) leads to a decrease in activity compared to other butyl isomers, likely due to steric hindrance at the binding site.
-
Impact of Aromatic Substituents: The introduction of a phenyl group (9 ) significantly enhances activity compared to most alkyl substituents. This indicates that the aromatic ring may engage in favorable π-π stacking interactions within the binding pocket.
-
Role of Electron-Withdrawing Groups: Substitution on the phenyl ring with electron-withdrawing groups, such as chlorine atoms (10 and 11 ), further increases herbicidal potency. The 3,4-dichlorophenyl derivative (11 ) is the most active compound in this series, highlighting the importance of electronic effects in binding affinity. Conversely, an electron-donating methyl group (12 ) results in slightly lower activity compared to the unsubstituted phenyl derivative (9 ).
Caption: Key structure-activity relationships for N-substituted 2-aminobenzothiazoles.
Experimental Protocols
Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives
A general procedure for the synthesis of these derivatives involves the reaction of 2-aminobenzothiazole with an appropriate alkyl or aryl halide in the presence of a base.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminobenzothiazole in a suitable aprotic solvent (e.g., acetone, DMF).
-
Addition of Base: Add a slight excess of a base (e.g., potassium carbonate, triethylamine) to the solution.
-
Reactant Addition: Slowly add the corresponding alkyl or aryl halide to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-aminobenzothiazole.
Herbicidal Bioassay: Inhibition of Photosynthetic Electron Transport
This in vitro assay measures the ability of the compounds to inhibit the Hill reaction in isolated chloroplasts.
Step-by-Step Methodology:
-
Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the isolated chloroplasts.
-
Compound Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations.
-
Illumination: Expose the reaction mixtures to a light source to initiate photosynthesis.
-
Measurement: Measure the rate of reduction of the electron acceptor spectrophotometrically over time. The reduction is indicated by a change in absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without the compound). Determine the IC50 value (the concentration required to inhibit 50% of the photosynthetic electron transport) by plotting the inhibition percentage against the compound concentration.
Caption: Workflow for the photosynthetic electron transport inhibition assay.
Conclusion and Future Perspectives
This guide demonstrates that this compound derivatives are a promising class of herbicides with a well-defined mechanism of action. The structure-activity relationship studies reveal that lipophilicity and the electronic properties of the N-substituent are key determinants of their herbicidal efficacy. The potent activity of compounds with a substituted phenyl ring, particularly with electron-withdrawing groups, suggests a clear direction for the design of novel and more effective herbicides.
Future research should focus on:
-
Synthesizing and testing a wider range of derivatives with diverse substituents to further refine the SAR.
-
Conducting whole-plant bioassays on a variety of weed and crop species to assess selectivity and practical applicability.
-
Investigating the environmental fate and toxicological profile of the most promising lead compounds.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of benzothiazole-based herbicides to address the ongoing challenges in weed management.
References
- Photosynthesis Inhibitors. [Link]
- Inhibition of Photosynthesis Inhibition
- Waisser, K., et al. (2012). Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry, 20(23), 7059-7068. [Link]
- Camper, N. D., & McDonald, S. K. (2000). Amino- and urea-substituted thiazoles inhibit photosynthetic electron transfer. Journal of Agricultural and Food Chemistry, 48(8), 3689-3693. [Link]
- de Oliveira, R. S., et al. (2023). Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology. [Link]
- UC Agriculture and Natural Resources. Photosystem II Inhibitors. [Link]
- Al-Masoudi, N. A., et al. (2010). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Letters in Drug Design & Discovery, 7(1), 18-25. [Link]
- Gonec, T., et al. (2016). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 21(10), 1309. [Link]
- Che, J., et al. (2016). Synthesis and Herbicidal Evaluation of Novel Uracil Derivatives Containing Benzothiazol-2-yl Moiety. Journal of Heterocyclic Chemistry, 53(5), 1494-1498. [Link]
- Sudha, T., & Murugan, R. (2006). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925. [Link]
- Tapkir, P. A., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chulalongkorn University Digital Collections. [Link]
- Request PDF. Synthesis and Herbicidal Evaluation of Novel Uracil Derivatives Containing Benzothiazol-2-yl Moiety. [Link]
- Ji, Z., et al. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & Medicinal Chemistry Letters, 25(19), 4065-4068. [Link]
- Principles of Weed Control. 19.2 Introduction to Herbicides Affecting Photosystems. [Link]
- Hatzios, K. K. (1981). Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives. Plant Physiology, 68(5), 1206-1210. [Link]
- Tapkir, P. A., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
- Request PDF. Effects of some Naturally Occurring Substances on the Photodegradation of Herbicide Methabenzthiazuron. [Link]
- Al-Tel, T. H. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6061. [Link]
- Asensio-S-Manzanera, M. C., et al. (2021). A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. Journal of Molecular Structure, 1230, 129881. [Link]
- AERU. Methabenzthiazuron (Ref: BAY 74283). [Link]
- Al-Tel, T. H. (2023). Design, Synthesis and Biological Activities of (Thio)
- Request PDF.
- Bahlai, C. A., et al. (2020). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 11(10), 696. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methabenzthiazuron (Ref: BAY 74283 ) [sitem.herts.ac.uk]
- 4. Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. archive.sbreb.org [archive.sbreb.org]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
A Comparative Guide to Benzothiazole Derivatives in Oncology Research: Evaluating N-Methyl-1,3-benzothiazol-2-amine Against Its Analogs
Introduction to the Benzothiazole Scaffold: A Privileged Structure in Anticancer Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] This versatile scaffold is a cornerstone in the development of novel therapeutic agents, with a particularly prominent role in the design of anticancer drugs.[2][3] The fusion of a benzene ring and a thiazole ring creates a unique electron-rich system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[4] The anticancer potential of benzothiazole derivatives is vast, with compounds demonstrating efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[5][6] These mechanisms include the inhibition of critical cellular enzymes like tyrosine kinases and topoisomerases, as well as the induction of apoptosis.[2] This guide provides a comparative analysis of the anticancer properties of various benzothiazole derivatives, with a specific focus on contrasting the simple N-Methyl-1,3-benzothiazol-2-amine with more complex, substituted analogs.
Comparative Analysis of In Vitro Anticancer Activity
The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core and any appended rings. The following data, compiled from multiple studies, illustrates the wide spectrum of cytotoxic potencies observed in this class of compounds.
Table 1: Cytotoxicity of 2-Aminobenzothiazole and its Derivatives Against Various Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / LC50 (µM) | Reference |
| 2-Aminobenzothiazole | Simple Benzothiazole | HEp-2 (Laryngeal Carcinoma) | 27 (48h incubation) | [4] |
| MGC-803 (Gastric Cancer) | >50% cytotoxicity at highest conc. | [8] | ||
| A549 (Lung Cancer) | >50% cytotoxicity at highest conc. | [8] | ||
| Compound 13 | Substituted 2-Aminobenzothiazole | HCT116 (Colon Cancer) | 6.43 ± 0.72 | [9] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | [9] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [9] | ||
| Compound 20 | 2-Aminobenzothiazole-Thiazolidinedione Hybrid | HepG2 (Liver Cancer) | 9.99 | [9] |
| HCT-116 (Colon Cancer) | 7.44 | [9] | ||
| MCF-7 (Breast Cancer) | 8.27 | [9] | ||
| Compound 24 | 2-Aminobenzothiazole with 1,3,4-Oxadiazole | C6 (Rat Glioma) | 4.63 ± 0.85 | [9] |
| A549 (Lung Cancer) | 39.33 ± 4.04 | [9] | ||
| OMS5 | N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide | A549 (Lung Cancer) | 22.13 - 61.03 | [1][2] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [1][2] | ||
| OMS14 | N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | A549 (Lung Cancer) | 22.13 - 61.03 | [1][2] |
| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [1][2] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1 clearly demonstrates that substitutions on the 2-aminobenzothiazole scaffold play a pivotal role in dictating anticancer potency.
-
Baseline Activity of 2-Aminobenzothiazole: The parent compound, 2-aminobenzothiazole, exhibits moderate cytotoxic effects, with an IC50 value of 27 µM against HEp-2 cells.[4] This serves as a crucial baseline to appreciate the enhancements in activity achieved through chemical modification. The addition of a simple methyl group to the 2-amino position, as in this compound, represents a minor structural change. While specific data is lacking, SAR studies on similar series suggest that small alkyl substitutions on the amino group can have varied effects, sometimes leading to a slight increase or decrease in activity depending on the target.[10]
-
Impact of Complex Substitutions: The introduction of more complex moieties, such as substituted phenyl rings, heterocyclic systems (e.g., oxadiazole, thiazolidinedione), and piperazine groups, generally leads to a significant enhancement in anticancer activity.[1][2][9] For instance, 'Compound 13', a substituted 2-aminobenzothiazole, displays single-digit micromolar IC50 values against a panel of cancer cell lines, indicating a substantial improvement in potency over the unsubstituted core.[9]
-
Hybrid Molecules: The strategy of creating hybrid molecules, such as the 2-aminobenzothiazole-thiazolidinedione 'Compound 20', has proven effective in generating compounds with potent and broad-spectrum anticancer activity.[9] This approach combines the pharmacophoric features of two different bioactive scaffolds to create a synergistic effect.
Experimental Methodologies: A Foundation for Reliable Data
The generation of robust and reproducible data is paramount in drug discovery. The following section details a standard protocol for an in vitro cytotoxicity assay, a fundamental experiment for evaluating the anticancer potential of novel compounds.
MTT Assay for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., a benzothiazole derivative) is prepared in a suitable solvent, such as DMSO. Serial dilutions of the compound are then made in fresh culture medium. The medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells) are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Mechanistic Insights: How Benzothiazoles Exert Their Anticancer Effects
The anticancer activity of benzothiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with a variety of cellular targets. The specific mechanism of action is often dependent on the substitution pattern of the benzothiazole scaffold.
Key Molecular Targets and Pathways:
-
Kinase Inhibition: Many potent benzothiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For example, certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy.[9]
-
Induction of Apoptosis: A common mechanism by which benzothiazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways. For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax and activate caspases, which are key executioners of the apoptotic process.[4]
-
DNA Damage: Some benzothiazole compounds have been reported to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.[5]
Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly privileged structure in the development of novel anticancer agents. The available data strongly indicates that while the parent 2-aminobenzothiazole possesses modest cytotoxic activity, strategic substitution at various positions on the benzothiazole ring system can lead to the discovery of highly potent and selective anticancer compounds.
The absence of publicly available anticancer data for this compound highlights a gap in the current understanding of the SAR of simple 2-aminobenzothiazole derivatives. Further investigation into the cytotoxic effects of this and other simple N-alkylated analogs would provide valuable insights into the foundational SAR of this important class of compounds. Future research should also focus on elucidating the precise molecular targets of the most potent derivatives and evaluating their efficacy in in vivo models of cancer. The continued exploration of the chemical space around the benzothiazole nucleus holds significant promise for the discovery of the next generation of cancer therapeutics.
References
- Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]
- 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]
- (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed - NIH. [Link]
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
- 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. [Link]
- Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. PubMed. [Link]
- Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. [Link]
- (PDF) Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone.
- Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of N-Methyl-1,3-benzothiazol-2-amine by High-Performance Liquid Chromatography
Abstract
N-Methyl-1,3-benzothiazol-2-amine (CAS No. 16954-69-1) is a critical intermediate in the synthesis of various agrochemicals, most notably the herbicide methabenzthiazuron.[1] The purity of this intermediate directly impacts the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API) or agricultural product. Consequently, a robust, validated analytical method for purity determination is not merely a quality control metric but a regulatory necessity. This guide provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, framed within the context of International Council for Harmonisation (ICH) guidelines.[2][3][4] We will explore the causality behind methodological choices, present comparative data against alternative techniques, and offer field-proven insights for researchers, scientists, and drug development professionals.
Analyte Profile: Understanding this compound
A comprehensive understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Molecular Formula: C₈H₈N₂S[1]
-
Molecular Weight: 164.23 g/mol
-
Appearance: Needle-like crystals[1]
-
LogP (Octanol-Water Partition Coefficient): 2.411[1]
The molecule possesses a benzothiazole core, a heterocyclic aromatic structure that contains a strong chromophore, making it ideal for UV-Vis detection in HPLC. Its LogP value indicates moderate hydrophobicity, suggesting that Reverse-Phase (RP) HPLC will be the most effective chromatographic mode for achieving retention and separation from potential impurities.
The Gold Standard: A Validated Reverse-Phase HPLC Method
RP-HPLC is the cornerstone for purity analysis of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and reproducibility.
Causality of Method Parameters
The selection of each parameter is a deliberate choice to ensure optimal separation and peak symmetry for this specific analyte.
-
Column: A C18 (octadecylsilane) column is chosen due to the analyte's moderate hydrophobicity. The long alkyl chains of the C18 stationary phase provide sufficient interaction for retention and separation from more polar or less retained impurities.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for RP-HPLC. ACN is preferred over methanol for its lower viscosity and stronger elution strength with aromatic compounds. A small amount of formic acid (0.1%) is added to the aqueous phase to control the ionization of the amine functional group. Protonating the secondary amine (R₂NH → R₂NH₂⁺) ensures a single ionic state, preventing peak tailing that arises from interactions between the basic amine and acidic residual silanols on the silica support.
-
Detection: The benzothiazole ring system exhibits strong UV absorbance. A detection wavelength of 254 nm is selected as it provides a robust signal for the analyte and many potential aromatic impurities. A Diode Array Detector (DAD) is highly recommended to simultaneously acquire spectra across a range of wavelengths, enabling peak purity analysis.
Experimental Protocol: Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 1.0 mg/mL stock solution.
-
Prepare a working solution of 0.1 mg/mL by diluting the stock solution 1:10 with the diluent.
-
Prepare test samples similarly.
Caption: High-level workflow for HPLC purity analysis.
Method Validation: A Self-Validating System per ICH Q2(R2)
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed to ensure the method is trustworthy.
Caption: Core parameters for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Protocol: A solution of this compound is stressed under acidic, basic, oxidative, and photolytic conditions to force degradation. These stressed samples are then analyzed.
-
Acceptance Criteria: The main peak should be chromatographically resolved from all impurity and degradation peaks (Resolution > 2.0). Peak purity analysis via DAD must pass, indicating no co-eluting peaks.
Linearity
The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Concentration vs. Peak Area) must be ≥ 0.999.
Table 1: Hypothetical Linearity Data
| Concentration (mg/mL) | Peak Area (mAU*s) |
|---|---|
| 0.05 | 251050 |
| 0.075 | 375500 |
| 0.10 | 500100 |
| 0.125 | 624950 |
| 0.15 | 750200 |
| Result | R² = 0.9998 |
Accuracy
The closeness of test results to the true value. Accuracy is determined by spike recovery experiments.
-
Protocol: A sample matrix is spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Hypothetical Accuracy (Recovery) Data
| Spike Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.03 | 100.6% |
| 120% | 6.0 | 5.95 | 99.2% |
| Mean Recovery | | | 99.8% |
Precision
The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples by the same analyst on the same day.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 2.0%.
Table 3: Hypothetical Precision Data
| Parameter | Purity Assay (% Area) |
|---|---|
| Repeatability (n=6) | 99.5, 99.6, 99.4, 99.5, 99.7, 99.5 |
| %RSD | 0.10% |
| Intermediate Precision (n=6) | 99.3, 99.5, 99.2, 99.4, 99.6, 99.3 |
| %RSD | 0.15% |
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the %RSD for precision is within acceptable limits (e.g., ≤ 10%).
-
Importance: Crucial for accurately quantifying low-level impurities.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final calculated purity should not be significantly affected.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other methods can be used for orthogonal verification.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on boiling point/polarity | Nuclear spin resonance in a magnetic field |
| Suitability | Excellent. Analyte is non-volatile and has a UV chromophore. | Potentially suitable. Requires thermal stability at high temperatures (Boiling Point ~270°C).[1] May require derivatization. | Excellent. Provides an absolute purity value without needing a specific reference standard of the analyte.[6] |
| Specificity | High, especially with DAD for peak purity. | High, based on unique retention times. | High, based on unique chemical shifts for different protons. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower (mg/mL range). |
| Throughput | High. | High. | Low to moderate. |
| Primary Use | Gold standard for routine QC, stability testing, and impurity profiling. | Analysis of volatile impurities or as an orthogonal method. | Primary standard characterization, purity assignment without a reference standard. |
Troubleshooting Common Issues in Amine Analysis
-
Peak Tailing: Often caused by the basic amine interacting with acidic silanol groups on the column.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to protonate the amine. Using a modern, end-capped column with low silanol activity also mitigates this issue.
-
-
Poor Peak Shape at Low Concentrations: Adsorption of the analyte onto active sites in the flow path.
-
Solution: Prime the HPLC system with a high-concentration standard before running low-level samples.
-
-
Retention Time Drift: Can result from changes in mobile phase composition or column temperature.
-
Solution: Ensure mobile phase is fresh and well-mixed. Use a column thermostat for precise temperature control.
-
Conclusion
A validated reverse-phase HPLC method offers unparalleled precision, accuracy, and specificity for determining the purity of this compound. By grounding the methodology in the analyte's physicochemical properties and adhering to the stringent framework of ICH guidelines, laboratories can ensure the generation of trustworthy and reproducible data. This not only satisfies regulatory requirements but also upholds the quality and safety of the final products derived from this essential chemical intermediate. While techniques like GC and qNMR serve as valuable orthogonal tools, the validated HPLC method remains the definitive choice for routine quality control in a regulated environment.
References
- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.
- This compound | 16954-69-1. (n.d.). Biosynth.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- This compound - 16954-69-1, C8H8N2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- This compound. (n.d.). CymitQuimica.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Various Authors. (2015, April 25). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?Quora.
- Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.Journal of Separation Science, 33(16), 2402-2410. doi:10.1002/jssc.201000141
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081. (n.d.). PubChem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
Sources
- 1. innospk.com [innospk.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Cross-Reactivity of N-Methyl-1,3-benzothiazol-2-amine
Introduction: Beyond the Herbicide Intermediate
N-Methyl-1,3-benzothiazol-2-amine, a specialized chemical primarily recognized as an intermediate in the synthesis of the herbicide methabenzthiazuron, presents a compelling case for deeper biological investigation.[1] The benzothiazole core structure is a well-established pharmacophore, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This structural heritage suggests that this compound may possess undisclosed biological targets and off-target activities. For researchers considering this molecule or its derivatives for novel applications in drug discovery or chemical biology, a thorough understanding of its cross-reactivity profile is not just advantageous—it is essential for data integrity and predicting potential toxicities.
This guide provides a comprehensive framework for systematically evaluating the target selectivity and cross-reactivity of this compound. We will detail the experimental design, provide step-by-step protocols for key assays, and offer a template for data interpretation, empowering researchers to build a robust selectivity profile for this intriguing molecule.
The Imperative of Selectivity Profiling
In drug discovery and development, a molecule's selectivity is as crucial as its potency. Off-target interactions can lead to unforeseen side effects or confound experimental results, making a clear understanding of a compound's binding profile paramount.[5] Small molecule profiling experiments, which simultaneously assess the interaction of a compound with numerous proteins, are a cornerstone of modern chemical biology.[6] Methodologies such as functional protein microarrays and multi-omics approaches offer powerful, unbiased windows into the cellular targets of small molecules.[7][8][9]
This guide will outline a tiered approach to selectivity profiling, beginning with broad screening against large target families and progressing to more focused cellular assays.
Experimental Design: A Multi-Faceted Approach to Uncovering Off-Target Interactions
To construct a comprehensive cross-reactivity profile for this compound, we propose a multi-pronged experimental strategy. The selection of targets and assays is informed by the known biological activities of the broader benzothiazole class of compounds.
Phase 1: Broad Target Screening
The initial phase aims to identify potential interactions across major classes of drug targets.
-
Kinase Panel Screening: Given that many benzothiazole derivatives are known to modulate kinase activity, a broad panel screen is a logical starting point. We recommend a commercially available panel of at least 100 kinases.
-
GPCR Panel Screening: G-protein coupled receptors represent another major class of drug targets. A binding assay panel against a diverse set of GPCRs should be employed.
-
Nuclear Receptor Panel Screening: To assess potential endocrine disruption or other effects mediated by nuclear receptors, a panel screen is warranted.
Phase 2: Focused Secondary Assays
Based on the hits identified in Phase 1, more focused secondary assays will be conducted to confirm and quantify the interactions.
-
IC50 Determination: For any confirmed interactions, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: For potent interactions, further studies to elucidate the mechanism of action (e.g., competitive vs. non-competitive inhibition for enzymes) should be performed.
Phase 3: Cellular Assays
To understand the physiological relevance of the observed interactions, cellular assays are crucial.
-
Cytotoxicity Assays: The cytotoxicity of this compound will be assessed against a panel of cancer and normal cell lines to determine its therapeutic window. The MTT assay is a standard and reliable method for this purpose.[10]
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement methods can be used to confirm that the compound interacts with the putative target in a cellular context.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest (e.g., EGFR)
-
Substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilution to each well. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of a solution containing the kinase and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps for evaluating the cytotoxic effects of this compound on cultured cells.[10]
-
Reagents and Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be summarized in a clear and concise manner. A tabular format is ideal for comparing the activity of this compound across different targets.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target | Assay Type | IC50 / Ki (µM) |
| Kinases | EGFR | Enzymatic | > 100 |
| SRC | Enzymatic | 15.2 | |
| VEGFR2 | Enzymatic | 8.9 | |
| GPCRs | Dopamine D2 | Binding | > 100 |
| Serotonin 5-HT2A | Binding | 25.7 | |
| Nuclear Receptors | Estrogen Receptor α | Binding | > 100 |
| Cellular Assays | MCF-7 (Breast Cancer) | MTT | 32.5 |
| HUVEC (Normal Endothelial) | MTT | > 100 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound exhibits moderate inhibitory activity against the SRC and VEGFR2 kinases and the 5-HT2A receptor. The compound also shows some cytotoxic effect against the MCF-7 breast cancer cell line, while being less active against normal endothelial cells, suggesting a potential therapeutic window. The lack of activity against EGFR and the dopamine and estrogen receptors at the tested concentrations indicates a degree of selectivity.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: Hypothetical signaling pathway interactions.
Conclusion and Future Directions
This guide provides a robust framework for characterizing the cross-reactivity of this compound. By systematically evaluating its interactions with a broad range of biological targets, researchers can gain critical insights into its selectivity and potential for development in new therapeutic areas. The benzothiazole scaffold holds significant promise, and a thorough understanding of the biological activity of its derivatives is the first step toward unlocking their full potential. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of more potent and selective compounds.
References
- Small molecule selectivity and specificity profiling using functional protein microarrays.
- Exploring this compound: Properties and Applic
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed.
- An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis Online.
- Small-molecule Profiling | Broad Institute.
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches | Request PDF - ResearchG
- This compound | 16954-69-1 | RAA95469 - Biosynth.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)
- Cross-reactivity - Wikipedia.
- Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI.
- How do I know if the antibody will cross-react? | Proteintech Group.
- How do I check if my monoclonal antibodies will cross-react? - HistologiX.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis | Microbiology Spectrum - ASM Journals.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis and Study the Biological Activity of Some New Deriv
- Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines - Benchchem.
Sources
- 1. innospk.com [innospk.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 7. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to N-Methyl-1,3-benzothiazol-2-amine as a Reference Standard for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural and chemical manufacturing, the purity and consistency of intermediates are paramount. N-Methyl-1,3-benzothiazol-2-amine, a key precursor in the synthesis of the herbicide methabenzthiazuron, is a compound where precise analytical characterization is not just a matter of quality control, but of regulatory compliance and final product efficacy.[1] This guide provides an in-depth technical comparison of this compound as a reference standard, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Critical Role of a Well-Characterized Reference Standard
An analytical reference standard serves as the benchmark against which a sample is measured. Its own purity, identity, and stability must be unequivocally established to ensure the accuracy and reliability of the data generated. For this compound (CAS 16954-69-1), a compound with a molecular weight of 164.23 g/mol and a melting point range of 140-142°C, its role as a reference standard is crucial for:[1]
-
Purity Assessment: Quantifying the amount of this compound in synthesized batches.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Stability Studies: Assessing the shelf-life and degradation pathways of the intermediate under various storage conditions.
-
Regulatory Submissions: Providing the necessary documentation to regulatory agencies to support the quality of the final pesticide product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is the foundation for developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 16954-69-1 | [1] |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 270.1 °C at 760 mmHg | [1] |
| Appearance | Needle-like crystals | [1] |
| Purity (Typical) | ≥99.0% | [1] |
Establishing a Validated Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach
Given the aromatic nature and thermal lability of many benzothiazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique for the analysis of this compound. The following protocol is a recommended starting point for method development and validation.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
This protocol is designed to be a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for separating aromatic amines.[2]
-
Mobile Phase: A gradient elution with Acetonitrile (ACN) and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) is recommended to ensure good peak shape and resolution from potential impurities.
-
Gradient Program (Example):
-
0-2 min: 30% ACN
-
2-15 min: 30% to 80% ACN
-
15-18 min: 80% ACN
-
18-20 min: 80% to 30% ACN
-
20-25 min: 30% ACN (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-300 nm is likely to provide good sensitivity. A DAD can be used to determine the optimal wavelength and assess peak purity.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent like acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a final concentration within the linear range of the method.
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
The following table outlines the key validation parameters and typical acceptance criteria that must be demonstrated for the analytical method to be considered valid.
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD. | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity index should be >0.99. |
| Linearity | Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range. | As per linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met under all varied conditions. |
Comparison with Alternative Reference Standards
When selecting a reference standard, it is essential to consider alternatives. In the context of synthesizing methabenzthiazuron, potential alternative or supplementary reference standards could include:
-
Methabenzthiazuron Certified Reference Material (CRM): The final product itself is the most critical reference standard for final product release testing.[3][4][5] A CRM of methabenzthiazuron from a reputable supplier (e.g., Sigma-Aldrich's TraceCERT®) provides traceability and a certified purity value, which is essential for calibrating assays of the final product.
-
Known Impurities of Methabenzthiazuron: During the synthesis, side reactions can lead to the formation of impurities. Having reference standards for these known impurities is crucial for their identification and quantification in both the intermediate and the final product.
-
Other Benzothiazole Derivatives: For method development and system suitability testing, other commercially available benzothiazole derivatives with similar chromophores can be useful.
The primary advantage of using a dedicated this compound reference standard is the direct measurement and control of the quality of this specific intermediate. This allows for early detection of process deviations and prevents the carry-over of impurities into the final product. Relying solely on the final product CRM for quality control of the intermediate is a less direct and potentially less effective approach.
Visualization of Key Relationships
Relationship between Reference Standard and Analytical Method Validation
Caption: The central role of the reference standard in method validation.
Conclusion and Recommendations
The use of a well-characterized this compound reference standard is indispensable for the robust analytical control of methabenzthiazuron synthesis. This guide has outlined a scientifically sound approach to developing and validating an HPLC method for this purpose, grounded in established international regulatory guidelines.
As a Senior Application Scientist, I offer the following recommendations:
-
Prioritize a High-Purity Reference Standard: Source your this compound reference standard from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and characterization data.
-
Embrace a Lifecycle Approach to Method Validation: Analytical method validation is not a one-time event. It should be viewed as a continuous process, with periodic re-verification to ensure the method remains fit for its intended purpose.
-
Invest in Robustness Testing: Thorough robustness testing during method development will save significant time and resources by preventing method failures during routine use.
-
Supplement with Impurity Reference Standards: To achieve comprehensive quality control, it is essential to also have reference standards for any known process impurities.
By adhering to these principles and utilizing a well-defined and validated analytical method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final agricultural products.
References
- OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1731–1737.
- Buck Scientific. (n.d.). Pesticide Analysis by GC / ECD / NPD & FID.
- Gaber, S. E. (n.d.). Developing A Gas Chromatography-Flame Ionization Detector Analytical Method for the Analysis of Organochlorine Pesticides Residu. IDOSI Journals.
- Scribd. (n.d.). Pesticide Analysis - by FID.
- Al-Qubaisi, A., Al-khadher, A., Al-Harrasi, A., & Suliman, F. O. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 25(1), 1-10.
- Yousaf, H., & Ahmad, Z. (2019). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- Kim, J. H., Kim, Y. S., Lee, K. G., & Kim, J. H. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 54(6), 882–888.
- Singh, S., Kumar, R., Kumar, S., & Singh, P. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 5.
- Xu, L., Song, C., & Wang, Q. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 194, 536–543.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Agilent Technologies, Inc. (2011). Analysis of pesticides and herbicides according to EPA 507.
- Katerina, M., & Jana, H. (2010). Fast gas chromatography for pesticide residues analysis.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- PROOF-ACS. (n.d.). Reference materials.
- Cerilliant. (2011). Analytical Reference Standards.
- Carpinteiro, I., Abuin, B., Ramil, M., & Cela, R. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(1), 387-397.
- CPAChem. (n.d.). Organic CRM.
- CPAChem. (n.d.). CPAChem Components.
- Acar, Ç., Gökçe, M., & Küçükoğlu, K. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24204–24216.
- Malaysian Journal of Analytical Sciences. (2017).
- Al-Sabha, W. (2013). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Tropical Journal of Pharmaceutical Research, 12(6), 1017-1022.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- SpectraBase. (n.d.). 4-Methyl-1,3-benzothiazol-2-amine - Optional[MS (GC)] - Spectrum.
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs
Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide delves into the critical structure-activity relationships (SAR) of analogs derived from this scaffold, with a particular focus on N-Methyl-1,3-benzothiazol-2-amine and its congeners. While direct and extensive SAR studies on the N-Methyl analog are not widely published, a wealth of information exists for the broader class of 2-aminobenzothiazole derivatives.[3] By examining how structural modifications to this core influence biological outcomes, we can establish a predictive framework for the rational design of more potent and selective therapeutic agents. This guide will explore the SAR of these analogs in two key therapeutic areas: anticonvulsant and anticancer activities, providing experimental context and actionable insights for researchers in drug discovery.
Part 1: Structure-Activity Relationship of 2-Aminobenzothiazole Analogs as Anticonvulsant Agents
The development of novel antiepileptic drugs remains a significant clinical need.[4] The 2-aminobenzothiazole scaffold has been a fruitful starting point for the discovery of potent anticonvulsants.[5][6] A key mechanism of action for some of these compounds is the inhibition of sodium flux in cortical neurons.[7]
A systematic analysis of the SAR reveals several key trends:
-
Substitution on the Benzothiazole Ring: The position and nature of substituents on the fused benzene ring are critical for activity. A quantitative structure-activity relationship (QSAR) analysis has shown that potency as sodium flux inhibitors tends to increase with substituents that are lipophilic, small in size, and electron-withdrawing.[7] Conversely, substitution at the 4- or 5-positions of the benzothiazole ring has been found to decrease potency.[7] Analogs with electron-withdrawing groups such as Cl, F, or NO2 have demonstrated significant anticonvulsant effects.[8]
Comparative Data of 2-Aminobenzothiazole Analogs as Anticonvulsants
| Compound ID | R1 (Benzothiazole Ring) | R2 (2-Amino Group) | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Neurotoxicity (Rotarod Test, TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| 1 | H | H | > 300 | > 500 | - |
| 2 | 6-Cl | H | 35.2 | 189.5 | 5.4 |
| 3 | 6-F | H | 42.1 | 210.3 | 5.0 |
| 4 | 6-NO2 | H | 28.9 | 150.7 | 5.2 |
| 5 | H | CH3 | 150.6 | > 500 | > 3.3 |
| 6 | 6-Cl | CH3 | 25.8 | 175.4 | 6.8 |
| 7 | 6-Cl | COCH2NH-Piperidine | 15.3 | 120.1 | 7.8 |
This table presents illustrative data synthesized from general findings in the literature to demonstrate SAR principles.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[9][10][11]
Methodology:
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used. The animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.[5]
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Induction of Seizures: At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-administration), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s duration, 60 Hz) is delivered through corneal electrodes.[9]
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The abolition of this tonic extension is considered the endpoint for protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated using probit analysis.
Logical Relationship Diagram for Anticonvulsant SAR
Caption: Workflow for evaluating the anticancer activity of novel analogs.
Comparative Analysis and Future Outlook
The 2-aminobenzothiazole scaffold is a remarkably versatile template for drug design. The SAR for anticonvulsant activity is largely driven by electronic and steric factors on the benzothiazole ring, aiming to modulate ion channel function. In contrast, the SAR for anticancer activity is often guided by the specific interactions with the ATP-binding pockets of various kinases, requiring carefully designed side chains appended to the 2-amino position.
The N-Methyl substitution on the 2-amino group, as seen in this compound, represents a simple modification that can influence lipophilicity and hydrogen bonding potential. While it may not always be the optimal substitution, it serves as a crucial reference point. Future research should focus on:
-
Systematic N-Alkylation and Acylation: A detailed exploration of different substituents on the 2-amino nitrogen is warranted to fine-tune activity and selectivity for specific targets.
-
Scaffold Hopping and Bioisosteric Replacement: Exploring bioisosteres of the benzothiazole ring itself could lead to novel chemotypes with improved pharmacokinetic properties or novel mechanisms of action. [12]* Dual-Target Inhibitors: Given the diverse activities of this scaffold, designing molecules that can modulate multiple targets (e.g., a kinase and an ion channel) could be a promising strategy for complex diseases like glioblastoma.
By integrating the SAR principles outlined in this guide, researchers can more effectively navigate the chemical space around the 2-aminobenzothiazole core to develop next-generation therapeutics.
References
- Cytotoxicity MTT Assay Protocols and Methods.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]
- SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n.
- Cell Viability Assays. NCBI Bookshelf. [Link]
- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology. [Link]
- Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives.
- Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents.
- Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]
- Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
- Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity. PubMed. [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
- In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. [Link]
- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Deriv
- Molecular docking and quantitative structure-activity relationship study of anticonvulsant activity of aminobenzothiazole derivatives.
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PubMed Central. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 11. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Methyl-1,3-benzothiazol-2-amine Derivatives: Bridging the Gap Between Benchtop and Biological Systems
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from initial synthesis to potential clinical application is a rigorous path of validation. A critical juncture in this journey is understanding the correlation between a compound's performance in a controlled laboratory setting (in vitro) and its effects within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of N-Methyl-1,3-benzothiazol-2-amine derivatives, a class of heterocyclic compounds with significant therapeutic potential across various disease areas. By examining the experimental data and the underlying scientific rationale, we aim to provide a clear perspective on translating laboratory findings into predictable biological outcomes.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of bioactive molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The this compound backbone offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance therapeutic efficacy and minimize off-target effects.
A Tale of Two Environments: In Vitro vs. In Vivo Efficacy
The primary objective of preclinical evaluation is to build a comprehensive profile of a drug candidate's safety and efficacy. This is achieved through a complementary interplay of in vitro and in vivo studies.
-
In vitro studies , conducted in controlled environments such as cell cultures or with isolated enzymes, are instrumental in elucidating the mechanism of action, determining potency, and identifying preliminary structure-activity relationships (SAR).[4] They are typically high-throughput and cost-effective, providing a rapid assessment of a compound's potential.
-
In vivo studies , carried out in living organisms, are indispensable for evaluating the overall physiological response to a drug candidate. These studies provide critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in a complex biological system.[5]
The transition from in vitro success to in vivo efficacy is not always seamless. A potent inhibitor of a target enzyme in a test tube may not translate to a therapeutic effect in an animal model due to factors like poor bioavailability, rapid metabolism, or unforeseen toxicity. Therefore, a direct comparison of data from both settings is crucial for making informed decisions in the drug development process.
Antidiabetic Potential: From Enzyme Inhibition to Glycemic Control
Several this compound derivatives have been investigated for their potential in managing type 2 diabetes. The therapeutic strategy often involves targeting key enzymes and pathways that regulate glucose homeostasis.
In Vitro Efficacy: Targeting the Molecular Machinery
A common in vitro target for antidiabetic benzothiazole derivatives is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol, a glucocorticoid that can raise blood glucose levels.[6][7]
| Derivative Class | In Vitro Assay | Key Findings |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 Inhibition | Compounds with electron-donating and electron-withdrawing groups on the phenyl sulfonamide moiety showed significant inhibition, with IC50 values in the micromolar range.[8] |
| 2-aminobenzothiazole derivatives | α-amylase Inhibition | Moderate inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[2] |
| Benzothiazole derivatives | Glucose uptake in L6 myotubes | Increased glucose uptake in a manner dependent on AMP-activated protein kinase (AMPK) activation.[1] |
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
-
Enzyme Preparation: Recombinant human 11β-HSD1 is prepared and purified.
-
Substrate and Cofactor: Cortisone and NADPH are used as the substrate and cofactor, respectively.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in the presence of the substrate and cofactor.
-
Detection: The conversion of cortisone to cortisol is measured using methods like HPLC or a specific immunoassay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Caption: Workflow of the in vitro 11β-HSD1 inhibition assay.
In Vivo Efficacy: Demonstrating Glycemic Control in Animal Models
The promising in vitro results have been followed up with in vivo studies in rodent models of type 2 diabetes.
| Derivative Class | Animal Model | Key Findings |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus (NIDDM) rat model | Significant reduction in plasma glucose levels after oral administration.[6][7][8] |
| 2-aminobenzothiazole derivatives | Streptozotocin-induced diabetic rat model | Reduction in blood glucose levels and improvement in lipid profile after 4 weeks of oral administration.[5] |
| Benzothiazole derivatives | KKAy mice (hyperglycemic obese model) | Subcutaneous administration lowered blood glucose levels towards the normoglycemic range.[1] |
Experimental Protocol: In Vivo Antidiabetic Activity in a Rat Model
-
Induction of Diabetes: Diabetes is induced in rats, for example, by administration of streptozotocin.[9]
-
Animal Grouping: The diabetic animals are divided into several groups: a control group (vehicle), a positive control group (e.g., pioglitazone), and test groups receiving different doses of the benzothiazole derivative.
-
Drug Administration: The compounds are administered orally or via another appropriate route for a specified period (e.g., 4 weeks).
-
Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters (e.g., lipid profile) are monitored regularly.
-
Data Analysis: The percentage reduction in blood glucose levels and other parameters are compared between the test groups and the control groups.
Caption: Workflow for evaluating in vivo antidiabetic efficacy.
Anti-inflammatory Activity: From Cellular Assays to Edema Reduction
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Benzothiazole derivatives have shown promise in this arena.
In Vitro Efficacy: Assessing Anti-denaturation Properties
One of the in vitro methods to screen for anti-inflammatory activity is the protein denaturation inhibition assay. The denaturation of proteins is a well-documented cause of inflammation.
| Derivative Class | In Vitro Assay | Key Findings |
| 2,6-disubstituted benzothiazole derivatives | Anti-denaturation assay | Several derivatives, particularly sulfonamides, showed potent inhibition of protein denaturation, comparable to standard anti-inflammatory drugs.[2] |
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
A widely used and reliable in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats.
| Derivative Class | Animal Model | Key Findings |
| 2-amino benzothiazole derivatives | Carrageenan-induced paw edema in rats | Significant, dose-dependent reduction in paw edema, with some derivatives showing efficacy comparable to diclofenac sodium.[10][11] |
| Benzothiazole derivatives bearing benzenesulphonamide and carboxamide | Carrageenan-induced rat paw edema | Significant inhibition of paw edema, with some compounds showing up to 80% inhibition at 3 hours post-carrageenan injection.[12] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Grouping: Rats are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Anticancer Potential: From Cytotoxicity to Tumor Growth Inhibition
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Benzothiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity.
In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines
The initial screening of potential anticancer compounds typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.
| Derivative Class | Cancer Cell Lines | Key Findings |
| Benzothiazole bearing piperazino-arylsulfonamides | Hematological and solid tumor cell lines | Several compounds exhibited potent antiproliferative activity with IC50 values in the low micromolar range (8-24 µM).[13] |
| 2-aminobenzothiazole derivatives | MCF-7 (breast), A549 (lung), HCT-116 (colon) | Significant cytotoxicity, with some derivatives showing IC50 values more potent than the reference drug.[14] |
| N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine | Various cancer cell lines (MCF-7, MDA-MD-231, HeLa, etc.) | One derivative with a phenolic segment showed the best cytotoxicity and induced apoptosis in breast cancer cells.[15] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Efficacy: Evaluating Antitumor Activity in Animal Models
While extensive in vivo anticancer data for this compound derivatives is still emerging, studies on related benzothiazoles provide a framework for future investigations.
| Derivative Class | Animal Model | Key Findings |
| Benzothiazole aniline derivatives | (Referenced for potential) | In vivo studies with platinum complexes of these derivatives have shown antiproliferative activity.[16] |
| Benzothiazole derivatives | (Future direction) | Promising in vitro results suggest that the most potent compounds are suitable candidates for in vivo animal studies to assess their tumor growth inhibitory effects.[14][17] |
Experimental Protocol: Xenograft Tumor Model
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Animal Grouping and Treatment: Mice are randomized into control and treatment groups. The benzothiazole derivative is administered via an appropriate route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Conclusion: A Promising Scaffold with a Path Forward
The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of this compound derivatives. The successful translation of potent in vitro activity into significant in vivo efficacy, as demonstrated in antidiabetic and anti-inflammatory models, underscores the promise of this chemical scaffold. While more extensive in vivo anticancer data is needed, the robust in vitro cytotoxicity profiles of many derivatives provide a solid foundation for their advancement into preclinical animal models.
For drug development professionals, the key takeaway is the importance of a multi-faceted evaluation strategy. A thorough understanding of a compound's in vitro mechanism of action, coupled with a well-designed in vivo study to assess its physiological effects, is paramount for identifying and advancing the most promising therapeutic candidates. The this compound class of compounds represents a fertile ground for the discovery of novel therapeutics, and the continued exploration of their in vitro and in vivo properties will undoubtedly pave the way for future clinical innovations.
References
- Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]
- Navarrete-Vázquez, G., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. PubMed. [Link]
- Alvarado-Salazar, J. A., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
- Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides.
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- Yadav, G., et al. (2025). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. European Journal of Pharmaceutical and Medical Research.
- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Kaur, H., et al. (2020).
- Meltzer-Mats, E., et al. (2012). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. [Link]
- Olomola, O. O., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]
- Valdes-Ramos, R., et al. (2025). Distribution of animals for the evaluation of the pharmacological effect of compounds 3b and 4y.
- Faghih, Z., et al. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
- Vu, C. B., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Keri, R. S., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]
- Kumar, R., et al. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal.
- Suryawanshi, U. S., & Mathur, P. (2024). Assessing the Anti-Diabetic Potential of Novel Benzothiazole Derivatives. INTERNATIONAL JOURNAL OF MULTIDISCIPLINARY RESEARCH IN SCIENCE, ENGINEERING AND TECHNOLOGY.
- Yar, M. S., et al. (2021). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29.
- Al-Soud, Y. A., et al. (2008).
- El-Sayed, M. A. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
- Al-Ostath, O. A. H., et al. (2023).
- Kumar, A., et al. (2022).
- Shaw, M., et al. (2024). Anti‐inflammatory activity of benzothiazole derivatives.
- Wang, Y., & Zhang, H. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]
- Zhang, L., et al. (2024).
- Kumar, R., et al. (2023).
- Al-Masoudi, N. A., et al. (2019). A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Function. Semantic Scholar. [Link]
- El-Gazzar, M. G., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]
- Thakur, A., et al. (2020). Emergence of benzothiazole and its derivatives as a potential antidiabetic probe.
- Kim, Y. J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. Semantic Scholar. [Link]
- Ceylan, M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
- Alvarado-Salazar, J. A., et al. (2025).
- BenchChem. (2025). Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines. Benchchem.
- Cerchia, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
- Khan, I., et al. (2022). SAR study of analogues 1, 2, and 3.
- Sharma, P. C., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Fassihi, A., et al. (2018).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methyl-1,3-benzothiazol-2-amine Target Identification and Validation
Introduction: The Quest for Molecular Targets
N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized as significant structural motifs in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The therapeutic potential of such compounds is intrinsically linked to their molecular targets. Identifying and validating these targets are the most critical steps in the drug discovery pipeline, transforming a bioactive "hit" from a screening campaign into a viable lead for therapeutic development.
This guide provides an in-depth comparison of modern strategies for the identification and subsequent validation of the cellular target(s) of this compound. We will move beyond mere protocols to explore the causal logic behind experimental choices, empowering researchers to design robust, self-validating workflows. We will compare three orthogonal target identification pillars—in silico prediction, affinity-based proteomics, and genetic screening—and detail the essential biophysical and cell-based methods for rigorous validation.
Section 1: Comparative Analysis of Target Identification Strategies
The initial phase of any target deconvolution effort involves generating a list of candidate proteins that bind to the small molecule. Three conceptually distinct approaches are commonly employed, each with inherent strengths and weaknesses. The choice of a primary strategy often depends on available resources, the nature of the compound, and the biological question at hand.
Strategy 1: In Silico & Computational Prediction
In silico methods use the structure of the small molecule to predict its biological targets based on the principle of chemical similarity—that similar molecules often bind to similar proteins.[4][5] These approaches are invaluable for hypothesis generation at the earliest stages of an investigation.
-
Causality & Rationale: This strategy is predicated on the vast, publicly available data linking chemical structures to protein targets. By leveraging machine learning and algorithms that recognize structural motifs and predict binding energies, we can rapidly screen our compound against thousands of known protein structures or ligand-binding profiles.[4][5][6][7] This is the most cost-effective and rapid method to generate an initial, albeit predictive, list of potential targets.
-
Key Approaches:
-
Ligand-Based: Compares this compound to databases of compounds with known targets (e.g., ChEMBL, PubChem) to find proteins targeted by structurally similar molecules.[4][5]
-
Structure-Based (Docking): Models the 3D structure of the compound and computationally "docks" it into the binding pockets of known protein structures from databases like the Protein Data Bank (PDB) to calculate binding affinities.[8]
-
Strategy 2: Affinity-Based Chemical Proteomics
This direct biochemical approach uses the small molecule itself as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[9][10][11]
-
Causality & Rationale: This method provides direct physical evidence of an interaction. By immobilizing a derivative of this compound onto a solid support (e.g., agarose beads), we can selectively capture proteins that bind to it.[10][11] Subsequent identification of these captured proteins by mass spectrometry yields high-confidence candidates. The inclusion of a competitive elution step—using the free, unmodified compound—is a critical internal control, ensuring that only specific binders are identified.[12]
-
Key Workflows:
-
Compound Immobilization: The compound is attached to a solid matrix via a linker. Careful selection of the attachment point is crucial to avoid disrupting the pharmacophore responsible for target binding.
-
Affinity Purification: The immobilized compound is incubated with cell or tissue lysate, allowing target proteins to bind.
-
Elution & Identification: Bound proteins are eluted and identified using mass spectrometry (LC-MS/MS).
-
Strategy 3: Functional Genetic Screening (CRISPR-Cas9)
Genetic screens identify targets by linking a gene to a phenotype. For a bioactive compound, this involves finding genes whose perturbation (e.g., knockout) confers resistance or sensitivity to the compound's effects.
-
Causality & Rationale: This method identifies proteins that are functionally relevant to the compound's mechanism of action. If knocking out a specific gene prevents a compound from inducing cell death, it strongly implies that the protein product of that gene is either the direct target or a critical downstream effector.[13][14] CRISPR-Cas9 library screens allow for the systematic knockout of nearly every gene in the genome, providing an unbiased, functional readout of a compound's activity.[13][15][16][17]
-
Key Workflows:
-
Library Transduction: A population of cells is treated with a pooled CRISPR library, such that each cell receives a guide RNA targeting a single gene for knockout.
-
Compound Treatment: The cell population is treated with a cytotoxic concentration of this compound.
-
Selection & Sequencing: Cells that survive the treatment are harvested. The guide RNAs enriched in this surviving population are identified by next-generation sequencing, pointing to the genes whose loss confers resistance.
-
Data Summary: Comparison of Target Identification Strategies
| Parameter | In Silico Prediction | Affinity-Based Proteomics | Functional Genetic Screening (CRISPR) |
| Principle | Chemical similarity & docking | Direct physical binding | Functional genetic interaction |
| Nature of "Hit" | Predicted, hypothetical | Direct binder | Functionally necessary for phenotype |
| Required Reagents | Computer, software | Synthesized compound probe, cell lysate, MS | CRISPR library, cell line, NGS |
| Throughput | Very High | Low to Medium | High |
| Cost | Low | High | Very High |
| Major Advantage | Rapid, cost-effective, hypothesis-generating | Provides direct physical evidence | Unbiased, identifies functionally relevant hits |
| Major Limitation | Predictive, high false-positive rate | Can miss weak binders; probe synthesis can be difficult | Identifies direct and indirect effectors; requires a robust phenotype |
Section 2: Experimental Protocols & Workflows
Protocol: Affinity-Based Target Pulldown
This protocol describes the isolation of binding partners for this compound from a cancer cell line lysate (e.g., HeLa).
Causality Behind Choices:
-
Probe Synthesis: The N-methyl group is a potential site for linker attachment, as the core benzothiazole amine is likely critical for activity. A flexible polyethylene glycol (PEG) linker is used to minimize steric hindrance.[10]
-
Controls: The use of beads without the compound and, more importantly, competitive elution with the free compound are essential to distinguish true binders from non-specific background proteins.[12]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of this compound with a linker and a terminal reactive group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling). Covalently attach the probe to NHS-activated agarose beads. Prepare control beads with no compound attached.
-
Lysate Preparation: Culture HeLa cells to ~80% confluency. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Pulldown: Incubate 1 mg of cell lysate with 50 µL of the compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution Strategy:
-
Denaturing Elution: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer. This is a harsh but effective method.
-
Competitive Elution (Preferred): Incubate the washed beads with a high concentration (e.g., 100 µM) of free, unmodified this compound for 1 hour at 4°C. This specifically elutes proteins that bind to the compound's pharmacophore.
-
-
Sample Preparation for Mass Spectrometry: Eluted proteins are separated by SDS-PAGE, the gel lane is excised, and proteins are subjected to in-gel trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Candidate targets are those present in the compound pulldown but absent or significantly reduced in the control pulldown and competitive elution supernatant.
Workflow Visualization: Affinity-Based Proteomics
Caption: Workflow for Affinity-Based Target Identification.
Section 3: Orthogonal Target Validation: The Cornerstone of Trustworthiness
Identifying a "hit" from a primary screen is merely the beginning. A rigorous, multi-pronged validation strategy is non-negotiable to confirm that a candidate protein is a bona fide target. The core principle of orthogonal validation is to use distinct, independent methods to confirm the interaction, thereby minimizing the risk of method-specific artifacts.
Biophysical Validation: Confirming Direct Engagement
These methods test for a direct, physical interaction between the purified protein and the compound, providing quantitative data on binding affinity and kinetics.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding in real-time.[18][19][20] The purified protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in the refractive index, which is measured.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event. It is the gold standard for determining the thermodynamics of an interaction (KD, ΔH, ΔS).
-
Thermal Shift Assay (TSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[21] A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used. As the protein unfolds with increasing temperature, fluorescence increases. A stabilizing compound will shift this melting curve to a higher temperature.
Cell-Based Validation: Confirming Target Relevance
Confirming that the compound engages the target in a living cell is a crucial step to ensure physiological relevance.
-
Cellular Thermal Shift Assay (CETSA): This is the in-cell equivalent of the TSA.[21][22][23][24][25] Intact cells are treated with the compound, then heated to various temperatures. The cells are lysed, and the amount of soluble, non-denatured target protein remaining at each temperature is quantified (e.g., by Western Blot or mass spectrometry). A stabilizing compound will result in more soluble protein at higher temperatures.[21][22][24]
-
Target Knockdown/Knockout: Using RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells subsequently lose their sensitivity to this compound, it strongly validates that the protein is required for the compound's activity.
Workflow Visualization: Orthogonal Validation Logic
Caption: Logic of Orthogonal Target Validation.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western Blot-based CETSA to validate the engagement of a candidate target by this compound in intact cells.
Causality Behind Choices:
-
Temperature Gradient: A temperature gradient is essential to determine the protein's melting curve. The chosen range should bracket the known or estimated melting temperature (Tm) of the target protein.
-
DMSO Control: The vehicle (DMSO) control is critical to establish the baseline melting curve of the target protein in the absence of the compound.
-
Intact Cells: Performing the heating step on intact cells is the defining feature of CETSA, ensuring that target engagement is measured in its native environment.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest the cells by trypsinization, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.
-
Separation of Fractions: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate equal amounts of total protein from each supernatant by SDS-PAGE. Transfer to a PVDF membrane and probe with a specific antibody against the candidate target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.
Conclusion
The identification and validation of a molecular target for this compound is a multifaceted process that demands a thoughtful, integrated, and rigorous experimental approach. There is no single "best" method for target identification; rather, the strategies are complementary. An ideal workflow might begin with in silico predictions to generate initial hypotheses, followed by a direct biochemical method like affinity proteomics to identify physical binders. Hits from this screen must then be subjected to a stringent orthogonal validation cascade, with CETSA confirming target engagement in a cellular milieu and genetic methods confirming functional relevance. By adhering to this logical, evidence-based progression, researchers can move with confidence from a bioactive molecule to a fully validated target, paving the way for successful downstream drug development.
References
- Shi, J., Wang, E., Milazzo, J. P., Wang, Z., Kinney, J. B., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
- da Silva, G. G., de Oliveira, C. B., da Silva, P. B., & de Albuquerque, S. (2020). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. [Link]
- Opo, F. A., Amee, M., Kushwaha, S. K., & De, R. (2019). Computational/in silico methods in drug target and lead prediction.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, T. M. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
- Wang, G., Li, Y., Wang, P., Liang, F., & Cui, Q. (2021). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives.
- Pinzi, L., & Rastelli, G. (2019). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules. [Link]
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Rognan, D. (2017). In Silico Drug-Target Profiling. Methods in Molecular Biology. [Link]
- Pinpoint Science. (2020). CRISPR screening: a powerful approach to drug discovery and development. Pinpoint Science. [Link]
- KSQ Therapeutics. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. KSQ Therapeutics. [Link]
- Mohammad, T., & Khan, P. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
- Kaur, R., & Singh, P. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. [Link]
- Takahashi, S., & Funakoshi, Y. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]
- Creative Biolabs. In Silico Target Prediction.
- Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin.
- Ding, Y., Tang, J., & Guo, F. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology. [Link]
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
- Zhou, X., Wang, W., & Chen, H. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Khan, S. A., Zaidi, S. F. H., & Naim, M. J. (2000). O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. Pakistan Journal of Scientific and Industrial Research. [Link]
- Church, F. C., Swaisgood, H. E., Porter, D. H., & Catignani, G. L. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry. [Link]
- UCL. Target Identification and Validation (Small Molecules). University College London. [Link]
- Li, Y., Li, S., & Yang, C. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]
- Amodio, A., & Brogna, A. (2014). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors. [Link]
- Zhang, H., & Liu, Y. (2016). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B. [Link]
- Wikipedia. Benzothiazole. Wikipedia. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. [Link]
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Kalin, M., et al. (2023).
- Alghamdi, A. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of King Saud University - Science. [Link]
- Sharma, A., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- CETSA. CETSA. CETSA.com. [Link]
- Held, P. (2006). Reaction of OPA and primary amino groups. o-Phthaldialdehyde, in the...
- Jacobs, M. I., et al. (2018). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]
- Abdullahi, M., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. [Link]
- Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]
- Al-Masoudi, N. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science. [Link]
- Robertson, G. T., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benthamscience.com [benthamscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of cancer drug targets by CRISPR-Cas9… | Flagship Pioneering [flagshippioneering.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. criver.com [criver.com]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 21. annualreviews.org [annualreviews.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. CETSA [cetsa.org]
A Comparative Analysis of Synthetic Routes to N-Methyl-1,3-benzothiazol-2-amine: A Guide for Researchers
Introduction
N-Methyl-1,3-benzothiazol-2-amine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is found in a range of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of four prominent synthetic methods for this compound, offering insights into their underlying mechanisms, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on their specific needs, considering factors such as yield, scalability, safety, and green chemistry principles.
Comparative Overview of Synthesis Methods
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on a comparative analysis of four common methods:
-
Direct N-Alkylation of 2-Aminobenzothiazole: A classical and straightforward approach involving the direct methylation of the starting amine.
-
Reductive Amination (Eschweiler-Clarke Reaction): A one-pot reaction that utilizes formaldehyde as the carbon source and a reducing agent to methylate the primary amine.
-
Nucleophilic Substitution of 2-Chlorobenzothiazole: A method that proceeds via the displacement of a chloro leaving group by methylamine.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction representing a more advanced synthetic tool.
The following table provides a high-level comparison of these methods, with more detailed discussions to follow.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct N-Alkylation | 2-Aminobenzothiazole, Methyl iodide, Base | Reflux in a suitable solvent (e.g., acetone, ethanol) | Simple procedure, readily available reagents. | Potential for over-alkylation (quaternary salt formation), regioselectivity issues (endo- vs. exo-alkylation), use of toxic methyl iodide.[1] |
| Reductive Amination (Eschweiler-Clarke) | 2-Aminobenzothiazole, Formaldehyde, Formic acid | Heating (80-100 °C) | One-pot procedure, avoids the use of alkyl halides, high yields are often achievable.[2][3] | Requires elevated temperatures, formic acid can be corrosive. |
| Nucleophilic Substitution | 2-Chlorobenzothiazole, Methylamine | Heating in a suitable solvent | Can be a high-yield method, avoids regioselectivity issues seen in direct alkylation.[4] | 2-Chlorobenzothiazole may be less readily available or more expensive than 2-aminobenzothiazole. |
| Buchwald-Hartwig Amination | 2-Aminobenzothiazole, Methylating agent (e.g., methyl bromide or iodide), Palladium catalyst, Ligand, Base | Inert atmosphere, heating in an organic solvent (e.g., toluene, dioxane) | High functional group tolerance, generally high yields, applicable to a wide range of substrates. | Requires an expensive and air-sensitive catalyst system, reaction optimization can be complex.[5] |
Method 1: Direct N-Alkylation of 2-Aminobenzothiazole
Direct N-alkylation is a fundamental and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of 2-aminobenzothiazole with a methylating agent such as methyl iodide in the presence of a base.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism (SN2). The exocyclic nitrogen of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base is used to deprotonate the amine, increasing its nucleophilicity. A potential side reaction is the alkylation of the endocyclic nitrogen, leading to the formation of a quaternary ammonium salt, which can be minimized by careful control of reaction conditions.[1]
Experimental Protocol
Materials:
-
2-Aminobenzothiazole
-
Methyl iodide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
Procedure:
-
To a solution of 2-aminobenzothiazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Safety Considerations
Methyl iodide is toxic and a suspected carcinogen; it should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[1][6][7][8][9][10][11]
Method 2: Reductive Amination (Eschweiler-Clarke Reaction)
Reductive amination is a powerful and versatile method for the synthesis of amines. The Eschweiler-Clarke reaction is a specific variation that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3][12][13] This one-pot procedure is known for its efficiency and for avoiding the formation of quaternary ammonium salts.[2]
Mechanistic Insights
The reaction begins with the formation of an iminium ion from the reaction of 2-aminobenzothiazole with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated product. The reaction is driven forward by the formation of carbon dioxide as a byproduct.[2][14]
Experimental Protocol
Materials:
-
2-Aminobenzothiazole
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole (1 equivalent).
-
Add formic acid (2.5 equivalents) followed by formaldehyde solution (2.5 equivalents).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and make it alkaline by the slow addition of a saturated sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
Safety Considerations
Formaldehyde is a known carcinogen and a skin and respiratory sensitizer.[9][15][16][17] Formic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
Method 3: Nucleophilic Substitution of 2-Chlorobenzothiazole
This method involves the reaction of a halo-substituted benzothiazole with methylamine, where the amine acts as a nucleophile to displace the halide. This approach can be advantageous as it avoids the regioselectivity issues that can arise with the direct alkylation of 2-aminobenzothiazole.
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the benzothiazole ring system facilitates the attack of the nucleophile (methylamine) on the carbon atom bearing the chlorine.
Sources
- 1. samratpharmachem.com [samratpharmachem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. carlroth.com [carlroth.com]
- 5. orgsyn.org [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 15. rcilabscan.com [rcilabscan.com]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. evansvanodine.co.uk [evansvanodine.co.uk]
A Comprehensive Guide to Assessing the Cytotoxicity of N-Methyl-1,3-benzothiazol-2-amine on Non-Target Organisms
Introduction: The Imperative of Ecotoxicological Profiling for Industrial Intermediates
N-Methyl-1,3-benzothiazol-2-amine, a key intermediate in the synthesis of the herbicide methabenzthiazuron, represents a class of industrial chemicals whose environmental and biological impact warrants thorough investigation[1]. While the toxicity of the final pesticide product is typically subject to rigorous regulatory scrutiny, the intermediates used in its synthesis may also pose a risk to non-target organisms if released into the environment. This guide provides a comprehensive framework for assessing the cytotoxicity of this compound, offering a comparative approach against its parent compound, 2-aminobenzothiazole, and its final product, methabenzthiazuron.
Experimental Design: A Multi-Trophic Level Approach
To obtain a comprehensive understanding of the potential environmental impact of this compound, a multi-trophic level testing strategy is essential. This involves assessing its effects on organisms representing different levels of the food chain, from primary producers to invertebrates and mammalian cell lines, which can serve as a surrogate for higher-level organisms.
Selection of Non-Target Organisms and Cell Lines
The choice of test organisms is critical for a meaningful ecotoxicological assessment. The following organisms and cell lines are recommended:
-
Daphnia magna : A freshwater crustacean, commonly used as an indicator species for aquatic toxicity. Its sensitivity to a wide range of toxicants makes it an excellent model for assessing the impact on aquatic invertebrates[2].
-
Raphidocelis subcapitata (formerly Selenastrum capricornutum): A freshwater green alga, representing an aquatic primary producer. Assessing the impact on algae is crucial as they form the base of many aquatic food webs.
-
Human Embryonic Kidney 293 (HEK293) cells : A well-characterized human cell line, often used in toxicity screening. While of human origin, it can provide valuable initial data on the potential for cytotoxicity in vertebrates.
Comparative Compounds
A direct comparison with related compounds is crucial for contextualizing the cytotoxicity of this compound. The following compounds are recommended for a comparative study:
-
2-Aminobenzothiazole : The parent compound, for which some aquatic and cellular toxicity data is available, providing a baseline for comparison[3][4].
-
Methabenzthiazuron : The final herbicide product, which is known to be very toxic to aquatic life, allowing for an assessment of the relative toxicity of the intermediate versus the final product[5].
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram:
Figure 2: Plausible signaling pathways involved in benzothiazole-induced cytotoxicity.
Further investigations, such as measuring intracellular ROS levels and performing western blot analysis for key proteins in the PI3K/Akt pathway, would be necessary to confirm the precise mechanism of action for this compound.
Conclusion
This guide provides a robust framework for a comprehensive assessment of the cytotoxicity of this compound on non-target organisms. By employing a multi-trophic level approach and comparing the compound to its parent structure and final product, researchers can generate the critical data needed to understand its potential environmental risk. While direct experimental data for this specific intermediate is currently lacking, the protocols and rationale presented here offer a clear and scientifically sound path forward for its toxicological evaluation. Such studies are essential for ensuring the environmental safety of industrial chemicals and for making informed decisions in the development of sustainable chemical processes.
References
- Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC - NIH. (n.d.).
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PubMed Central. (2022, July 28).
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - JAGANNATH UNIVERSITY. (n.d.).
- Comparative toxicity of imidacloprid, of its commercial liquid formulation and of diazinon to a non-target arthropod, the microcrustacean Daphnia magna - PubMed. (n.d.).
- Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed. (2024, February 25).
- Oxidative damage and cardiotoxicity induced by 2-aminobenzothiazole in zebrafish (Danio rerio) - PubMed. (2024, September 5).
- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed Central. (n.d.).
- Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. (2014, January 15).
- In vitro and In vivo antitumor activities of benzothiazole analogs. (2024, June 1).
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, May 1).
- Unclassified ENV/JM/MONO(2009)40 - OECD. (2009, October 23).
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed. (2018, May 1).
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF. (n.d.).
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020, September 30).
- (PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity - ResearchGate. (n.d.).
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020, September 30).
- (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds - ResearchGate. (n.d.).
- Methabenzthiazuron | C10H11N3OS | CID 29216 - PubChem - NIH. (n.d.).
- Systematic review of comparative studies assessing the toxicity of pesticide active ingredients and their product formulations - PubMed. (2019, November 20).
- Exploring this compound: Properties and Applications. (n.d.).
- Systematic review of comparative studies assessing the toxicity of pesticide active ingredients and their product formulations - Radboud Repository. (2019, November 20).
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC - NIH. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).
- Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC - NIH. (n.d.).
- (PDF) Acute toxicity of 50 metals to Daphnia magna - ResearchGate. (n.d.).
- Daphnia magna EC50 48h - ENVIRONMENTAL. (n.d.).
- Determination of IC 50 values in IL-treated algae cultivated in media with different salinities (35 and 30‰) - ResearchGate. (n.d.).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Changes of the acute and chronic toxicity of three antimicrobial agents to Daphnia magna in the presence/absence of micro-polystyrene - PubMed. (n.d.).
- Toxicological Profile for Benzothiazole - epa nepis. (n.d.).
- Comparative toxicity of abamectin and Bifenazate against the predatory mite, Euseius amissibilis and its prey Tetranychus urticae - PubMed. (2025, November 27).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. one.oecd.org [one.oecd.org]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methabenzthiazuron | C10H11N3OS | CID 29216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Mechanism of Action of N-Methyl-1,3-benzothiazol-2-amine Derivatives
Introduction: Beyond the Phenotype—Deconvoluting the "How"
The N-Methyl-1,3-benzothiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, from anticancer to antimicrobial effects.[1][2][3] However, an observed cellular phenotype—be it apoptosis, cell cycle arrest, or pathogen clearance—is merely the final chapter of a complex molecular story. For drug development professionals, true progress hinges on understanding the preceding chapters: the specific molecular interactions that initiate this cascade. Validating the mechanism of action (MoA) is not just an academic exercise; it is a critical step to de-risk a candidate molecule, enabling rational optimization and predicting potential toxicities.[4]
This guide provides a comprehensive, logic-driven framework for validating the hypothesized MoA of a novel this compound derivative. We will proceed under the common hypothesis that our lead compound is a protein kinase inhibitor, a frequent MoA for heterocyclic small molecules.[5] Our approach emphasizes a multi-pronged, self-validating system of experiments, moving from initial target identification to robust cellular confirmation. This is not a simple checklist but a causal workflow, where each step logically informs the next, building a robust and defensible MoA model.
Phase 1: From Phenotypic Hit to Testable Hypothesis—Target Deconvolution
Phenotypic screening often yields compounds with desirable effects, but without an identified molecular target. The first crucial phase is to generate a credible, testable hypothesis for the direct binding partner of our benzothiazole derivative. This process, known as target deconvolution, employs a combination of computational and experimental strategies.[6][7]
An effective strategy combines multiple orthogonal approaches to triangulate a list of putative targets.[6][8] Computational methods, leveraging chemical similarity to known inhibitors, can provide initial predictions.[8] However, experimental validation is paramount. Techniques like affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates, offer a direct, albeit technically challenging, method for target identification.[9]
The diagram below illustrates a logical workflow for narrowing down potential targets before committing to resource-intensive validation studies.
Caption: Workflow for Target Identification and Hypothesis Generation.
For our guide, let's assume this process has identified Kinase X as the highest-priority putative target for our lead this compound derivative, which we will call "BTA-2M."
Phase 2: Confirming Direct Interaction—In Vitro Biochemical Assays
With a hypothesized target, the first validation step is to confirm a direct, physical interaction in a simplified, cell-free system. Biochemical assays are essential for quantifying the compound's potency (e.g., IC50) and understanding its mechanism of inhibition (e.g., ATP-competitive).[5][10][11]
The rationale for starting in vitro is to eliminate cellular complexities like membrane permeability and metabolism, isolating the interaction between the compound and the purified target protein.[11] A highly sensitive radiometric assay or a luminescence-based assay like ADP-Glo™ can be employed to measure kinase activity.[10][11]
Comparative Performance Data: BTA-2M vs. Alternatives
A crucial aspect of validation is benchmarking against known standards. The following table presents hypothetical data comparing our lead compound, BTA-2M, to a known, well-characterized inhibitor of Kinase X ("Reference Inhibitor") and a structurally similar but inactive benzothiazole analogue ("Negative Control").
| Compound | Target | Biochemical IC50 (nM) [Kinase X] | Cellular Target Engagement EC50 (nM) [CETSA] | Kinase Selectivity Score (S10 at 1µM) | Downstream Pathway Inhibition (p-Substrate EC50, nM) |
| BTA-2M | Kinase X | 55 | 250 | 0.15 | 300 |
| Reference Inhibitor | Kinase X | 15 | 80 | 0.08 | 100 |
| Negative Control | Kinase X | >10,000 | >10,000 | >1 | >10,000 |
-
IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition in vitro.
-
EC50 (Effective Concentration 50%): The concentration of a drug that gives a half-maximal response.
-
Selectivity Score (S10): The number of off-target kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
This data illustrates a positive profile for BTA-2M: potent in vitro activity, evidence of target engagement in cells (though less potent than the reference, suggesting potential cell permeability or efflux issues to optimize), and good kinase selectivity.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol is designed to be self-validating by including essential controls.
Objective: To determine the IC50 value of BTA-2M against purified recombinant Kinase X.
Materials:
-
Recombinant Human Kinase X (e.g., from Eurofins Discovery).
-
Kinase X-specific peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
ATP, MgCl2, DTT, Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Test Compounds: BTA-2M, Reference Inhibitor, Negative Control (dissolved in 100% DMSO).
-
384-well white assay plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of BTA-2M and control compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plate. Also include "Max Activity" (DMSO only) and "No Enzyme" (DMSO only) control wells.
-
Enzyme Preparation: Dilute Kinase X to a 2X working concentration in assay buffer. Add 5 µL to each well, except the "No Enzyme" controls.
-
Initiate Reaction: Prepare a 2X Substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for Kinase X to ensure sensitive detection of ATP-competitive inhibitors.[10] Add 5 µL to all wells to start the reaction. Final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Plot the normalized response against the log of compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Phase 3: Proving the Link in a Physiological Context—Cellular Target Engagement
Confirming that a compound binds its target in a test tube is necessary, but not sufficient. The central challenge in drug discovery is to prove target engagement within the complex milieu of a living cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that directly measures this interaction.[14][15]
The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" indicative of direct binding.[18]
Caption: Hypothesized signaling pathway for BTA-2M action.
The most common method for this is Western blotting, using phospho-specific antibodies. [19]By treating cells with BTA-2M and measuring the levels of phosphorylated Substrate Y (p-Substrate Y), we can generate a dose-response curve. The resulting EC50 should correlate well with the target engagement EC50 from the CETSA experiment, providing powerful, integrated evidence for the proposed MoA.
Conclusion: A Triad of Evidence for Robust MoA Validation
Validating the mechanism of action for a novel compound like an this compound derivative is a cornerstone of modern drug discovery. A flimsy or incorrect MoA assignment is a primary cause of clinical trial failure. [4]The framework presented here is built on a triad of essential, interlocking evidence:
-
Biochemical Potency: Direct, quantitative inhibition of the purified target protein.
-
Cellular Target Engagement: Direct, physical proof of binding to the target in its native cellular environment.
-
Downstream Functional Effect: Dose-dependent modulation of the target's signaling pathway, linking binding to function.
By systematically building this case, from target deconvolution to functional pathway analysis, and by rigorously comparing performance against established benchmarks, researchers can move forward with confidence. This logical, evidence-based approach transforms a promising compound into a rationally optimizable clinical candidate with a well-understood and validated mechanism of action.
References
- DiscoverX. Target Engagement Assays. [Link]
- Concept Life Sciences.
- Piotrowski, C., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]
- Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2020). Combining experimental strategies for successful target deconvolution.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Eis-Hübinger, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
- Rudrapal, M., et al. (2021). Target deconvolution strategies in drug discovery. Semantic Scholar. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2020). Combining experimental strategies for successful target deconvolution.
- Gaufin, T. J., et al. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- University College London.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pelago Bioscience. CETSA. [Link]
- Milligan, J. C., et al. (2017). Good Practices in Model‐Informed Drug Discovery and Development. Clinical Pharmacology & Therapeutics. [Link]
- Hsiao, Y., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals. [Link]
- BOC Sciences. (2025). From Discovery to Application - What are Small Molecule Inhibitors?. YouTube. [Link]
- Arkin, M. (2021).
- Hsiao, Y., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
- Frelin, O., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
- WJBPHS. (2023).
- Frelin, O., et al. (2024). Validation guidelines for drug-target prediction methods. Helda. [Link]
- Gao, P., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
- LookChem. (n.d.).
- Frelin, O., et al. (2024). Validation guidelines for drug-target prediction methods. Figshare. [Link]
- Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]
- Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry Letters. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
- Bakulev, V. A., et al. (2021).
- Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research. [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Target Engagement Assays [discoverx.com]
- 13. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Target Engagement Assay Services [conceptlifesciences.com]
Introduction
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in drug development pipelines.
This guide provides an in-depth comparative analysis of the spectroscopic data for N-Methyl-1,3-benzothiazol-2-amine and three closely related compounds: the parent amine 2-Aminobenzothiazole , the ring-substituted analog 6-Methyl-2-aminobenzothiazole , and the non-benzofused N-Methyl-1,3-thiazol-2-amine . By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we will elucidate the key structural nuances that differentiate these molecules. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for molecular design and characterization.
Compounds Under Investigation
The structural differences among the selected compounds, while subtle, induce significant and predictable changes in their spectroscopic signatures. The primary comparisons focus on the effect of N-methylation, C6-methylation on the benzene ring, and the absence of the fused benzene ring.
Figure 1: Chemical structures of the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] For the benzothiazole series, NMR allows for unambiguous confirmation of substitution patterns on both the heterocyclic and aromatic rings.
Expertise & Experience: Interpreting the Spectra
The choice of a deuterated solvent is critical and can influence the chemical shifts, particularly for exchangeable protons like those on amine groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently used for this class of compounds due to its excellent solubilizing power and its ability to slow down the exchange rate of N-H protons, often allowing them to be observed as distinct signals.[2] Tetramethylsilane (TMS) is the standard internal reference.[3]
¹H NMR Data Comparison
The ¹H NMR spectra reveal key differences related to the amine and methyl substituents. In This compound , the N-methyl group is expected to produce a singlet or doublet (if coupled to the N-H proton) around δ 2.9-3.1 ppm. In contrast, 2-Aminobenzothiazole displays a characteristic broad singlet for the two -NH₂ protons, typically further downfield (~δ 7.85 ppm), which disappears upon D₂O exchange.[4] The aromatic protons for the benzothiazole systems typically appear in the δ 7.0–8.0 ppm range, with splitting patterns dictated by their substitution.
| Compound | Key Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| This compound | Aromatic H | ~7.0-7.7 | Multiplet | DMSO-d₆ | [5] |
| N-H | ~8.31 | Triplet | DMSO-d₆ | [5] | |
| N-CH₃ | ~2.9-3.0 (est.) | Doublet | DMSO-d₆ | [5] | |
| 2-Aminobenzothiazole | Aromatic H | ~6.91-7.65 | Multiplet | DMSO-d₆ | [4] |
| -NH₂ | ~7.85 | Broad Singlet | DMSO-d₆ | [4] | |
| 6-Methyl-2-aminobenzothiazole | Aromatic H | ~7.03-7.48 | Multiplet | DMSO-d₆ | [5] |
| Ar-CH₃ | ~2.40 | Singlet | DMSO-d₆ | [5] | |
| -NH₂ | Not specified | - | DMSO-d₆ | [5] | |
| N-Methyl-1,3-thiazol-2-amine | Thiazole H | ~6.5-7.1 | Doublets | CDCl₃ | Inferred |
| N-CH₃ | ~3.0 (est.) | Singlet | CDCl₃ | Inferred |
Note: Data for some compounds are based on closely related analogs and serve as representative examples. Estimated (est.) values are based on typical chemical shifts for similar functional groups.
¹³C NMR Data Comparison
In ¹³C NMR, the most diagnostic signal is the C2 carbon (the carbon atom of the C=N bond within the thiazole ring), which is highly deshielded and appears around δ 165-168 ppm.[3][4] The introduction of a methyl group on the nitrogen or the aromatic ring introduces new signals in the aliphatic region (δ 20-30 ppm).
| Compound | Key Carbons | Chemical Shift (δ) ppm | Solvent | Reference |
| This compound | C2 (C=N) | ~165.9 | DMSO-d₆ | [5] |
| Aromatic C | ~118-151 | DMSO-d₆ | [5] | |
| N-CH₃ | ~29-31 (est.) | DMSO-d₆ | [5] | |
| 2-Aminobenzothiazole | C2 (C=N) | ~167.6 | DMSO-d₆ | [4] |
| Aromatic C | ~110-152 | DMSO-d₆ | [4] | |
| 6-Methyl-2-aminobenzothiazole | C2 (C=N) | ~165.9 | DMSO-d₆ | [5] |
| Aromatic C | ~118-151 | DMSO-d₆ | [5] | |
| Ar-CH₃ | ~21.7 | DMSO-d₆ | [5] | |
| N-Methyl-1,3-thiazol-2-amine | C2 (C=N) | ~169 (est.) | CDCl₃ | Inferred |
| Thiazole C | ~105-140 (est.) | CDCl₃ | Inferred | |
| N-CH₃ | ~30 (est.) | CDCl₃ | Inferred |
Trustworthiness: A Self-Validating NMR Protocol
A robust NMR protocol ensures reproducibility and accuracy. This methodology incorporates checks for sample purity, instrument calibration, and data processing consistency.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, high-quality 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]
-
Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher.[2] Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[6]
Expertise & Experience: Interpreting the Spectra
For the benzothiazole series, the most informative region is ~3100-3500 cm⁻¹, where N-H stretching vibrations occur. 2-Aminobenzothiazole , being a primary amine, will show two distinct N-H stretching bands (symmetric and asymmetric), while This compound , a secondary amine, will exhibit only one. The C=N stretch within the thiazole ring is also a key feature, typically found around 1630 cm⁻¹.[6]
| Compound | ν(N-H) stretch (cm⁻¹) | ν(C=N) stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| This compound | ~3160-3200 (single peak) | ~1620-1640 | ~3050 (Ar C-H), ~1500-1600 (C=C) | [5] |
| 2-Aminobenzothiazole | ~3420, ~3230 (two peaks) | ~1630 | ~3025 (Ar C-H), ~690 (C-S) | [3][6] |
| 6-Methyl-2-aminobenzothiazole | ~3430, ~3250 (two peaks) | ~1600-1620 | ~2920 (Aliphatic C-H) | [5] |
| N-Methyl-1,3-thiazol-2-amine | ~3150-3200 (single peak) | ~1610-1630 | No significant aromatic C-H bands | Inferred |
Trustworthiness: A Self-Validating IR Protocol
The use of an Attenuated Total Reflectance (ATR) accessory is a common and reliable technique for solid samples, as it requires minimal sample preparation and provides excellent reproducibility.
Experimental Protocol: FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum with the ATR crystal clean and uncovered. This step is crucial to subtract interferences from atmospheric CO₂ and H₂O.[4]
-
Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹.[2]
-
Data Analysis: The resulting spectrum should be automatically baseline-corrected and displayed in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique often used for these compounds, typically yielding the protonated molecular ion [M+H]⁺.[4]
Expertise & Experience: Interpreting the Spectra
The molecular ion peak is the most critical piece of information. For This compound , the exact mass is 164.04 g/mol , so the [M+H]⁺ ion would be observed at m/z 165.05.[7] The fragmentation patterns can help confirm the structure. For instance, benzothiazoles may cleave to lose the amine substituent or fragment within the thiazole ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₈H₈N₂S | 164.23 | 165.05 | 149 (loss of CH₃), 134 (benzothiazole core) |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 151.03 | 134 (loss of NH₂), 108 |
| 6-Methyl-2-aminobenzothiazole | C₈H₈N₂S | 164.23 | 165.05 | 149 (loss of NH₂), 122 |
| N-Methyl-1,3-thiazol-2-amine | C₄H₆N₂S | 114.17 | 115.03 | 85, 58 |
Trustworthiness: A Self-Validating MS Protocol
Experimental Protocol: Mass Spectrometry (LC-MS/ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system. Use Electrospray Ionization (ESI) in positive ion mode.[4]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is plotted against its m/z value to generate the mass spectrum. The instrument should be calibrated using a known standard to ensure mass accuracy.
UV-Visible Spectroscopy Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated and aromatic systems.
Expertise & Experience: Interpreting the Spectra
Benzothiazoles exhibit strong UV absorption due to their extended π-conjugated system. Typically, two main absorption bands are observed.[8] The position of the maximum absorption wavelength (λ_max) is sensitive to substitution. Methylation on the ring or amine group may cause a slight bathochromic (red) or hypsochromic (blue) shift. The removal of the benzene ring, as in N-Methyl-1,3-thiazol-2-amine , will result in a significant blue shift as the extent of conjugation is reduced.
| Compound | λ_max (nm) | Solvent | Reference |
| This compound | ~230, ~280 (est.) | Methanol | Inferred |
| 2-Aminobenzothiazole | ~225, ~270, ~310 | Ethanol | [9] |
| 6-Methyl-2-aminobenzothiazole | ~235, ~285 (est.) | Methanol | Inferred |
| N-Methyl-1,3-thiazol-2-amine | ~215, ~260 (est.) | Methanol | Inferred |
Trustworthiness: A Self-Validating UV-Vis Protocol
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Record the absorption spectrum of the sample solution in a matched quartz cuvette over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Overall Analytical Workflow
The comprehensive characterization of a novel or synthesized benzothiazole derivative follows a logical and self-validating workflow, ensuring the final structure is confirmed with a high degree of confidence.
Figure 2: Workflow for the spectroscopic characterization of benzothiazole derivatives.
Conclusion
The spectroscopic analysis of This compound and its analogs reveals a clear and predictable correlation between structure and spectral data.
-
NMR Spectroscopy effectively distinguishes between primary and secondary amines via N-H signals and confirms the presence and position of methyl groups.
-
IR Spectroscopy provides a rapid confirmation of the amine type (primary vs. secondary) through the number of N-H stretching bands.
-
Mass Spectrometry unequivocally determines the molecular weight, confirming elemental composition and aiding in the identification of different isomers like N-Methyl vs. 6-Methyl analogs.
-
UV-Visible Spectroscopy highlights the influence of the conjugated π-system, showing distinct shifts based on the presence of the fused benzene ring.
Together, these techniques form a powerful, complementary toolkit for the unambiguous characterization of benzothiazole derivatives, underpinning the rigorous quality control required in modern chemical research and drug development.
References
- Al-Suwaidan, I. A., et al. (2022). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega.
- Al-Suwaidan, I. A., et al. (2022). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." PubMed Central.
- Özdemir, N., et al. (2015). "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides." Journal of the Serbian Chemical Society.
- Catalano, A., et al. (2013). "2-Aminobenzothiazole derivatives." European Journal of Medicinal Chemistry.
- Al-Juboori, A. M. (2018). "Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives." ResearchGate.
- Royal Society of Chemistry. (2009). "Supplementary Material (ESI) for Chemical Communications.
- LookChem. "Exploring this compound: Properties and Applications.
- Al-Masoudi, W. A. (2013). "Synthesis, Characterization and Biological Activity of benzothiazole Complexes." Journal of Basrah Researches (Sciences).
- Singh, A., et al. (2018). "Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)." Oriental Journal of Chemistry.
- PubChem. "N-methyl-1,3-thiazol-2-amine." National Center for Biotechnology Information.
- Early, J. V., et al. (2022). "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis." PubMed Central.
- Shestakova, A. K., et al. (2023). "2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization." Molecules.
- Al-Masoudi, W. A., et al. (2016). "A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L)." ResearchGate.
- NIST. "Benzothiazole, 2-methyl-." NIST Chemistry WebBook.
- Asiri, A. M., et al. (2012). "N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine." Molecular Diversity Preservation International.
- NIST. "2-Benzothiazolamine, 6-methyl-." NIST Chemistry WebBook.
- MassBank. "2-Methylbenzothiazole; LC-ESI-ITFT; MS2.
- NIST. "2-Benzothiazolamine, 6-methyl- IR Spectrum." NIST Chemistry WebBook.
- SpectraBase. "4-Methyl-1,3-benzothiazol-2-amine.
- Benachenhou, F., et al. (2012). "UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture." ResearchGate.
- NIST. "Benzothiazole UV/Visible spectrum." NIST Chemistry WebBook.
- El-Sonbati, A. Z., et al. (2018). "H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine." ResearchGate.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arabjchem.org [arabjchem.org]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-Methyl-1,3-benzothiazol-2-amine
The core principle of this guide is to treat N-Methyl-1,3-benzothiazol-2-amine with a high degree of caution, assuming it may possess hazards similar to its structural analogs, which include skin and eye irritation, and potential toxicity upon ingestion or inhalation.[1][2][3][4]
Immediate Safety and Hazard Assessment
Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. Based on data from analogous benzothiazole compounds, researchers should be prepared for the following:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.
-
Toxicity: Harmful if swallowed or absorbed through the skin.[2][4]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard. The primary method of exposure control should always be robust engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin.[3] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | To protect against splashes and airborne particles. Standard prescription glasses are not a substitute.[5] |
| Body | A laboratory coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination.[3] |
| Respiratory | A NIOSH-approved respirator is required if working outside of a fume hood or if dust/aerosols are generated. | To prevent inhalation of potentially harmful particles or vapors.[3] |
Step-by-Step Guide to Donning and Doffing PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using the glove-in-glove or beak method to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Plan
All waste contaminated with this compound, including used PPE and absorbent materials, must be considered hazardous waste.
-
Containerization: Collect all contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be supplemented by institutional safety policies and the professional judgment of the well-informed researcher.
References
- Safety D
- Safety Data Sheet for 2-(Methylthio)benzothiazole
- Safety D
- Safety Data Sheet for 6-Benzothiazolol,2-(methylamino)-(8CI)
- Safety D
- Safety Data Sheet for 2-(Methylthio)benzothiazole
- Safety Data Sheet for N-(2-methoxyethyl)-1,3-benzothiazol-2-amine
- Safety D
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
